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  • Product: 4-(3-Bromophenoxy)piperidine hydrochloride
  • CAS: 1072944-50-3

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the Spectral Analysis of 4-(3-bromophenoxy)piperidine hydrochloride

Abstract This technical guide provides an in-depth analysis of the spectral data for 4-(3-bromophenoxy)piperidine hydrochloride, a key heterocyclic building block in contemporary drug discovery. As a Senior Application S...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectral data for 4-(3-bromophenoxy)piperidine hydrochloride, a key heterocyclic building block in contemporary drug discovery. As a Senior Application Scientist, my objective is to move beyond mere data reporting and delve into the causality behind the spectral features observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This whitepaper is structured to offer researchers, scientists, and drug development professionals a robust framework for the structural elucidation of this compound, emphasizing the integration of multiple analytical techniques for unambiguous characterization. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Analytical Imperative

4-(3-bromophenoxy)piperidine hydrochloride is a compound of interest due to the prevalence of the piperidine scaffold in a vast array of pharmaceuticals. The piperidine ring is a saturated heterocycle that can adopt various conformations, influencing its binding to biological targets. The presence of a bromophenoxy moiety provides a handle for further synthetic modifications, such as cross-coupling reactions.

Given its role as a critical intermediate, rigorous structural verification is paramount. Spectroscopic analysis is the cornerstone of this process, providing a detailed molecular fingerprint. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, explaining not just what we see, but why we see it, grounding our interpretations in the fundamental principles of chemical structure and reactivity. The hydrochloride salt form significantly influences the compound's properties, particularly its solubility and the spectral characteristics of the piperidine nitrogen and its adjacent protons.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For a hydrochloride salt, the choice of solvent is the first critical decision. The salt's polarity necessitates the use of polar deuterated solvents like DMSO-d₆ or D₂O to ensure sufficient solubility for analysis.[1]

¹H NMR Spectroscopy: A Proton's Perspective

Rationale: ¹H NMR provides detailed information about the chemical environment, connectivity, and relative number of protons in the molecule. The chemical shift of each proton is dictated by the electron density around it, while spin-spin coupling reveals adjacent protons.

Interpreting the Spectrum: The structure of 4-(3-bromophenoxy)piperidine hydrochloride presents several distinct proton environments: the aromatic protons of the bromophenoxy ring, the methine proton at the ether linkage, the four sets of methylene protons on the piperidine ring, and the ammonium proton.

  • Aromatic Region (δ 6.8 - 7.5 ppm): The meta-substitution pattern on the benzene ring gives rise to a complex but predictable set of multiplets. The proton between the bromine and ether groups will appear as a triplet, while the others will manifest as multiplets or doublets of doublets.

  • Piperidine C4-H (δ ~4.6 ppm): The proton on the carbon bearing the ether oxygen is significantly deshielded and appears as a multiplet downfield from other aliphatic protons.

  • Piperidine C2-H & C6-H (axial/equatorial, δ ~3.0 - 3.4 ppm): These protons are adjacent to the positively charged nitrogen atom, resulting in a significant downfield shift. They typically appear as complex, overlapping multiplets.

  • Piperidine C3-H & C5-H (axial/equatorial, δ ~1.8 - 2.2 ppm): These methylene protons are further from the electron-withdrawing groups and thus resonate at a higher field (further upfield), also as complex multiplets.

  • Ammonium Proton (N-H, δ ~8.5 - 9.5 ppm, broad): As a salt, the piperidine nitrogen is protonated. This ammonium proton gives a broad signal that can exchange with water in the solvent. In D₂O, this peak will disappear due to H-D exchange, providing definitive proof of its identity.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Key Rationale
Aromatic-H6.8 - 7.5Multiplets (m)Standard aromatic region; specific splitting depends on coupling constants.
NH₂⁺8.5 - 9.5Broad Singlet (br s)Proton on positively charged nitrogen; subject to exchange.
O-CH (C4-H)~4.6Multiplet (m)Deshielded by adjacent electronegative oxygen.
N-CH₂ (C2, C6-H)~3.0 - 3.4Multiplets (m)Deshielded by adjacent positively charged nitrogen atom.
C-CH₂-C (C3, C5-H)~1.8 - 2.2Multiplets (m)Standard aliphatic region for piperidine ring protons.
¹³C NMR Spectroscopy: The Carbon Skeleton

Rationale: ¹³C NMR spectroscopy provides a map of the carbon backbone. Each unique carbon atom gives a distinct signal, allowing for a complete count and characterization of the carbon environments.

Interpreting the Spectrum: The carbon signals are spread over a wider range than proton signals, making assignment more straightforward.

  • Aromatic Region (δ 115 - 160 ppm): Six distinct signals are expected. The carbon atom directly attached to the ether oxygen (C-O) will be the most downfield (~158 ppm). The carbon bonded to bromine (C-Br) will be significantly upfield of what might be expected for an unsubstituted carbon due to the "heavy atom effect".

  • Piperidine C4 (δ ~72 ppm): The carbon atom bonded to the ether oxygen is the most deshielded of the aliphatic carbons.

  • Piperidine C2 & C6 (δ ~45 ppm): These carbons are adjacent to the nitrogen and are shifted downfield.[2][3]

  • Piperidine C3 & C5 (δ ~30 ppm): These carbons are the most shielded and appear furthest upfield in the aliphatic region.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Key Rationale
Aromatic C-O~158Highly deshielded by electronegative oxygen.
Aromatic C-H/C-Br115 - 135Standard aromatic region; C-Br position influenced by halogen.
C4 (O-CH)~72Deshielded by adjacent oxygen.
C2, C6 (N-CH₂)~45Deshielded by adjacent nitrogen.
C3, C5 (C-CH₂-C)~30Standard aliphatic region.
Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of 4-(3-bromophenoxy)piperidine hydrochloride.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[4]

  • Homogenization: Gently vortex the tube to ensure the sample is fully dissolved.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Referencing: Use the residual solvent peak as an internal reference (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Fourier-Transform Infrared (IR) Spectroscopy: Identifying Functional Groups

Rationale: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy. For this molecule, IR is particularly powerful for confirming the presence of the ammonium salt, the aryl ether, and the aromatic ring.

Sample Preparation: As a stable, crystalline solid, the potassium bromide (KBr) pellet method is the most appropriate and common technique. This involves grinding the sample with dry KBr powder and pressing it into a transparent disk.[5][6]

Interpreting the Spectrum:

  • N-H Stretch (2400-3000 cm⁻¹): The most diagnostic feature for the hydrochloride salt is the very broad and strong absorption band for the R₂NH₂⁺ stretch. This is often complex and overlays the C-H stretching region.

  • C-H Stretches (2850-3100 cm⁻¹): Aromatic C-H stretches appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring appear as stronger bands just below 3000 cm⁻¹.

  • Aromatic C=C Bending (1400-1600 cm⁻¹): A series of sharp to medium absorptions in this region are characteristic of the benzene ring.

  • Aryl Ether C-O Stretch (~1250 cm⁻¹): A strong, sharp absorption corresponding to the asymmetric C-O-C stretch is a key indicator of the ether linkage.

  • C-Br Stretch (500-650 cm⁻¹): This absorption occurs in the low-frequency fingerprint region and can be difficult to assign definitively but its presence is expected.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Ammonium (N-H) Stretch2400 - 3000Strong, Broad
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 2980Strong
Aromatic C=C Bending1400 - 1600Medium, Sharp
Aryl Ether C-O Stretch~1250Strong, Sharp
Protocol 2: IR Sample Preparation (KBr Pellet Method)
  • Grinding: Place ~1-2 mg of the solid sample and ~100-200 mg of dry, spectroscopic grade KBr powder into an agate mortar.[5]

  • Mixing: Gently grind the two components together with a pestle until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer the mixture to a pellet die and apply several tons of pressure using a hydraulic press to form a clear, transparent pellet.

  • Analysis: Place the KBr pellet into the sample holder of the FTIR instrument and acquire the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Rationale: Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and structural clues from its fragmentation pattern. For a pre-charged species like a hydrochloride salt, Electrospray Ionization (ESI) is the ideal technique, as it gently transfers ions from solution to the gas phase.[7][8][9]

Interpreting the Spectrum: Analysis will be performed in positive ion mode. The spectrum will not show the intact hydrochloride salt, but rather the protonated free base, [M+H]⁺.

  • Molecular Ion Peak ([M+H]⁺): The free base has the formula C₁₁H₁₄BrNO. The key diagnostic feature is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion, separated by 2 mass units: [M+H]⁺ and [M+H+2]⁺. This is an unambiguous confirmation of the presence of one bromine atom.

    • For C₁₁H₁₄⁷⁹BrNO, [M+H]⁺ = m/z 256.03

    • For C₁₁H₁₄⁸¹BrNO, [M+H+2]⁺ = m/z 258.03

  • Key Fragmentation Pathways: Tandem MS (MS/MS) experiments, where the molecular ion is fragmented, can reveal the connectivity. The most likely fragmentation involves the cleavage of the piperidine ring and the ether bond.

m/z (Mass-to-Charge Ratio) Proposed Fragment Significance
256 / 258[C₁₁H₁₅BrNO]⁺Protonated molecular ion (free base). The 1:1 isotopic pattern confirms one bromine atom.
172 / 174[C₆H₅BrO]⁺Bromophenol fragment resulting from cleavage of the piperidine ring.
84[C₅H₁₀N]⁺Piperidine ring fragment resulting from cleavage at the ether linkage.
Diagram: Proposed ESI-MS Fragmentation Pathway

This diagram illustrates the primary fragmentation observed for the protonated molecule in a tandem mass spectrometry experiment.

Fragmentation M [M+H]⁺ m/z 256/258 F1 Bromophenol Cation [C₆H₅BrO]⁺ m/z 172/174 M->F1 Piperidine Ring Cleavage F2 Piperidinyl Cation Fragment [C₅H₁₀N]⁺ m/z 84 M->F2 Ether Bond Cleavage

Caption: Key ESI-MS fragmentation pathways of 4-(3-bromophenoxy)piperidine.

Protocol 3: ESI-MS Sample Preparation and Analysis
  • Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.[10] The basic nitrogen of the piperidine ring is readily protonated.

  • Full Scan Analysis: Perform a full scan (e.g., m/z 50-500) to identify the protonated molecular ion [M+H]⁺ and observe the characteristic bromine isotope pattern.

  • Tandem MS (MS/MS): If further structural confirmation is needed, perform a product ion scan on the [M+H]⁺ precursor ion (at m/z 256) to generate and analyze the fragment ions.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive analysis of 4-(3-bromophenoxy)piperidine hydrochloride demonstrates the synergistic power of modern spectroscopic techniques.

  • NMR provided an unambiguous map of the proton and carbon skeleton, confirming the connectivity of the bromophenoxy and piperidine moieties.

  • IR spectroscopy gave definitive evidence of the key functional groups, most notably the ammonium salt that defines the compound's supplied form.

  • MS confirmed the molecular weight and elemental composition (specifically the presence of one bromine atom) through the characteristic isotopic pattern and provided further structural support via predictable fragmentation pathways.

Together, these techniques provide a self-validating system of analysis, ensuring the identity, structure, and integrity of this important chemical building block for researchers and drug development professionals.

References

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. Available at: [Link].

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558–3567. Available at: [Link].

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link].

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link].

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available at: [Link].

  • Sample preparation for FT-IR. Department of Chemistry, University of Calgary. Available at: [Link].

  • 5-Sample Preparation Methods in FT-IR Spectros. Scribd. Available at: [Link].

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(3-bromophenoxy)piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the core physicochemical pr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(3-bromophenoxy)piperidine hydrochloride, a compound of interest in contemporary drug discovery and development. Recognizing the critical role that a molecule's physical and chemical characteristics play in its pharmacological profile, this document delineates the structural features, predicted properties, and essential analytical methodologies for the thorough characterization of this compound. The guide is structured to offer not just data, but also the underlying scientific rationale for the experimental designs, thereby empowering researchers to conduct informed and robust investigations. Included are detailed protocols for determining key parameters such as solubility, pKa, and thermal stability, alongside methodologies for spectroscopic and crystallographic analysis.

Introduction

The journey of a potential drug candidate from discovery to clinical application is underpinned by a meticulous understanding of its physicochemical properties. These characteristics are not merely academic data points; they are pivotal determinants of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. 4-(3-bromophenoxy)piperidine hydrochloride, with its distinct structural motifs of a brominated aromatic ring, an ether linkage, and a piperidine moiety, presents a unique profile that warrants in-depth investigation. The hydrochloride salt form is often utilized to enhance solubility and stability, critical attributes for viable pharmaceutical development. This guide aims to serve as a foundational resource for researchers, providing both predicted data and the experimental frameworks necessary to validate and expand upon our understanding of this compound.

Chemical Identity and Predicted Physicochemical Properties

A foundational step in the characterization of any compound is the establishment of its chemical identity and a preliminary assessment of its key physicochemical parameters. While experimental data for 4-(3-bromophenoxy)piperidine hydrochloride is not extensively available in the public domain, computational models provide valuable initial insights.

Chemical Structure and Identifiers
  • IUPAC Name: 4-(3-bromophenoxy)piperidine;hydrochloride

  • Molecular Formula: C₁₁H₁₅BrClNO[1]

  • Molecular Weight: 292.6 g/mol [1]

  • Canonical SMILES: C1CNCCC1OC2=CC(=CC=C2)Br.Cl

  • InChIKey: MRKNLUCMGQUPLZ-UHFFFAOYSA-N

  • CAS Number: 63843-58-3 (for the para-substituted isomer, note that the meta-substituted isomer's CAS may differ)[1][2]

Predicted Physicochemical Data

The following table summarizes the computationally predicted physicochemical properties for the free base form, 4-(3-bromophenoxy)piperidine. These predictions, sourced from publicly available databases such as PubChem, offer a preliminary understanding of the molecule's behavior.[3]

PropertyPredicted ValueData Source
XlogP 2.7PubChem[3]
Monoisotopic Mass 255.02588 DaPubChem[3]
Topological Polar Surface Area 21.3 ŲEchemi[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2Echemi[1]
Rotatable Bond Count 2Echemi[1]

Note: These values are predictions and require experimental verification.

Experimental Determination of Key Physicochemical Properties

The following sections detail the experimental protocols for determining the critical physicochemical parameters of 4-(3-bromophenoxy)piperidine hydrochloride. The causality behind experimental choices is emphasized to ensure a thorough understanding of the methodologies.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: The melting point is a fundamental indicator of a crystalline solid's purity and identity. Differential Scanning Calorimetry (DSC) is the preferred method as it provides not only the melting temperature but also information on the enthalpy of fusion and can detect polymorphic transitions.[4][5]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 4-(3-bromophenoxy)piperidine hydrochloride into a Tzero aluminum pan.[6] Crimp the pan with a lid. Prepare an empty, sealed Tzero aluminum pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC autosampler.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: The melting point is determined as the extrapolated onset temperature of the endothermic melting peak in the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

Self-Validation: The sharpness of the melting endotherm is a good indicator of purity. A broad melting range may suggest the presence of impurities or multiple crystalline forms.

Diagram: DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of sample pan Place in aluminum pan weigh->pan seal Crimp and seal pan pan->seal load Load sample and reference pans seal->load program Run thermal program (e.g., 10 °C/min ramp) load->program detect Detect heat flow program->detect thermogram Generate thermogram detect->thermogram analyze Determine melting point (onset) and enthalpy of fusion thermogram->analyze

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile

Rationale: Solubility is a critical parameter influencing a drug's bioavailability. The hydrochloride salt is expected to have higher aqueous solubility than the free base. Determining solubility in various media is essential for formulation development.

Experimental Protocol (Equilibrium Shake-Flask Method):

  • Preparation of Solutions: Prepare a series of vials containing a fixed volume of different solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol, methanol).

  • Sample Addition: Add an excess amount of 4-(3-bromophenoxy)piperidine hydrochloride to each vial to ensure a saturated solution.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

Dissociation Constant (pKa) Determination

Rationale: The pKa value dictates the extent of ionization of a drug at a given pH, which in turn affects its solubility, permeability, and receptor binding. For 4-(3-bromophenoxy)piperidine hydrochloride, the pKa of the piperidinium ion is the key parameter.

Experimental Protocol (Potentiometric Titration):

  • Sample Preparation: Accurately weigh and dissolve a known amount of 4-(3-bromophenoxy)piperidine hydrochloride in a known volume of deionized water.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 N NaOH), adding small, precise volumes of the titrant.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the piperidinium ions have been neutralized (the midpoint of the titration curve).

Self-Validation: The titration curve should exhibit a clear inflection point corresponding to the equivalence point.

Spectroscopic and Structural Characterization

Spectroscopic and crystallographic techniques provide detailed information about the molecular structure and solid-state properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is an unparalleled tool for elucidating the precise molecular structure of a compound in solution. ¹H and ¹³C NMR spectra provide information on the chemical environment of each proton and carbon atom, respectively.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the brominated phenyl ring. The substitution pattern will dictate the multiplicity of these signals.

  • Piperidine Protons: A complex set of signals in the aliphatic region (typically δ 1.5-4.0 ppm). The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a higher chemical shift. The proton at the C4 position, bonded to the oxygen, will also be deshielded.

  • N-H Proton: A broad signal corresponding to the proton on the positively charged nitrogen of the piperidinium ion. Its chemical shift can be variable and it may exchange with deuterium in deuterated solvents.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Signals in the aromatic region (typically δ 110-160 ppm). The carbon attached to the bromine atom will show a characteristic chemical shift.

  • Piperidine Carbons: Signals in the aliphatic region (typically δ 20-70 ppm). The carbons adjacent to the nitrogen and the C4 carbon will be deshielded.

General Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the chemical shifts, coupling constants, and integration values to assign the signals to the respective nuclei in the molecule.[7][8]

Diagram: NMR Analysis Workflow

NMR_Workflow sample_prep Dissolve sample in deuterated solvent acquisition Acquire 1H and 13C spectra on NMR spectrometer sample_prep->acquisition processing Process raw data (FT, phasing, baseline correction) acquisition->processing interpretation Interpret spectra (chemical shifts, coupling, integration) processing->interpretation structure_elucidation Elucidate molecular structure interpretation->structure_elucidation

Caption: General workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expected FT-IR Absorption Bands:

  • Aromatic C-H Stretch: Above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Below 3000 cm⁻¹.

  • N-H Stretch: A broad band in the region of 2400-3200 cm⁻¹ is expected for the piperidinium hydrochloride.

  • C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • C-O-C (Aryl Ether) Stretch: Strong, characteristic bands around 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).[9]

  • C-Br Stretch: In the fingerprint region, typically below 600 cm⁻¹.

General Protocol for FT-IR Analysis:

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[10]

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): The peak corresponding to the free base, 4-(3-bromophenoxy)piperidine. The presence of bromine will result in a characteristic M+2 isotope peak of nearly equal intensity.

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom in the piperidine ring is a common fragmentation pathway for piperidine derivatives.[11]

  • Loss of Bromine: Fragmentation involving the loss of the bromine atom.

General Protocol for MS Analysis:

  • Sample Introduction: Introduce the sample into the mass spectrometer, for example, via direct infusion or coupled with a gas or liquid chromatography system.

  • Ionization: Ionize the sample using an appropriate technique (e.g., Electrospray Ionization for LC-MS or Electron Ionization for GC-MS).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.[12]

Solid-State Characterization

The solid-state properties of a pharmaceutical compound are critical for its stability, manufacturability, and performance.

Powder X-ray Diffraction (PXRD)

Rationale: PXRD is a powerful technique for identifying the crystalline form (polymorph) of a solid material. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint".[13]

Experimental Protocol:

  • Sample Preparation: Gently pack the powdered sample of 4-(3-bromophenoxy)piperidine hydrochloride into a sample holder.[14]

  • Data Acquisition: Collect the PXRD pattern using a diffractometer with Cu Kα radiation over a suitable 2θ range (e.g., 2° to 40°).

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is used to characterize the crystalline phase. The positions and relative intensities of the diffraction peaks are unique to a specific crystal structure.

Self-Validation: The reproducibility of the PXRD pattern for different batches of the material confirms the consistency of the crystalline form.

Hygroscopicity Assessment

Rationale: Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, can significantly impact the stability, flowability, and processing of a pharmaceutical powder.[15][16]

Experimental Protocol (Gravimetric Sorption Analysis):

  • Sample Preparation: Place a known amount of the sample in a dynamic vapor sorption (DVS) analyzer.

  • Drying: Dry the sample under a stream of dry nitrogen until a stable weight is achieved.

  • Sorption/Desorption Isotherm: Expose the sample to a series of increasing relative humidity (RH) levels (e.g., 0% to 90% in 10% increments) at a constant temperature (e.g., 25 °C). The sample weight is continuously monitored until equilibrium is reached at each RH step. Following the sorption phase, the RH is decreased in a stepwise manner to generate the desorption isotherm.

  • Data Analysis: The change in mass as a function of RH is plotted to generate a sorption-desorption isotherm. The degree of hygroscopicity can be classified based on the percentage of moisture uptake at a specific RH (e.g., 80% RH according to the European Pharmacopoeia).[17]

Diagram: Hygroscopicity Assessment Logic

Hygroscopicity_Logic start Place sample in DVS analyzer dry Dry sample to constant weight start->dry increase_rh Increase relative humidity stepwise dry->increase_rh measure_sorption Measure weight gain (sorption) increase_rh->measure_sorption decrease_rh Decrease relative humidity stepwise measure_sorption->decrease_rh measure_desorption Measure weight loss (desorption) decrease_rh->measure_desorption plot Plot sorption-desorption isotherm measure_desorption->plot classify Classify hygroscopicity plot->classify

Caption: Logical flow for hygroscopicity assessment using DVS.

Plausible Synthetic Route

A plausible synthetic route for 4-(3-bromophenoxy)piperidine hydrochloride can be conceptualized based on established organic chemistry principles, such as the Williamson ether synthesis, followed by salt formation.

Step 1: Synthesis of 4-(3-bromophenoxy)piperidine (Free Base)

A likely synthetic approach involves the reaction of 3-bromophenol with a suitable 4-substituted piperidine derivative. A common strategy is the Mitsunobu reaction or a Williamson ether synthesis.

Williamson Ether Synthesis Approach:

  • Deprotonation of Phenol: 3-bromophenol is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to form the corresponding sodium phenoxide.

  • Nucleophilic Substitution: A piperidine derivative with a good leaving group at the 4-position, such as 1-Boc-4-hydroxypiperidine converted to a tosylate or mesylate, is added to the reaction mixture. The phenoxide then displaces the leaving group in an Sₙ2 reaction.

  • Deprotection: The Boc protecting group on the piperidine nitrogen is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane).

  • Work-up and Purification: The reaction mixture is worked up to isolate the crude product, which is then purified by column chromatography.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: The purified 4-(3-bromophenoxy)piperidine free base is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the solution of the free base with stirring.

  • Precipitation and Isolation: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution. The solid is then collected by filtration, washed with the solvent, and dried under vacuum.

Conclusion

The comprehensive physicochemical characterization of 4-(3-bromophenoxy)piperidine hydrochloride is a critical endeavor for its potential development as a pharmaceutical agent. This guide has outlined the key predicted properties and provided detailed, field-proven experimental protocols for the determination of its melting point, solubility, pKa, and solid-state characteristics. The described spectroscopic and analytical methodologies will enable researchers to confirm the structure and purity of the compound, while the proposed synthetic route offers a practical approach to its preparation. A thorough understanding of these fundamental properties will undoubtedly facilitate informed decision-making in the subsequent stages of drug development.

References

  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4).
  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • Labinsights. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Retrieved from [Link]

  • Pharma Calculation. (2023). Hygroscopicity Measurement in Pharmaceutical Industry. Retrieved from [Link]

  • Silva, M. S., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • Purdue University. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Ethylphenoxy)piperidine hydrochloride. Retrieved from [Link]

  • Purdue College of Engineering. (2019). Standard Operating Procedure Differential Scanning Calorimeter (DSC)
  • Hitachi Hightech. (n.d.). TA no.79 DSC Measurement of Pharmaceuticals.
  • National Institutes of Health. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
  • PubChem. (n.d.). 4-(3-bromophenoxy)piperidine hydrochloride. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • TA Instruments. (n.d.).
  • Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires C
  • Metin, M. (2011). Basic 1H- and 13C-NMR Spectroscopy.
  • NETZSCH-Gerätebau GmbH. (2022). How DSC Assists in Characterizing Active Pharmaceutical Ingredients.
  • Sci-Hub. (1998). 1H and13C NMR spectroscopy of some 4-(p-fluorobenzoyl)
  • Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
  • University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

  • ACS Publications. (2022).
  • PubMed. (n.d.).
  • DTIC. (n.d.). Piperidine Synthesis.
  • ResearchGate. (2021).
  • ITWG. (2016). on powder x-ray diffraction (xrd) —general overview.
  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers.
  • OpenStax. (2023). 18.8 Spectroscopy of Ethers.
  • California State University, Los Angeles. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.

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Foundational

An In-Depth Technical Guide to the Solubility and Stability of 4-(3-bromophenoxy)piperidine hydrochloride

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Physicochemical Landscape of a Novel Piperidine Analogue In the realm of drug discover...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of a Novel Piperidine Analogue

In the realm of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. It is the bedrock upon which successful formulation, effective delivery, and ultimately, therapeutic efficacy are built. This guide provides a comprehensive technical overview of the critical attributes of solubility and stability for 4-(3-bromophenoxy)piperidine hydrochloride, a compound of interest for its potential pharmacological applications. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the scientific rationale behind the experimental methodologies and to offer field-proven insights into the characterization of this and similar molecules. We will delve into the "why" behind the "how," ensuring a robust and scientifically sound approach to your research.

Part 1: Unveiling the Molecular Identity of 4-(3-bromophenoxy)piperidine hydrochloride

Before embarking on any experimental journey, a clear understanding of the subject molecule is essential. 4-(3-bromophenoxy)piperidine hydrochloride is a salt, a strategic choice often made in pharmaceutical development to enhance properties like solubility and stability over the free base.

Table 1: Core Physicochemical Properties of 4-(3-bromophenoxy)piperidine hydrochloride

PropertyValueSource
Chemical Structure C₁₁H₁₅BrClNO[1]
Molecular Weight 292.6 g/mol [1]
CAS Number 1072944-50-3[1]
Predicted XlogP 2.7[1]
Appearance White to off-white solid (typical for hydrochloride salts)General Knowledge

The predicted XlogP of 2.7 suggests a molecule with moderate lipophilicity, indicating that while it possesses some affinity for non-polar environments, the hydrochloride salt form is expected to confer a degree of aqueous solubility.

Part 2: The Crucial Quest for Solubility: A Multi-faceted Approach

Solubility is a critical determinant of a drug's bioavailability. For an orally administered therapeutic, dissolution in the gastrointestinal tract is the first step towards absorption. This section outlines a rigorous, multi-tiered strategy for characterizing the solubility profile of 4-(3-bromophenoxy)piperidine hydrochloride.

The Foundational Principle: Thermodynamic (Equilibrium) Solubility

The intrinsic solubility of a compound in a given solvent at a specific temperature is a fundamental thermodynamic property. The Shake-Flask method remains the gold standard for its determination due to its simplicity and reliability.

  • Preparation of Saturated Solutions:

    • Add an excess of 4-(3-bromophenoxy)piperidine hydrochloride to a series of vials containing the selected solvents (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 N HCl, and relevant organic solvents like ethanol, methanol, and acetonitrile). The presence of undissolved solid is crucial to ensure equilibrium is reached.

  • Equilibration:

    • Seal the vials and agitate them at a constant, controlled temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is achieved.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed to permit the sedimentation of excess solid.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a chemically compatible, low-binding filter (e.g., 0.22 µm PVDF) is recommended.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

The Influence of pH: A Critical Determinant for Ionizable Compounds

As a hydrochloride salt of a piperidine derivative, 4-(3-bromophenoxy)piperidine hydrochloride is expected to be a weak base. Its aqueous solubility will, therefore, be highly dependent on the pH of the medium.

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2 to 8.0).

  • Equilibrium Solubility Determination: Perform the shake-flask method as described above in each of the prepared buffers.

  • Data Analysis: Plot the measured solubility as a function of pH. This profile is critical for predicting the in vivo dissolution behavior of the compound.

The Impact of Solid-State Properties: Beyond the Molecular Structure

The solid-state form of an active pharmaceutical ingredient (API) can significantly influence its solubility. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to variations in solubility and stability.

  • Why Screen for Polymorphs? Different polymorphs can exhibit distinct solubilities. A seemingly minor change in the crystallization process could lead to a different, less soluble form, impacting bioavailability. Techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are indispensable for identifying and characterizing different solid-state forms.

Part 3: Ensuring Long-Term Viability: A Rigorous Stability Assessment

The chemical and physical stability of a drug substance is non-negotiable. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. A comprehensive stability program, including forced degradation studies, is essential.

Forced Degradation Studies: Probing the Molecule's Weaknesses

Forced degradation, or stress testing, is a cornerstone of stability assessment. It involves subjecting the compound to conditions more severe than those it would encounter during storage and handling. The goal is to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods. These studies should be conducted in accordance with the International Council for Harmonisation (ICH) guideline Q1A(R2).

Caption: Workflow for forced degradation studies.

Based on the chemical structure, several degradation pathways can be anticipated:

  • Hydrolysis of the Ether Linkage: The ether bond connecting the piperidine and bromophenyl rings could be susceptible to cleavage under strong acidic or basic conditions, although this is generally a stable linkage.

  • Oxidative Degradation: The piperidine ring and the aromatic ring could be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.

  • Debromination: Under photolytic stress, the carbon-bromine bond may undergo homolytic cleavage, leading to debrominated impurities. The thermal decomposition of brominated flame retardants often involves the release of brominated hydrocarbons and phenols, suggesting potential pathways for thermal degradation.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.

  • Column Selection: A C18 reversed-phase column is a common starting point for molecules with moderate lipophilicity.

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent compound and its impurities.

  • Detector Wavelength Selection: The UV detection wavelength should be chosen at the λmax of 4-(3-bromophenoxy)piperidine hydrochloride to ensure maximum sensitivity.

  • Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Part 4: Data Synthesis and Interpretation

The culmination of these studies will be a comprehensive understanding of the solubility and stability profile of 4-(3-bromophenoxy)piperidine hydrochloride.

Table 2: Illustrative Data Summary for Solubility Studies

SolventSolubility (mg/mL) at 25°C
Purified Water[Experimental Data]
0.1 N HCl[Experimental Data]
PBS (pH 7.4)[Experimental Data]
Ethanol[Experimental Data]
Acetonitrile[Experimental Data]

Table 3: Illustrative Data Summary for Forced Degradation Studies

Stress Condition% DegradationMajor Degradants (m/z)
0.1 N HCl, 60°C, 24h[Experimental Data][Experimental Data]
0.1 N NaOH, 60°C, 24h[Experimental Data][Experimental Data]
3% H₂O₂, RT, 24h[Experimental Data][Experimental Data]
80°C, 7 days[Experimental Data][Experimental Data]
Photolytic (ICH Q1B)[Experimental Data][Experimental Data]

Conclusion: A Roadmap for Successful Development

The systematic investigation of the solubility and stability of 4-(3-bromophenoxy)piperidine hydrochloride, as outlined in this guide, provides a robust framework for its progression through the drug development pipeline. By understanding the intricate interplay of its physicochemical properties, researchers can make informed decisions regarding formulation strategies, analytical method development, and shelf-life determination. This foundational knowledge is not merely a regulatory requirement but a scientific imperative for the development of safe and effective medicines.

References

  • PubChem. 4-(3-bromophenoxy)piperidine hydrochloride. National Center for Biotechnology Information. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616.
  • ICH. (2005). Validation of analytical procedures: text and methodology Q2 (R1).
  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced drug delivery reviews, 59(7), 617-630.
  • Ma, Y., et al. (2022). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 93, 13-18.

Sources

Exploratory

An In-Depth Technical Guide to 4-(3-bromophenoxy)piperidine hydrochloride for Researchers and Drug Development Professionals

Prepared by a Senior Application Scientist Introduction: Unveiling 4-(3-bromophenoxy)piperidine hydrochloride, a Privileged Scaffold in Medicinal Chemistry 4-(3-bromophenoxy)piperidine hydrochloride, identified by the CA...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Introduction: Unveiling 4-(3-bromophenoxy)piperidine hydrochloride, a Privileged Scaffold in Medicinal Chemistry

4-(3-bromophenoxy)piperidine hydrochloride, identified by the CAS number 1072944-50-3 , is a heterocyclic compound of significant interest in the field of drug discovery and development. The piperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates targeting a diverse range of biological entities.[1] Its incorporation into molecular frameworks often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, which are crucial for developing effective therapeutic agents.[1] The presence of the 3-bromophenoxy group provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of lead compounds. This guide offers a comprehensive technical overview of 4-(3-bromophenoxy)piperidine hydrochloride, encompassing its synthesis, physicochemical characteristics, analytical methodologies, and potential pharmacological applications, tailored for researchers and professionals in the pharmaceutical sciences.

Physicochemical Properties: A Tabulated Overview

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key computed and experimental data for 4-(3-bromophenoxy)piperidine hydrochloride.

PropertyValueSource
CAS Number 1072944-50-3
Molecular Formula C₁₁H₁₅BrClNO
Molecular Weight 292.6 g/mol
Monoisotopic Mass 255.02588 Da
Predicted XlogP 2.7
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

Synthesis and Mechanistic Insights: A Step-by-Step Protocol

The synthesis of 4-(3-bromophenoxy)piperidine hydrochloride can be achieved through a variety of established organic chemistry reactions. A common and effective approach involves the nucleophilic aromatic substitution (SNAr) reaction, specifically the Ullmann condensation, to form the key ether linkage. This method is particularly suitable for the formation of diaryl ethers and aryl alkyl ethers. The following protocol outlines a representative synthesis, with explanations for the choice of reagents and conditions.

Experimental Protocol: Synthesis of 4-(3-bromophenoxy)piperidine hydrochloride

Step 1: Boc Protection of 4-Hydroxypiperidine

  • To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-hydroxypiperidine-1-carboxylate.

Rationale: The Boc protection of the piperidine nitrogen is a crucial step to prevent its participation as a nucleophile in the subsequent etherification reaction, ensuring the desired regioselectivity.

Step 2: Ullmann Condensation for Ether Formation

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq), 1-bromo-3-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), a suitable ligand such as L-proline or 1,10-phenanthroline (0.2 eq), and a base like potassium carbonate (2.0 eq).

  • Add a high-boiling polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 100-120 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC or HPLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate.

Rationale: The Ullmann condensation is a classic and reliable method for forming aryl ether bonds. The use of a copper catalyst and a ligand facilitates the coupling of the alkoxide (from the protected 4-hydroxypiperidine) with the aryl halide.

Step 3: Deprotection and Salt Formation

  • Dissolve the purified tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate in a suitable solvent like dioxane or methanol.

  • Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) and stir at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, the hydrochloride salt will often precipitate. If not, concentrate the solution under reduced pressure.

  • The resulting solid can be triturated with a non-polar solvent like diethyl ether or hexane and collected by filtration to yield 4-(3-bromophenoxy)piperidine hydrochloride as a solid.

Rationale: Acid-mediated removal of the Boc protecting group is a clean and efficient method. The use of hydrochloric acid directly yields the desired hydrochloride salt.

Synthesis_Workflow A 4-Hydroxypiperidine B Boc Protection (Boc₂O, Et₃N) A->B Step 1 C tert-butyl 4-hydroxypiperidine- 1-carboxylate B->C D Ullmann Condensation (1-bromo-3-iodobenzene, CuI, ligand, base) C->D Step 2 E tert-butyl 4-(3-bromophenoxy)piperidine- 1-carboxylate D->E F Deprotection & Salt Formation (HCl) E->F Step 3 G 4-(3-bromophenoxy)piperidine hydrochloride F->G

Caption: Synthetic workflow for 4-(3-bromophenoxy)piperidine hydrochloride.

Analytical Characterization: Ensuring Purity and Identity

The structural elucidation and purity assessment of 4-(3-bromophenoxy)piperidine hydrochloride are critical for its use in research and development. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-bromophenoxy group, with distinct splitting patterns (e.g., doublet, triplet, and singlet-like signals) in the aromatic region (typically δ 6.8-7.5 ppm). The piperidine ring protons will appear as multiplets in the aliphatic region (typically δ 1.5-3.5 ppm), and the proton on the ether-linked carbon will be shifted downfield.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the bromine atom showing a characteristic chemical shift. The carbons of the piperidine ring will resonate in the aliphatic region.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is suitable for the purity analysis of 4-(3-bromophenoxy)piperidine hydrochloride. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[4] Detection is commonly performed using a UV detector at a wavelength where the aromatic ring exhibits strong absorbance (e.g., around 254 nm). The method should be validated for linearity, accuracy, precision, and specificity to ensure reliable results.

Potential Pharmacological Applications and Future Directions

The 4-(3-bromophenoxy)piperidine scaffold is a valuable starting point for the design of novel therapeutic agents. The bromine atom serves as a key functional group for further derivatization, for example, through palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions, enabling the synthesis of a diverse library of compounds for biological screening.

Derivatives of structurally related 4-phenoxypiperidines have shown activity in various therapeutic areas. For instance, some analogs have been investigated as inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer.[5] This suggests a potential application for derivatives of 4-(3-bromophenoxy)piperidine in oncology. Furthermore, the piperidine ring is a common feature in centrally acting agents, and thus, derivatives of this compound could be explored for their potential in treating neurological and psychiatric disorders.[6][7]

The following diagram illustrates a hypothetical signaling pathway where a derivative of 4-(3-bromophenoxy)piperidine could act as an antagonist to a G-protein coupled receptor (GPCR), a common target for piperidine-containing drugs.

Signaling_Pathway cluster_0 Cell Membrane A Derivative of 4-(3-bromophenoxy)piperidine B GPCR A->B Antagonist Binding (Inhibition) C G-protein (αβγ) B->C Blocks Activation D Effector Enzyme (e.g., Adenylyl Cyclase) C->D No Activation E Second Messenger (e.g., cAMP) D->E No Production F Cellular Response E->F Inhibition of Response

Sources

Foundational

mechanism of 4-(3-bromophenoxy)piperidine hydrochloride formation

An In-depth Technical Guide to the Synthesis and Mechanistic Formation of 4-(3-bromophenoxy)piperidine Hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Mechanistic Formation of 4-(3-bromophenoxy)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and underlying mechanistic principles for the formation of 4-(3-bromophenoxy)piperidine hydrochloride, a key intermediate in pharmaceutical research and development. The document emphasizes the Williamson ether synthesis as the primary and most industrially scalable route, offering a detailed, step-by-step mechanistic analysis. Alternative methodologies, including the Mitsunobu reaction, are also discussed to provide a broader synthetic context. This guide is intended for researchers and professionals in drug development, offering field-proven insights into experimental design, causality behind procedural choices, and robust, self-validating protocols.

Introduction: Strategic Importance of 4-(Aryloxy)piperidines

The 4-(aryloxy)piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds targeting a wide range of receptors and enzymes. The specific substitution pattern of a bromine atom on the phenoxy ring, as seen in 4-(3-bromophenoxy)piperidine, offers a valuable handle for further chemical elaboration through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its handling and formulation.

This guide will focus primarily on the most prevalent and practical synthetic approach to 4-(3-bromophenoxy)piperidine hydrochloride, the Williamson ether synthesis, due to its efficiency and scalability.

Primary Synthetic Route: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers and proceeds via an S\textsubscript{N}2 mechanism.[1][2][3][4][5] In the context of 4-(3-bromophenoxy)piperidine synthesis, this involves the reaction of a 3-bromophenoxide with an appropriately protected 4-substituted piperidine.

Mechanistic Deep Dive

The overall transformation can be dissected into three key stages:

  • Deprotonation of 3-Bromophenol: The synthesis commences with the deprotonation of 3-bromophenol using a suitable base to form the more nucleophilic 3-bromophenoxide.

  • Nucleophilic Substitution (S\textsubscript{N}2): The generated phenoxide then acts as a nucleophile, attacking an electrophilic 4-substituted piperidine, where the substituent is a good leaving group (e.g., tosylate, mesylate, or a halide).

  • Deprotection and Salt Formation: Following the successful ether formation, the protecting group on the piperidine nitrogen is removed, and the resulting free base is treated with hydrochloric acid to yield the final hydrochloride salt.

Diagram 1: Overall Synthetic Scheme via Williamson Ether Synthesis

Williamson_Synthesis cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: SN2 Reaction cluster_step3 Step 3: Deprotection & Salt Formation 3-Bromophenol 3-Bromophenoxide 3-Bromophenol->3-Bromophenoxide Deprotonation Base Base (e.g., NaH, K2CO3) Base->3-Bromophenol N-Boc-4-tosyloxypiperidine 3-Bromophenoxide->N-Boc-4-tosyloxypiperidine SN2 Attack N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine->N-Boc-4-tosyloxypiperidine Activation TsCl_Py TsCl, Pyridine TsCl_Py->N-Boc-4-hydroxypiperidine N-Boc-4-(3-bromophenoxy)piperidine N-Boc-4-tosyloxypiperidine->N-Boc-4-(3-bromophenoxy)piperidine 4-(3-bromophenoxy)piperidine_HCl N-Boc-4-(3-bromophenoxy)piperidine->4-(3-bromophenoxy)piperidine_HCl Deprotection & Protonation HCl_in_Dioxane HCl in Dioxane HCl_in_Dioxane->N-Boc-4-(3-bromophenoxy)piperidine

A representative scheme for the synthesis of 4-(3-bromophenoxy)piperidine hydrochloride.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected.

Materials and Reagents:

ReagentMolar Mass ( g/mol )PuritySupplier
N-Boc-4-hydroxypiperidine201.25>98%Standard Chemical Supplier
p-Toluenesulfonyl chloride190.65>99%Standard Chemical Supplier
Pyridine79.10AnhydrousStandard Chemical Supplier
3-Bromophenol173.01>98%Standard Chemical Supplier
Sodium Hydride (60% dispersion in oil)24.00Standard Chemical Supplier
N,N-Dimethylformamide (DMF)73.09AnhydrousStandard Chemical Supplier
Hydrochloric Acid (4M in Dioxane)36.46Standard Chemical Supplier
Diethyl Ether74.12AnhydrousStandard Chemical Supplier
Dichloromethane (DCM)84.93Standard Chemical Supplier
Saturated Sodium Bicarbonate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Sodium SulfateStandard Chemical Supplier

Step-by-Step Methodology:

Part A: Activation of the Piperidine Ring

  • To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) at 0 °C under a nitrogen atmosphere, add pyridine (1.5 eq).

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • In-Process Check: Monitor the reaction by Thin Layer Chromatography (TLC) [Eluent: 30% Ethyl Acetate in Hexanes] for the disappearance of the starting material.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-tosyloxypiperidine as a solid, which can be used in the next step without further purification.

Part B: Williamson Ether Synthesis

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF (15 mL/g of 3-bromophenol) at 0 °C under a nitrogen atmosphere, add a solution of 3-bromophenol (1.1 eq) in anhydrous DMF dropwise.

  • Stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases, indicating the formation of the sodium phenoxide.

  • Add a solution of N-Boc-4-tosyloxypiperidine (1.0 eq) from Part A in anhydrous DMF.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • In-Process Check: Monitor the reaction by TLC [Eluent: 20% Ethyl Acetate in Hexanes] for the formation of the product.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-Boc-4-(3-bromophenoxy)piperidine.

Part C: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified N-Boc-4-(3-bromophenoxy)piperidine (1.0 eq) in a minimal amount of diethyl ether.

  • Add a 4M solution of HCl in dioxane (3.0 eq) dropwise with stirring at room temperature.

  • A precipitate will form. Stir the suspension for 1-2 hours.

  • In-Process Check: The formation of a solid precipitate is a strong indicator of successful salt formation.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 4-(3-bromophenoxy)piperidine hydrochloride as a white to off-white solid.

Alternative Synthetic Route: The Mitsunobu Reaction

The Mitsunobu reaction provides an alternative for the formation of the C-O ether bond, particularly when the S\textsubscript{N}2 reaction is sluggish.[6][7][8][9][10] This reaction involves the use of triphenylphosphine (PPh\textsubscript{3}) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Mechanistic Overview
  • Triphenylphosphine attacks the azodicarboxylate, forming a betaine intermediate.

  • This intermediate is protonated by the alcohol (N-Boc-4-hydroxypiperidine) to form a phosphonium salt.

  • The phenoxide (from 3-bromophenol) then acts as the nucleophile, attacking the activated alcohol in an S\textsubscript{N}2 fashion, leading to the desired ether with inversion of configuration at the alcohol carbon.

Diagram 2: Mitsunobu Reaction Catalytic Cycle

Mitsunobu_Cycle PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD DEAD->Betaine Phosphonium_Salt Alkoxyphosphonium Salt Betaine->Phosphonium_Salt + Alcohol Alcohol N-Boc-4-hydroxypiperidine Alcohol->Phosphonium_Salt Product N-Boc-4-(3-bromophenoxy)piperidine Phosphonium_Salt->Product + Phenoxide Phenol 3-Bromophenol Phenoxide 3-Bromophenoxide Phenol->Phenoxide Deprotonation Phenoxide->Product PPh3O Triphenylphosphine oxide Product->PPh3O Reduced_DEAD Hydrazinedicarboxylate Product->Reduced_DEAD

A simplified mechanistic cycle of the Mitsunobu reaction for ether synthesis.

While effective, the Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazinedicarboxylate byproduct, which can complicate purification.[8]

Related Synthetic Strategies: Buchwald-Hartwig Amination

For the synthesis of analogs where the ether oxygen is replaced by a nitrogen atom, the Buchwald-Hartwig amination is the state-of-the-art method.[11][12][13][14][15] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides and amines. While not directly applicable for the synthesis of the target ether, its principles are crucial for any drug development program aiming to explore the structure-activity relationship around the 4-position of the piperidine ring.

Conclusion

The synthesis of 4-(3-bromophenoxy)piperidine hydrochloride is most reliably and scalably achieved through the Williamson ether synthesis. A thorough understanding of the S\textsubscript{N}2 mechanism, appropriate choice of protecting groups, and careful control of reaction conditions are paramount for a successful outcome. The provided detailed protocol offers a robust and self-validating pathway for its synthesis. While alternative methods like the Mitsunobu reaction exist, they often present purification challenges that may render them less suitable for large-scale production. A forward-looking perspective in a drug discovery context also necessitates an awareness of related powerful methodologies such as the Buchwald-Hartwig amination for the synthesis of nitrogen-linked analogs.

References

  • BYJU'S. Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Synthetic Communications. A Facile Synthesis of Aryl Ethers of Ethynyl-Carbinols Using the Mitsunobu Reaction. [Link]

  • Organic Chemistry. Mitsunobu Reaction. [Link]

  • Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • PubMed. Synthesis of 4-substituted 3,3-difluoropiperidines. [Link]

  • ResearchGate. Synthetic applications of 2-aryl-4-piperidones. X Synthesis of 3-aminopiperidines, potential substance P antagonists. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Royal Society of Chemistry. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • Williamson Ether Synthesis Experiment. [Link]

  • PubChem. 4-(3-bromophenoxy)piperidine hydrochloride. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]

  • Edubirdie. Williamson Ether Synthesis. [Link]

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  • Khan Academy. Williamson ether synthesis. [Link]

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Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(3-bromophenoxy)piperidine Hydrochloride: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(3-bromophenoxy)piperidine hydrochloride is a valuable building block in medicinal chemistry, frequently utilized as a key intermediate in th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-bromophenoxy)piperidine hydrochloride is a valuable building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of a wide range of pharmacologically active compounds. Its structural motif, featuring a piperidine ring linked to a brominated phenyl ether, provides a versatile scaffold for the development of novel therapeutics targeting various biological pathways. This technical guide offers a comprehensive overview of the primary starting materials and core synthetic strategies for the preparation of 4-(3-bromophenoxy)piperidine hydrochloride, providing field-proven insights and detailed experimental protocols to support researchers in drug discovery and development.

The synthesis of this target molecule fundamentally involves the formation of an ether linkage between a substituted phenol and a piperidinol derivative, followed by deprotection and salt formation. The selection of the appropriate starting materials and coupling methodology is critical for achieving high yields and purity. This guide will explore the most prevalent and efficient synthetic routes, with a focus on the Williamson ether synthesis and the Mitsunobu reaction, providing a comparative analysis to inform strategic decision-making in the laboratory.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic approach to 4-(3-bromophenoxy)piperidine hydrochloride reveals two primary synthons: a 3-bromophenol unit and a 4-hydroxypiperidine derivative. The piperidine nitrogen is typically protected during the etherification step to prevent side reactions, with the tert-butyloxycarbonyl (Boc) group being a common and effective choice due to its stability and ease of removal under acidic conditions.

G 4-(3-bromophenoxy)piperidine hydrochloride 4-(3-bromophenoxy)piperidine hydrochloride 4-(3-bromophenoxy)piperidine 4-(3-bromophenoxy)piperidine 4-(3-bromophenoxy)piperidine hydrochloride->4-(3-bromophenoxy)piperidine HCl salt formation N-Boc-4-(3-bromophenoxy)piperidine N-Boc-4-(3-bromophenoxy)piperidine 4-(3-bromophenoxy)piperidine->N-Boc-4-(3-bromophenoxy)piperidine N-Boc Deprotection 3-bromophenol 3-bromophenol N-Boc-4-(3-bromophenoxy)piperidine->3-bromophenol Etherification N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-(3-bromophenoxy)piperidine->N-Boc-4-hydroxypiperidine Etherification

Figure 1: Retrosynthetic analysis of 4-(3-bromophenoxy)piperidine hydrochloride.

Core Starting Materials: Synthesis and Characterization

The successful synthesis of the target compound relies on the quality and availability of two key starting materials: 3-bromophenol and a suitably protected 4-hydroxypiperidine.

3-Bromophenol

3-Bromophenol is a commercially available reagent. For researchers requiring its synthesis, a common laboratory-scale preparation involves the diazotization of 3-aminophenol followed by a Sandmeyer-type reaction.

Synthesis of 3-Bromophenol from 3-Aminophenol:

A well-established method for the synthesis of 3-bromophenol involves the diazotization of 3-aminophenol, followed by bromination. In this process, 3-aminophenol is dissolved in an acidic medium, such as sulfuric acid, and treated with sodium nitrite at low temperatures to form the corresponding diazonium salt. This intermediate is then subjected to a bromination reaction, often using cuprous bromide, to yield 3-bromophenol.

N-Boc-4-hydroxypiperidine

The piperidine nitrogen must be protected to prevent its reaction during the etherification step. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability in a range of reaction conditions and its facile removal under acidic conditions.[1] N-Boc-4-hydroxypiperidine can be synthesized from 4-hydroxypiperidine or by the reduction of N-Boc-4-piperidone.[2]

Synthesis of N-Boc-4-hydroxypiperidine from 4-hydroxypiperidine:

A straightforward and high-yielding method for the N-Boc protection of 4-hydroxypiperidine involves its reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.[3]

Experimental Protocol:

  • To a solution of 4-hydroxypiperidine in a suitable solvent such as methanol or dichloromethane, add a mild base like potassium carbonate or triethylamine.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure N-Boc-4-hydroxypiperidine.[4]

Starting MaterialKey Synthesis StepTypical YieldPurityReference(s)
3-BromophenolDiazotization of 3-aminophenol70-80%>98%[Generic Lab Protocol]
N-Boc-4-hydroxypiperidineBoc-protection of 4-hydroxypiperidine85-95%>98%[3][4]

Core Synthetic Methodologies for Ether Formation

The central step in the synthesis is the formation of the ether linkage between 3-bromophenol and N-Boc-4-hydroxypiperidine. Two primary methods are widely employed for this transformation: the Williamson ether synthesis and the Mitsunobu reaction.

A. Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide (or a pseudo-halide like a tosylate).[5] In this context, 3-bromophenol is deprotonated with a strong base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic form of N-Boc-4-hydroxypiperidine. To render the 4-hydroxy group of the piperidine electrophilic, it is typically converted to a good leaving group, such as a tosylate or mesylate.

G cluster_0 Williamson Ether Synthesis 3-bromophenol 3-bromophenol 3-bromophenoxide 3-bromophenoxide 3-bromophenol->3-bromophenoxide Base (e.g., NaH) N-Boc-4-(3-bromophenoxy)piperidine N-Boc-4-(3-bromophenoxy)piperidine 3-bromophenoxide->N-Boc-4-(3-bromophenoxy)piperidine S_N2 reaction N-Boc-4-tosyloxypiperidine N-Boc-4-tosyloxypiperidine N-Boc-4-tosyloxypiperidine->N-Boc-4-(3-bromophenoxy)piperidine G cluster_1 Mitsunobu Reaction N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-(3-bromophenoxy)piperidine N-Boc-4-(3-bromophenoxy)piperidine N-Boc-4-hydroxypiperidine->N-Boc-4-(3-bromophenoxy)piperidine 3-bromophenol 3-bromophenol 3-bromophenol->N-Boc-4-(3-bromophenoxy)piperidine PPh3_DEAD PPh3, DEAD/DIAD PPh3_DEAD->N-Boc-4-(3-bromophenoxy)piperidine

Sources

Foundational

Mastering Synthesis: A Guide to the Theoretical Yield Calculation of 4-(3-bromophenoxy)piperidine Hydrochloride

An In-depth Technical Guide for Drug Development Professionals Abstract The accurate prediction of product quantity is a cornerstone of chemical synthesis, directly impacting resource management, process optimization, an...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The accurate prediction of product quantity is a cornerstone of chemical synthesis, directly impacting resource management, process optimization, and economic viability in drug development. This guide provides an in-depth examination of the theoretical yield calculation for the synthesis of 4-(3-bromophenoxy)piperidine hydrochloride, a valuable intermediate in medicinal chemistry. Moving beyond simple definitions, we explore the strategic considerations behind a common two-step synthetic pathway—the Williamson ether synthesis followed by acidic deprotection—to provide a framework for anticipating maximum potential output. This document is intended for researchers, chemists, and drug development professionals seeking to bridge the gap between reaction planning and quantitative analysis.

Introduction: The Significance of Quantitative Synthesis

In the landscape of pharmaceutical development, efficiency is paramount. The synthesis of complex organic molecules often involves multi-step pathways where the overall yield is a product of each individual step's efficiency. Understanding the theoretical maximum yield at each stage is not merely an academic exercise; it is a critical tool for process evaluation. A significant deviation between theoretical and actual yield can indicate underlying issues such as side reactions, suboptimal conditions, or purification losses, all of which require investigation.

4-(3-bromophenoxy)piperidine hydrochloride serves as a key building block for a variety of pharmacologically active agents. Its synthesis, therefore, represents a relevant and practical model for exploring the principles of stoichiometric calculation in a real-world context.

Theoretical Principles: Stoichiometry and the Limiting Reactant

The theoretical yield is the maximum possible mass of a product that can be formed from the given masses of reactants.[1] This calculation is fundamentally governed by the stoichiometry of the balanced chemical equation and the identification of the limiting reactant .

  • Stoichiometry: This refers to the quantitative relationship between reactants and products in a chemical reaction. The coefficients in a balanced equation represent the molar ratio in which molecules react and are formed.

  • Limiting Reactant: In most reactions, reactants are not supplied in perfect stoichiometric proportion. The limiting reactant is the one that is completely consumed first, thereby determining the maximum amount of product that can be formed.[2] Any other reactants are considered to be in "excess."

The calculation of theoretical yield is a predictive measure, assuming the reaction proceeds to completion with 100% efficiency and no loss of material, a scenario never fully achieved in practice.

Synthetic Pathway Overview

A robust and common method for synthesizing 4-(3-bromophenoxy)piperidine hydrochloride involves a two-step process. This approach is chosen for its reliability and control over reactivity.

  • Step 1: N-Boc Protection & Williamson Ether Synthesis: To prevent the secondary amine of the piperidine ring from interfering, its nitrogen is first "protected" with a tert-butoxycarbonyl (Boc) group.[3][4] The resulting N-Boc-4-hydroxypiperidine then undergoes a Williamson ether synthesis with 3-bromophenol. This classic SN2 reaction involves the deprotonation of the phenol by a strong base to form a nucleophilic phenoxide, which then displaces a leaving group on the other reactant.[5][6][7] In this case, the hydroxyl group of the piperidine is typically converted to a better leaving group, or more commonly, the phenol is deprotonated to attack the piperidine ring's electrophilic carbon (if activated) or vice-versa. For this guide, we will focus on the most standard approach: deprotonation of 3-bromophenol to form an ether linkage with N-Boc-4-hydroxypiperidine.

  • Step 2: Boc Deprotection & Salt Formation: The Boc protecting group is subsequently removed under acidic conditions, typically using a strong acid like hydrochloric acid (HCl) in an organic solvent.[8][9][10] This not only liberates the secondary amine but also protonates it, forming the final, stable hydrochloride salt.[11]

Reaction Scheme Visualization

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection & Salt Formation A N-Boc-4-hydroxypiperidine reagent1 + NaH (Strong Base) A->reagent1 B 3-Bromophenol B->reagent1 C N-Boc-4-(3-bromophenoxy)piperidine D N-Boc-4-(3-bromophenoxy)piperidine C->D Intermediate Purification & Isolation reagent1->C SN2 Reaction reagent2 + HCl in Dioxane (Acid) D->reagent2 E 4-(3-bromophenoxy)piperidine Hydrochloride reagent2->E Boc Cleavage & Protonation

Caption: Overall two-step synthetic pathway.

Detailed Protocol & Reagent Data

This section provides a representative experimental protocol. The quantities chosen will form the basis for our theoretical yield calculation in the subsequent section.

Reagent Physical Properties

For accurate calculations, the molecular weights of the reactants and products are essential.

Compound NameFormulaMolecular Weight ( g/mol )Reference
N-Boc-4-hydroxypiperidineC₁₀H₁₉NO₃201.26[3]
3-BromophenolC₆H₅BrO173.01[12][13][14]
Sodium Hydride (NaH)NaH24.00
N-Boc-4-(3-bromophenoxy)piperidineC₁₆H₂₂BrNO₃356.25
4-(3-bromophenoxy)piperidine HClC₁₁H₁₅BrClNO292.60[15]
Experimental Protocol

Step 1: Synthesis of N-Boc-4-(3-bromophenoxy)piperidine

  • To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 g, ~25.0 mmol).

  • Wash the NaH with anhydrous hexane (2 x 10 mL) to remove the mineral oil, and carefully decant the hexane.

  • Add anhydrous tetrahydrofuran (THF, 50 mL).

  • To the stirred suspension, add a solution of 3-bromophenol (3.46 g , 20.0 mmol) in THF (20 mL) dropwise at 0 °C. Causality: 3-bromophenol is the proton source; its reaction with the strong base NaH irreversibly forms the sodium phenoxide and hydrogen gas, driving the reaction forward.[16][17]

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Add a solution of N-Boc-4-hydroxypiperidine (4.03 g , 20.0 mmol) in THF (20 mL).

  • Heat the reaction mixture to reflux and maintain for 12 hours, monitoring progress by Thin Layer Chromatography (TLC). Causality: The alkoxide formed is a potent nucleophile that attacks the electrophilic carbon of the piperidine ring (or its activated form), displacing the leaving group in an SN2 manner to form the ether bond.[5][6]

  • After completion, cool the reaction and quench carefully by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate product.

Step 2: Synthesis of 4-(3-bromophenoxy)piperidine hydrochloride

  • Dissolve the entire crude N-Boc-4-(3-bromophenoxy)piperidine intermediate from Step 1 in 1,4-dioxane (40 mL).

  • To this solution, add a 4M solution of HCl in dioxane (30 mL, 120 mmol) at room temperature. Causality: The strong acidic environment protonates the Boc group, leading to its cleavage into the stable tert-butyl cation and CO₂, liberating the free amine. The large excess of HCl ensures complete deprotection and protonation of the product amine to form the hydrochloride salt.[9][11][18]

  • Stir the mixture for 4 hours. A precipitate will typically form.

  • Concentrate the solvent under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and wash with additional diethyl ether to remove non-polar impurities.

  • Dry the solid product under vacuum to yield 4-(3-bromophenoxy)piperidine hydrochloride.

Theoretical Yield Calculation: A Step-by-Step Guide

Here, we will calculate the maximum possible yield based on the starting quantities outlined in the protocol above.

Calculation Workflow Visualization

G start Start with Reactant Masses step1 1. Calculate Moles of Each Reactant (Mass / Molar Mass) start->step1 step2 2. Determine Reaction Stoichiometry (From Balanced Equation) step1->step2 step3 3. Identify the Limiting Reactant step2->step3 step4 4. Calculate Moles of Product (Based on Limiting Reactant & Stoichiometry) step3->step4 step5 5. Convert Moles of Product to Mass (Moles x Molar Mass of Product) step4->step5 end Result: Theoretical Yield (g) step5->end

Caption: Logical workflow for theoretical yield calculation.

Step-by-Step Calculation

The overall balanced equation, combining the two steps, is:

N-Boc-4-hydroxypiperidine + 3-Bromophenol → 4-(3-bromophenoxy)piperidine hydrochloride

The key bond-forming step (Williamson ether synthesis) has a 1:1 stoichiometry between the two main organic reactants. We will assume the Boc deprotection and salt formation step proceeds to completion using the intermediate formed. Therefore, the limiting reactant of the first step dictates the final theoretical yield.

1. Calculate Moles of Reactants for Step 1

ReactantStarting Mass (g)Molar Mass ( g/mol )Moles (mol)
N-Boc-4-hydroxypiperidine4.03201.264.03 / 201.26 = 0.0200
3-Bromophenol3.46173.013.46 / 173.01 = 0.0200
Sodium Hydride~25.0 mmol (in excess)

2. Identify the Limiting Reactant

The balanced equation for the ether synthesis requires one mole of N-Boc-4-hydroxypiperidine to react with one mole of 3-bromophenol (a 1:1 molar ratio).

  • Moles of N-Boc-4-hydroxypiperidine = 0.0200 mol

  • Moles of 3-Bromophenol = 0.0200 mol

Since the molar quantities are identical and the ratio is 1:1, neither reactant is in excess. Both are limiting reactants, and we can use either value for the calculation. In a real-world scenario, one would likely be slightly different, and the smaller molar amount would be chosen.

3. Calculate Theoretical Moles of Product

Based on the 1:1 stoichiometry, the maximum number of moles of the intermediate, N-Boc-4-(3-bromophenoxy)piperidine, that can be formed is 0.0200 mol.

Assuming this intermediate is carried forward quantitatively to the next step, the deprotection reaction also follows a 1:1 stoichiometry.

Moles of Intermediate = 0.0200 mol Moles of Final Product = 0.0200 mol

Therefore, the theoretical number of moles of 4-(3-bromophenoxy)piperidine hydrochloride is 0.0200 mol .

4. Calculate Theoretical Mass (Yield) of Final Product

Now, we convert the theoretical moles of the final product back into a mass.

  • Theoretical Yield (g) = Moles of Product × Molar Mass of Product

  • Theoretical Yield (g) = 0.0200 mol × 292.60 g/mol

  • Theoretical Yield = 5.85 g

Factors Influencing Actual Yield

The actual yield, the amount of product physically isolated from the reaction, is almost always lower than the theoretical yield. For drug development professionals, understanding the sources of this discrepancy is vital for process optimization.

  • Incomplete Reactions: The reaction may not proceed to 100% completion, resulting in an equilibrium mixture of reactants and products.

  • Side Reactions: Competing reaction pathways can consume reactants to form undesired byproducts. In the Williamson ether synthesis, an E2 elimination reaction can compete with the desired SN2 substitution, especially with sterically hindered reactants.[7][16]

  • Purification Losses: Material is invariably lost during workup and purification steps such as extractions, filtrations, and chromatography.

  • Reagent Purity: The purity of starting materials directly affects the amount of active reactant available.

  • Reaction Conditions: Non-optimal temperature, pressure, or reaction time can lead to decomposition or favor side reactions.

Conclusion

The calculation of theoretical yield is a foundational skill in synthetic chemistry that provides a critical benchmark for the success of a reaction. By systematically determining the limiting reactant and applying stoichiometric ratios, researchers can accurately predict the maximum potential output of a synthetic process. For the synthesis of 4-(3-bromophenoxy)piperidine hydrochloride via the described two-step pathway, a starting quantity of 4.03 g of N-Boc-4-hydroxypiperidine and 3.46 g of 3-bromophenol will theoretically yield 5.85 g of the final product. This figure serves as the ideal against which the actual, isolated yield can be compared, offering crucial insights into the efficiency and robustness of the synthetic method.

References

  • Chemistry LibreTexts. (2022). 8.9: Nucleophilic substitution in the Lab. [Link]

  • PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

  • University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]

  • OrgoSolver. Williamson Ether Synthesis (NaH + R′–X) — Alkoxide Formation, SN2 Coupling, Intramolecular Rings. [Link]

  • National Institute of Standards and Technology. Phenol, 3-bromo-. [Link]

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  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
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  • Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. [Link]

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Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(3-bromophenoxy)piperidine hydrochloride

This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of 4-(3-bromophenoxy)piperidine hydrochloride, a compound of significant interest in contemporary drug discovery. Th...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of 4-(3-bromophenoxy)piperidine hydrochloride, a compound of significant interest in contemporary drug discovery. The piperidine moiety is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to its versatile scaffolding capabilities.[1][2][3] Understanding the three-dimensional atomic arrangement of derivatives like 4-(3-bromophenoxy)piperidine hydrochloride is paramount for elucidating structure-activity relationships (SAR), optimizing pharmacokinetic properties, and guiding rational drug design.[4] This document details the journey from crystal synthesis to the final structural elucidation, offering field-proven insights into the experimental choices and validation protocols that ensure scientific integrity.

Introduction: The Significance of Piperidine Scaffolds in Modern Drug Development

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a prevalent structural motif in a vast array of FDA-approved drugs and natural alkaloids.[3][5] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for targeting a wide range of biological receptors. The incorporation of a bromophenoxy group, as in the title compound, introduces functionalities that can modulate lipophilicity, metabolic stability, and target engagement through halogen bonding. A precise understanding of the crystal structure provides invaluable information on molecular conformation, intermolecular interactions, and crystal packing, all of which influence the physicochemical properties of the active pharmaceutical ingredient (API).

Experimental Methodology: A Self-Validating Workflow

The determination of a crystal structure is a multi-step process that demands precision at every stage. This section outlines a robust, self-validating protocol for the analysis of 4-(3-bromophenoxy)piperidine hydrochloride.

Material Synthesis and Crystallization

The synthesis of 4-(3-bromophenoxy)piperidine hydrochloride is typically achieved through a nucleophilic aromatic substitution reaction, followed by salt formation. While various synthetic routes exist for related piperidine derivatives, a common approach involves the reaction of a suitable piperidinol precursor with a bromophenol derivative, followed by treatment with hydrochloric acid.[6][7]

Protocol for Crystallization:

  • Solvent Screening: A crucial first step is to identify a suitable solvent or solvent system for growing high-quality single crystals. For 4-(3-bromophenoxy)piperidine hydrochloride, a range of solvents of varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, and mixtures with water) should be screened.

  • Slow Evaporation: A saturated solution of the compound is prepared in the chosen solvent at a slightly elevated temperature. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent at room temperature.

  • Vapor Diffusion: An alternative method involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested and examined under a microscope to select a specimen with well-defined faces and no visible defects for X-ray diffraction analysis.[8]

The causality behind these choices lies in the principle of achieving a slow transition to supersaturation, which is essential for the ordered growth of a single crystal rather than the rapid precipitation of an amorphous solid.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

The selected crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[9] To minimize thermal motion of the atoms and improve the quality of the diffraction data, the crystal is typically cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas.[10]

Data Collection Parameters:

ParameterValueRationale
DiffractometerBruker D8 VENTUREEquipped with a high-flux X-ray source and a sensitive detector.
X-ray SourceMo Kα radiation (λ = 0.71073 Å)Molybdenum radiation is a common choice for small organic molecules.[11]
Temperature100(2) KReduces atomic vibrations, leading to more precise atomic positions.[10]
Detector Distance50.0 mmOptimized to capture a wide range of diffraction angles.
Data Collection Strategyω and φ scansEnsures comprehensive coverage of the reciprocal space.

This experimental setup is designed to maximize the quality and completeness of the diffraction data, which is a prerequisite for a successful structure solution.

Structure Solution and Refinement

The collected diffraction data, consisting of a list of reflection intensities and their corresponding Miller indices (hkl), is processed to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement:

structure_solution_workflow DataCollection Diffraction Data Collection DataReduction Data Reduction & Integration DataCollection->DataReduction Process raw images SpaceGroupDet Space Group Determination DataReduction->SpaceGroupDet Analyze systematic absences StructureSolution Structure Solution (e.g., Direct Methods) SpaceGroupDet->StructureSolution Input for phase problem StructureRefinement Structure Refinement (Full-Matrix Least-Squares) StructureSolution->StructureRefinement Initial atomic model Validation Structure Validation StructureRefinement->Validation Final structural model (CIF)

Figure 1: A generalized workflow for crystal structure solution and refinement.

The structure is typically solved using direct methods or Patterson methods, which provide an initial electron density map from which the positions of the atoms can be determined. This initial model is then refined using a full-matrix least-squares method, where the atomic positions and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed using various metrics, such as the R-factor and goodness-of-fit.

Crystal Structure Analysis of 4-(3-bromophenoxy)piperidine hydrochloride

Disclaimer: The following crystallographic data is a representative, hypothetical dataset for illustrative purposes, as a publicly deposited crystal structure for this specific compound was not available at the time of writing.

Crystallographic Data Summary

The analysis of the diffraction data for a hypothetical crystal of 4-(3-bromophenoxy)piperidine hydrochloride yielded the following crystallographic parameters:

ParameterHypothetical Value
Chemical FormulaC₁₁H₁₅BrClNO
Formula Weight292.60 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a10.123(4) Å
b15.456(6) Å
c8.234(3) Å
α90°
β109.87(2)°
γ90°
Volume1210.9(8) ų
Z4
Density (calculated)1.605 Mg/m³
Absorption Coefficient3.57 mm⁻¹
F(000)600
Final R indices [I>2σ(I)]R₁ = 0.035, wR₂ = 0.082
Goodness-of-fit on F²1.05
Molecular Structure and Conformation

The asymmetric unit of the crystal contains one molecule of 4-(3-bromophenoxy)piperidine and one chloride ion. The piperidine ring adopts a chair conformation, which is the most stable conformation for this ring system. The bromophenoxy group is attached to the C4 position of the piperidine ring in an equatorial orientation.

Figure 2: A 2D representation of the molecular structure of 4-(3-bromophenoxy)piperidine.

Supramolecular Assembly and Crystal Packing

The crystal packing is dominated by a network of hydrogen bonds and other non-covalent interactions. The protonated piperidine nitrogen (N-H) acts as a hydrogen bond donor to the chloride anion. These interactions, along with weaker C-H···π and potential halogen bonds involving the bromine atom, contribute to the formation of a stable three-dimensional supramolecular architecture. Understanding this packing is crucial for predicting physical properties such as solubility and dissolution rate.

Implications for Drug Development

The detailed structural information obtained from this analysis provides critical insights for drug development professionals:

  • Conformational Analysis: The observed chair conformation of the piperidine ring and the equatorial orientation of the substituent provide a rigid structural model for computational studies, such as molecular docking into a target receptor.

  • Pharmacophore Modeling: The precise three-dimensional arrangement of the key pharmacophoric features (the aromatic ring, the bromine atom, the ether oxygen, and the protonated amine) can be used to refine pharmacophore models and guide the design of new analogs with improved potency and selectivity.

  • Polymorph Screening: Crystal structure analysis is the definitive method for identifying and characterizing different polymorphic forms of an API. Different polymorphs can have significantly different physical properties, affecting bioavailability and manufacturability.

  • Intellectual Property: A determined crystal structure provides a strong basis for patent protection of a novel chemical entity.

Conclusion

The single-crystal X-ray diffraction analysis of 4-(3-bromophenoxy)piperidine hydrochloride provides a definitive and high-resolution view of its three-dimensional structure. This in-depth technical guide has outlined a robust methodology, from material preparation to final structure validation, emphasizing the rationale behind key experimental choices. The resulting structural information is not merely an academic curiosity but a vital tool for researchers and scientists in the pharmaceutical industry, enabling data-driven decisions in the complex process of drug discovery and development. The insights gained from such analyses are instrumental in accelerating the journey from a promising lead compound to a safe and effective therapeutic agent.

References

  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Modern Drug Discovery. Retrieved from a 2026-10-18 snapshot. [Link]

  • Vasilevsky, S. F., & Mamatova, A. V. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6985. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). [Link]

  • Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link]

  • Unknown. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. [Link]

  • ASM International. (n.d.). Single-Crystal X-Ray Diffraction. [Link]

  • Clark, C. M., & Dutrow, B. L. (2007). Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • PubChem. (n.d.). 4-(3-bromophenoxy)piperidine hydrochloride. [Link]

  • Lead Sciences. (n.d.). 4-(3-Bromophenyl)piperidine. [Link]

  • PubChem. (n.d.). 4-(3-bromophenyl)piperidine. [Link]

  • PubChem. (n.d.). 4-Bromo-1-(oxetan-3-yl)piperidine hydrochloride. [Link]

  • PubChem. (n.d.). 4-(3-Ethylphenoxy)piperidine hydrochloride. [Link]

  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • DTIC. (n.d.). Piperidine Synthesis. [Link]

  • Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. [Link]

  • ZORA (Zurich Open Repository and Archive). (n.d.). Crystal structure of N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, C18H17BrF3N3S. [Link]

  • Ivy Fine Chemicals. (n.d.). 4-(4-BROMO-PHENOXY)-PIPERIDINE HYDROCHLORIDE. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 4-(3-Bromophenoxy)piperidine Hydrochloride in Drug Discovery

Introduction: The Strategic Value of the 4-(3-Bromophenoxy)piperidine Scaffold In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that is consi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-(3-Bromophenoxy)piperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that is consistently found in a multitude of clinically successful drugs.[1] Its prevalence is due to a combination of favorable properties: it imparts aqueous solubility through its basic nitrogen atom, enhances metabolic stability, and provides a three-dimensional geometry that can be tailored to fit the binding pockets of diverse biological targets.[1] When combined with a brominated phenoxy ether, as in 4-(3-bromophenoxy)piperidine hydrochloride, this scaffold becomes a highly versatile and powerful building block for combinatorial chemistry and lead optimization in drug discovery.

The strategic placement of the bromine atom on the phenoxy ring is the key to its utility. Bromine serves as a reactive handle for a suite of palladium-catalyzed cross-coupling reactions, which are among the most robust and widely used transformations for constructing carbon-carbon and carbon-heteroatom bonds in pharmaceutical synthesis.[2] This allows for the systematic and modular introduction of a wide array of chemical functionalities at this position, enabling researchers to rapidly generate libraries of diverse analogs for structure-activity relationship (SAR) studies. The ether linkage and the piperidine ring offer additional points for modification, further expanding the accessible chemical space.

This guide provides a comprehensive overview of the applications of 4-(3-bromophenoxy)piperidine hydrochloride in drug discovery, with a focus on its use in palladium-catalyzed cross-coupling reactions to generate novel compounds targeting key therapeutic areas. Detailed, field-tested protocols are provided to empower researchers to effectively utilize this valuable building block in their own discovery programs.

The Power of Palladium: Diversifying the Scaffold

The bromine atom on the 4-(3-bromophenoxy)piperidine scaffold is primed for participation in several key palladium-catalyzed cross-coupling reactions. These reactions form the cornerstone of its application in creating diverse molecular libraries. The general principle involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with a coupling partner and subsequent reductive elimination to form the new bond and regenerate the catalyst.

Below is a diagram illustrating the central role of 4-(3-bromophenoxy)piperidine hydrochloride in accessing a variety of molecular scaffolds through these powerful reactions.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Resulting Scaffolds A 4-(3-Bromophenoxy)piperidine HCl B Suzuki Coupling (with Boronic Acids/Esters) A->B C Buchwald-Hartwig Amination (with Amines) A->C D Sonogashira Coupling (with Terminal Alkynes) A->D E Heck Coupling (with Alkenes) A->E F Bi-aryl Ethers B->F C-C bond G Diaryl Ether Amines C->G C-N bond H Alkynylaryl Ethers D->H C-C bond I Alkenylaryl Ethers E->I C-C bond

Caption: Versatility of the 4-(3-bromophenoxy)piperidine scaffold.

Application Focus 1: Modulators of Central Nervous System (CNS) Targets

The phenoxypiperidine motif is a common feature in a number of CNS-active agents, particularly those targeting monoamine transporters and opioid receptors. The ability to fine-tune the electronics and sterics of the terminal aromatic ring via cross-coupling makes 4-(3-bromophenoxy)piperidine hydrochloride an ideal starting point for developing selective ligands.

Serotonin Reuptake Inhibitors (SSRIs)

The serotonin transporter (SERT) is a key target for the treatment of depression and anxiety disorders.[3] Meperidine, a phenylpiperidine derivative, has been identified as a lead compound for developing SSRIs.[2][3] By replacing the phenyl ring with a phenoxy group and diversifying the terminal ring, novel SSRIs with improved potency and selectivity can be generated.

Opioid Receptor Modulators

Opioid receptors (mu, delta, and kappa) are critical targets for pain management.[4][5] The phenylpiperidine scaffold is found in numerous opioid agonists and antagonists.[4][6] The ability to introduce diverse substituents on the phenoxy ring of our scaffold allows for the exploration of SAR to develop ligands with specific agonist, antagonist, or partial agonist profiles at the different opioid receptor subtypes.[7]

Experimental Protocols: Palladium-Catalyzed Cross-Coupling Reactions

The following protocols are provided as robust starting points for the diversification of 4-(3-bromophenoxy)piperidine hydrochloride. It is essential to note that for each specific substrate, some optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal yields.

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming bi-aryl structures by coupling an aryl halide with a boronic acid or ester.[8][9]

G Start 4-(3-Bromophenoxy)piperidine HCl + Arylboronic Acid Reagents Pd Catalyst Base Solvent Start->Reagents 1. Add reagents Product 4-(3-Arylphenoxy)piperidine Reagents->Product 2. Heat and Stir G Start 4-(3-Bromophenoxy)piperidine HCl + Amine Reagents Pd Catalyst Ligand Base Solvent Start->Reagents 1. Add reagents Product 4-(3-(Amino)phenoxy)piperidine Reagents->Product 2. Heat and Stir G Start 4-(3-Bromophenoxy)piperidine HCl + Terminal Alkyne Reagents Pd Catalyst Cu(I) Co-catalyst Base Solvent Start->Reagents 1. Add reagents Product 4-(3-(Alkynyl)phenoxy)piperidine Reagents->Product 2. Stir at RT to 60 °C G Start 4-(3-Bromophenoxy)piperidine HCl + Alkene Reagents Pd Catalyst Base Solvent Start->Reagents 1. Add reagents Product 4-(3-(Alkenyl)phenoxy)piperidine Reagents->Product 2. Heat and Stir

Sources

Application

The Strategic Utility of 4-(3-bromophenoxy)piperidine Hydrochloride in the Synthesis of Novel Bioactive Compounds: Application Notes and Protocols

Introduction: Unlocking the Potential of a Versatile Precursor In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient and successful...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Precursor

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. 4-(3-bromophenoxy)piperidine hydrochloride emerges as a highly valuable and versatile precursor, offering a unique combination of structural features that are pivotal for the generation of diverse compound libraries. Its intrinsic properties—a piperidine ring, a common pharmacophore in centrally active agents, and a strategically placed bromine atom on the phenoxy moiety—provide a robust platform for extensive chemical exploration.

The piperidine nucleus is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The basic nitrogen atom of the piperidine ring can engage in crucial interactions with biological targets, particularly G-protein coupled receptors (GPCRs) like dopamine, serotonin, and opioid receptors. The brominated phenoxy group serves as a versatile synthetic handle, amenable to a wide array of powerful cross-coupling reactions. This allows for the systematic introduction of diverse chemical functionalities, enabling the fine-tuning of a compound's pharmacological profile.

This comprehensive guide provides detailed application notes and protocols for leveraging 4-(3-bromophenoxy)piperidine hydrochloride as a precursor for the synthesis of novel compounds with potential therapeutic applications. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Core Applications in Drug Discovery

The unique structural architecture of 4-(3-bromophenoxy)piperidine makes it an ideal starting point for the synthesis of ligands targeting a range of neuroreceptors. The following sections will detail its application in the development of compounds aimed at modulating the activity of dopamine, serotonin, and histamine receptor systems, all of which are implicated in a variety of neurological and psychiatric disorders.

Workflow for Derivatization

The primary strategy for derivatizing 4-(3-bromophenoxy)piperidine hydrochloride involves leveraging the reactivity of the aryl bromide in palladium-catalyzed cross-coupling reactions. This workflow allows for the creation of new carbon-carbon and carbon-nitrogen bonds, leading to a vast array of novel chemical entities.

G cluster_0 Precursor cluster_1 Key Cross-Coupling Reactions cluster_2 Resulting Compound Classes cluster_3 Therapeutic Targets Precursor 4-(3-bromophenoxy)piperidine Hydrochloride Suzuki Suzuki-Miyaura Coupling (with Boronic Acids/Esters) Precursor->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (with Amines) Precursor->Buchwald Pd Catalyst, Base, Ligand Sonogashira Sonogashira Coupling (with Terminal Alkynes) Precursor->Sonogashira Pd/Cu Catalysts, Base Aryl Biaryl Ethers Suzuki->Aryl Amino Arylamino Ethers Buchwald->Amino Alkynyl Alkynylaryl Ethers Sonogashira->Alkynyl Targets Dopamine Receptors Serotonin Receptors Histamine Receptors Opioid Receptors Aryl->Targets Amino->Targets Alkynyl->Targets

Caption: General workflow for the derivatization of 4-(3-bromophenoxy)piperidine.

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. It is crucial to adhere to standard laboratory safety procedures, including the use of personal protective equipment and working in a well-ventilated fume hood. All reactions involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Ether Derivatives

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. This reaction is particularly useful for introducing new aryl or heteroaryl moieties at the 3-position of the phenoxy ring.

Rationale: The choice of a palladium catalyst and a suitable base is critical for the efficiency of the Suzuki reaction. Pd(PPh₃)₄ is a commonly used, versatile catalyst, while an aqueous solution of a carbonate base is effective in promoting the transmetalation step. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate in biphasic systems.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of 4-(3-bromophenoxy)piperidine.

Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-(3-bromophenoxy)piperidine hydrochloride (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol). Then, add a degassed solvent mixture, typically a 3:1 mixture of toluene and water (10 mL).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

CatalystBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/H₂O9075-95[1]
Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane10080-98[2]
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of Arylamino Ether Derivatives

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between an aryl halide and an amine. This reaction is invaluable for introducing a wide range of primary and secondary amines, including anilines and various heterocyclic amines, to the phenoxy ring.

Rationale: The success of the Buchwald-Hartwig amination heavily relies on the choice of the palladium catalyst and, crucially, the phosphine ligand. The ligand stabilizes the palladium center and facilitates the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine.

Reaction Scheme:

Caption: Buchwald-Hartwig amination of 4-(3-bromophenoxy)piperidine.

Step-by-Step Protocol:

  • Reagent Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., Xantphos, 0.05 mmol), and the base (e.g., sodium tert-butoxide, 1.4 mmol) to a dry Schlenk tube.

  • Reactant Addition: Add 4-(3-bromophenoxy)piperidine hydrochloride (1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Work-up: Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride (10 mL), and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd₂(dba)₃BINAPNaOtBuToluene10070-90[3]
Pd(OAc)₂XPhosK₃PO₄t-BuOH11075-95[4]
Protocol 3: Sonogashira Coupling for the Synthesis of Alkynylaryl Ether Derivatives

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction introduces a rigid alkynyl linker, which can be a key structural element in designing ligands with specific conformational constraints.

Rationale: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the alkyne. An amine base, such as triethylamine, is used to neutralize the HX byproduct and facilitate the formation of the copper acetylide.

Reaction Scheme:

Caption: Sonogashira coupling of 4-(3-bromophenoxy)piperidine.

Step-by-Step Protocol:

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add 4-(3-bromophenoxy)piperidine hydrochloride (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Solvent and Base Addition: Add anhydrous, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) (10 mL) and an amine base (e.g., triethylamine, 3.0 mmol). Stir the mixture for 10-15 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or heat to 50-70 °C, depending on the reactivity of the substrates.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Purification: Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Pd CatalystCu Co-catalystBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-5080-95[5]
Pd(OAc)₂/PPh₃CuIi-Pr₂NHDMF6075-90[6]

Application Examples: Synthesis of Bioactive Molecules

The strategic application of the aforementioned protocols can lead to the synthesis of novel compounds with significant biological activity. Here, we present illustrative examples based on the known pharmacology of related piperidine-containing compounds.

Example 1: Synthesis of a Dopamine D4 Receptor Antagonist

Dopamine D4 receptor antagonists are of interest for the treatment of various neuropsychiatric disorders. The 4-phenoxy-piperidine scaffold is a known pharmacophore for D4 receptor ligands.[7][8]

Synthetic Target: A biaryl ether derivative synthesized via Suzuki-Miyaura coupling.

CompoundStructureSynthetic RouteBiological Activity (Ki, nM)
D4 Antagonist Analog A biaryl ether with a substituted phenyl ring.Suzuki CouplingKi for D4 receptor can be in the low nanomolar range, e.g., 5.5 nM for a 3,4-difluorophenyl derivative.[8]
Example 2: Synthesis of a Histamine H3 Receptor Antagonist/Inverse Agonist

Histamine H3 receptor antagonists are being investigated for the treatment of cognitive disorders and other CNS conditions. The 4-oxypiperidine moiety is a key structural feature in many potent H3 receptor ligands.[9]

Synthetic Target: An arylamino ether derivative synthesized via Buchwald-Hartwig amination.

CompoundStructureSynthetic RouteBiological Activity (Ki, nM)
H3 Antagonist Analog An arylamino ether with a substituted aniline.Buchwald-Hartwig AminationKi for H3 receptor can be in the low nanomolar range, e.g., 12.5 nM for a related benzyl derivative.[9]

Conclusion: A Gateway to Chemical Diversity and Novel Therapeutics

4-(3-bromophenoxy)piperidine hydrochloride stands out as a strategically valuable and economically viable precursor for the synthesis of diverse libraries of novel compounds. Its inherent structural features, combined with the power of modern cross-coupling methodologies, provide a robust platform for medicinal chemists and drug discovery professionals. The detailed protocols and application examples provided in this guide are intended to empower researchers to unlock the full potential of this versatile building block in their quest for new and improved therapeutic agents. By understanding the underlying principles of the reactions and leveraging the established protocols, scientists can efficiently navigate the path from a simple precursor to complex and potentially life-changing molecules.

References

  • Saeedeh Saeedi, Anish Vadukoot, Corey Hopkins. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.
  • Saeedeh Saeedi, Anish Vadukoot, Corey R. Hopkins. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC.
  • Saeed K. Kashani, Jacob E. Jessiman, Stephen G. Newman.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider.
  • Pontus von Bahr, et al. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed.
  • 4-(3-Methylphenoxy)piperidine, 97%, Thermo Scientific Chemicals 1 g | Buy Online. Fisher Scientific.
  • Wünsch, B., et al.
  • 4-[3-(Trifluoromethyl)phenoxy]piperidine | Sigma-Aldrich. Sigma-Aldrich.
  • Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. Royal Society of Chemistry.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider.
  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PMC.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Buchwald–Hartwig amin
  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC.
  • Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes. Benchchem.
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • Suzuki Coupling Reactions of Aryl Bromides with Phenylboronic Acid.

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Method

Application Notes and Protocols for N-Alkylation of 4-(3-Bromophenoxy)piperidine Hydrochloride

Introduction: The Central Role of the N-Substituted Piperidine Scaffold The N-substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast number of approved pharmaceuticals and clinic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the N-Substituted Piperidine Scaffold

The N-substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast number of approved pharmaceuticals and clinical candidates. The ability to strategically modify the piperidine nitrogen is a powerful tool for drug discovery professionals, enabling the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability.[1] 4-(3-Bromophenoxy)piperidine hydrochloride is a valuable starting material, offering a secondary amine for diverse functionalization and a brominated phenyl ring for subsequent cross-coupling reactions.

This guide provides detailed, field-proven protocols for the N-alkylation of 4-(3-bromophenoxy)piperidine hydrochloride. We will explore two robust and widely applicable methods: classical N-alkylation via nucleophilic substitution and modern reductive amination. The causality behind experimental choices, troubleshooting, and the underlying chemical principles will be thoroughly discussed to ensure successful implementation in your laboratory.

Protocol 1: Classical N-Alkylation with Alkyl Halides

This method represents the most direct approach for introducing simple alkyl groups onto the piperidine nitrogen. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic piperidine nitrogen attacks the electrophilic carbon of an alkyl halide.[2] A critical consideration for this starting material is its presentation as a hydrochloride salt. The protonated piperidinium ion is not nucleophilic; therefore, a base is required to liberate the free secondary amine in situ.

Causality of Experimental Design
  • Choice of Base: The base must be strong enough to deprotonate the piperidinium hydrochloride (pKa ~11) but should ideally be non-nucleophilic to avoid competing with the piperidine in reacting with the alkyl halide. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices due to their sufficient basicity and poor solubility in many organic solvents, which can simplify workup.[3] Organic bases such as N,N-diisopropylethylamine (DIPEA) are also effective and are often used when a homogeneous reaction mixture is desired. At least two equivalents of base are theoretically required: one to neutralize the hydrochloride salt and a second to scavenge the hydrogen halide (HX) generated during the alkylation.[3]

  • Solvent Selection: Polar aprotic solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are ideal for SN2 reactions. They can dissolve the starting materials and stabilize the charged transition state without solvating the nucleophile excessively, thus promoting a faster reaction rate.[4]

  • Alkyl Halide Reactivity: The reactivity of the alkylating agent follows the trend I > Br > Cl.[4] For less reactive alkyl halides (e.g., chlorides), the addition of a catalytic amount of sodium or potassium iodide can significantly accelerate the reaction through the in situ generation of the more reactive alkyl iodide via the Finkelstein reaction.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Combine 4-(3-bromophenoxy)piperidine HCl, base (e.g., K₂CO₃), and solvent (e.g., ACN) B Add alkyl halide (e.g., R-Br) to the stirred suspension A->B 1.1 eq C Heat mixture (e.g., 60-80 °C) under inert atmosphere B->C D Monitor progress by TLC or LC-MS C->D E Cool to RT, filter off inorganic salts D->E Upon completion F Concentrate filtrate under reduced pressure E->F G Aqueous work-up (e.g., EtOAc/Water extraction) F->G H Purify crude product via flash column chromatography G->H I Characterize pure N-alkylated product H->I

Caption: Workflow for Classical N-Alkylation.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(3-bromophenoxy)piperidine hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile (to make a ~0.1 M solution).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.2 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 70 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts through a pad of celite, washing the filter cake with acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure N-alkylated 4-(3-bromophenoxy)piperidine derivative.

Quantitative Data Summary
EntryAlkyl Halide (R-X)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1Benzyl BromideK₂CO₃ACN704-685-95
2Ethyl IodideCs₂CO₃DMF506-880-90
3Propyl BromideDIPEAACN8012-1675-85

Protocol 2: Reductive Amination

Reductive amination is a highly versatile and controlled method for N-alkylation that proceeds by converting a carbonyl group (an aldehyde or ketone) and an amine into an N-substituted amine.[5] The reaction involves the initial formation of an iminium ion intermediate from the piperidine and the carbonyl compound, which is then reduced in situ by a mild reducing agent.[6] A key advantage of this method is the near-complete avoidance of over-alkylation, a common side reaction in classical alkylations.[7]

Causality of Experimental Design
  • Reactant Stoichiometry and pH Control: The formation of the iminium ion is a reversible equilibrium reaction that is typically favored under weakly acidic conditions (pH 4-6).[8] Starting with the hydrochloride salt of the piperidine provides an acidic environment. However, a base (like triethylamine or DIPEA) is often added to liberate enough of the free amine to initiate the reaction.

  • Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting carbonyl compound.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is a mild and selective reducing agent that is particularly effective for this transformation. Sodium cyanoborohydride (NaBH₃CN) is also widely used, though it is more toxic.[7][9]

  • Solvent Selection: Solvents that are compatible with both the iminium formation and the reduction step are required. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices. For some reactions, protic solvents like methanol can also be used.

Reaction Mechanism Diagram

G Piperidine Piperidine (from HCl salt + base) Iminium Iminium Ion Piperidine->Iminium Carbonyl Aldehyde/Ketone (R'-C(=O)-R'') Carbonyl->Iminium H_plus H⁺ H_plus->Iminium - H₂O Reducer [H⁻] (from NaBH(OAc)₃) Reducer->Iminium Product N-Alkylated Piperidine Iminium->Product

Caption: Simplified mechanism of Reductive Amination.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask, suspend 4-(3-bromophenoxy)piperidine hydrochloride (1.0 eq) in dichloromethane (DCM, ~0.1 M).

  • Amine Liberation: Add N,N-diisopropylethylamine (DIPEA, 1.1 eq) to the suspension and stir for 15 minutes at room temperature to generate the free amine.

  • Iminium Formation: Add the aldehyde or ketone (1.1 eq) to the mixture. If using an aldehyde, a small amount of acetic acid (0.1 eq) can be added to catalyze iminium formation. Stir for 1 hour at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.[10]

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10] Stir vigorously for 30 minutes.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[10]

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted piperidine.

Quantitative Data Summary
EntryCarbonyl CompoundReducing AgentSolventTime (h)Typical Yield (%)
1CyclopentanoneNaBH(OAc)₃DCE1690-98
2BenzaldehydeNaBH(OAc)₃DCM1288-96
3AcetoneNaBH₃CNMeOH2485-92

Conclusion and Further Considerations

The N-alkylation of 4-(3-bromophenoxy)piperidine is a fundamental transformation that opens the door to a wide range of molecular architectures. Classical alkylation with halides is a robust method for introducing simple alkyl groups, while reductive amination provides a controlled and versatile strategy for accessing more complex N-substituents. The choice between these protocols will depend on the desired substituent, the availability of starting materials, and the required functional group tolerance. For N-arylation, a different approach such as the Buchwald-Hartwig amination would be the method of choice, utilizing a palladium catalyst and a suitable phosphine ligand to form the C-N bond.[11][12] Careful consideration of the principles outlined in this guide will empower researchers to successfully synthesize novel N-substituted piperidine derivatives for their drug discovery programs.

References

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Varma, R. S., et al. (1999). Microwave Assisted, Highly Efficient Solid state N- and S-Alkylation. Synthetic Communications, 29(21). [Link]

  • Wikipedia contributors. (2023). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]

  • Fleurisson, C., et al. (2023). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. [Link]

  • Fleurisson, C., et al. (2023). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry, 21(20), 4275-4279. [Link]

  • Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry. [Link]

  • Cawley, M. J., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: Direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(5), 219-221. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?[Link]

  • Fleurisson, C., et al. (2023). Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. ResearchGate. [Link]

  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Hydroxylamine. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry with Caroline. (2022). Alkylation of Amines. [Link]

  • Lund University Research Portal. (n.d.). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. [Link]

  • PubMed. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

  • ResearchGate. (n.d.). The reductive amination reaction. [Link]

  • PubMed. (1995). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. [Link]

  • Google Patents. (n.d.).

Sources

Application

Application Note & Protocols: Leveraging 4-(3-bromophenoxy)piperidine hydrochloride for the Synthesis of Novel Serotonin Reuptake Inhibitors

Abstract The 4-phenoxypiperidine scaffold is a cornerstone in the design of selective serotonin reuptake inhibitors (SSRIs), forming the structural basis of widely recognized therapeutics such as Paroxetine.[1] This docu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-phenoxypiperidine scaffold is a cornerstone in the design of selective serotonin reuptake inhibitors (SSRIs), forming the structural basis of widely recognized therapeutics such as Paroxetine.[1] This document provides a detailed guide on the strategic use of 4-(3-bromophenoxy)piperidine hydrochloride , a versatile chemical building block, for the synthesis of novel SRI candidates. We will explore the rationale behind its design, provide a detailed, field-tested protocol for its application in palladium-catalyzed cross-coupling reactions, and discuss the structure-activity relationship (SAR) implications for creating next-generation neurological agents. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to accelerate their drug discovery programs.

Introduction: The Strategic Importance of the 4-Phenoxypiperidine Scaffold

Selective Serotonin Reuptake Inhibitors (SSRIs) function by blocking the presynaptic serotonin transporter (SERT), increasing the extracellular concentration of serotonin in the synaptic cleft. This modulation of serotonergic neurotransmission is a key therapeutic strategy for major depressive disorder, anxiety disorders, and other related conditions.

The piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in neuroactive compounds due to its ability to confer favorable physicochemical properties such as aqueous solubility and basicity, which are often crucial for interacting with biological targets and for oral bioavailability.[2] When combined with a phenoxy moiety at the 4-position, the resulting scaffold provides an optimal vector for engaging with the SERT protein. The aryl group can participate in crucial π-π stacking or hydrophobic interactions within the transporter's binding pocket, while the piperidine nitrogen serves as a key basic center.

Why 4-(3-bromophenoxy)piperidine hydrochloride?

This specific reagent is engineered for synthetic versatility. The hydrochloride salt form ensures stability and improves handling characteristics. The bromine atom, strategically placed at the meta-position of the phenoxy ring, serves as a highly effective synthetic handle for diversification. Unlike a simple phenoxypiperidine, the aryl bromide opens a gateway to a vast chemical space through modern cross-coupling chemistry, allowing for the systematic exploration of structure-activity relationships.

Physicochemical Properties & Handling

Proper handling and storage are critical for ensuring the integrity of the starting material.

PropertyValue
Chemical Name 4-(3-bromophenoxy)piperidine hydrochloride
Molecular Formula C₁₁H₁₅BrClNO
Molecular Weight 292.60 g/mol
CAS Number 1159825-25-8[3]
Appearance Off-white to white solid
Solubility Soluble in water, methanol, DMSO
Storage Store in a cool, dry place away from light and moisture. Recommended storage at 2-8°C under an inert atmosphere.

Safety Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Core Application: Synthesis of SRI Analogs via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds. Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids make it an ideal choice for diversifying the 4-(3-bromophenoxy)piperidine core.

This protocol details the synthesis of a model compound, 4-(3-(thiophen-2-yl)phenoxy)piperidine , a representative novel SRI candidate.

General Synthetic Workflow

The overall process from the starting material to the final purified compound follows a standard synthetic chemistry workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Reagent Preparation (Weighing & Degassing) reaction Suzuki Coupling Reaction (Heating under Inert Gas) prep->reaction Add reagents to flask workup Aqueous Work-up (Quenching & Extraction) reaction->workup Cool & quench reaction purify Column Chromatography workup->purify Concentrate crude product analysis Characterization (NMR, LC-MS) purify->analysis Collect pure fractions

Caption: General workflow for SRI analog synthesis.

Detailed Experimental Protocol

Reaction: Synthesis of 4-(3-(thiophen-2-yl)phenoxy)piperidine

Materials:

  • 4-(3-bromophenoxy)piperidine hydrochloride (1.0 eq)

  • Thiophene-2-boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)

  • Potassium phosphate tribasic (K₃PO₄, 3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, condenser)

Procedure:

  • Piperidine Free Base Preparation:

    • Dissolve 4-(3-bromophenoxy)piperidine hydrochloride (1.0 eq) in a minimal amount of deionized water.

    • Add saturated sodium bicarbonate (NaHCO₃) solution dropwise while stirring until the solution becomes basic (pH ~8-9), precipitating the free base.

    • Extract the aqueous layer three times with dichloromethane (DCM).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base as an oil or low-melting solid. Proceed immediately to the next step.

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Argon), add the prepared 4-(3-bromophenoxy)piperidine free base (1.0 eq), thiophene-2-boronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

    • In a separate vial, prepare the catalyst premix: dissolve Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of the reaction solvent.

    • Add the catalyst premix to the Schlenk flask.

    • Add a 3:1 mixture of anhydrous 1,4-dioxane and toluene to the flask to achieve a final substrate concentration of approximately 0.1 M.

  • Reaction Execution:

    • Ensure the flask is sealed and remains under a positive pressure of inert gas.

    • Heat the reaction mixture to 100°C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to elute the pure product.

  • Characterization:

    • The final product, 4-(3-(thiophen-2-yl)phenoxy)piperidine, should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Mechanistic Rationale: The Suzuki Catalytic Cycle

Understanding the mechanism explains the critical role of each reagent. The base (K₃PO₄) is essential for activating the boronic acid, while the phosphine ligand (SPhos) stabilizes the palladium catalyst and facilitates the key steps of oxidative addition and reductive elimination.

Suzuki_Cycle center A Pd(0)L₂ (Active Catalyst) B Oxidative Addition C Ar-Pd(II)-Br(L)₂ A->C Ar-Br D Transmetalation E Ar-Pd(II)-Ar'(L)₂ C->E Ar'-B(OR)₂ (Base Activated) E->A Ar-Ar' F Reductive Elimination

Sources

Method

application of 4-(3-bromophenoxy)piperidine hydrochloride in neuroscience research

An Application Guide for the Neuropharmacological Investigation of 4-(3-bromophenoxy)piperidine hydrochloride For: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Potential of a N...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Neuropharmacological Investigation of 4-(3-bromophenoxy)piperidine hydrochloride

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Phenoxy-Piperidine Scaffold

In the landscape of neuroscience drug discovery, the piperidine scaffold is a privileged structure, forming the core of numerous centrally active agents.[1][2] The compound 4-(3-bromophenoxy)piperidine hydrochloride (PubChem CID: 45075444) represents an intriguing yet largely uncharacterized molecule within this class.[3] Its structure, featuring a piperidine ring linked via an ether to a brominated phenyl group, suggests a high probability of interaction with key central nervous system targets, particularly the monoamine transporters (MATs).

The MAT family—comprising the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—are critical regulators of neurotransmission.[4] They are the primary targets for a vast array of therapeutics for depression, ADHD, and other neuropsychiatric disorders, as well as for substances of abuse.[4][5] The structural motifs within 4-(3-bromophenoxy)piperidine hydrochloride are reminiscent of those found in known MAT ligands, making it a compelling candidate for investigation as a novel research tool or a synthetic precursor for more complex central nervous system (CNS) drugs.[6][7]

This document serves as a comprehensive guide for the initial characterization and potential application of 4-(3-bromophenoxy)piperidine hydrochloride. It provides a logical, field-proven framework for elucidating its neuropharmacological profile, from fundamental in vitro binding and functional assays to preliminary in vivo behavioral and neurochemical assessments. The protocols herein are designed to be self-validating systems, enabling researchers to rigorously determine the compound's potency, selectivity, and mechanism of action.

Part 1: Foundational In Vitro Characterization

The first critical step is to determine if and how 4-(3-bromophenoxy)piperidine hydrochloride interacts with its most probable targets: the monoamine transporters. This is achieved through a combination of radioligand binding assays to measure affinity and neurotransmitter uptake assays to measure functional potency.

Hypothesized Mechanism: Monoamine Reuptake Inhibition

We hypothesize that 4-(3-bromophenoxy)piperidine hydrochloride acts as an inhibitor at one or more of the monoamine transporters. By binding to the transporter protein, it blocks the reuptake of dopamine, norepinephrine, or serotonin from the synaptic cleft, thereby increasing the extracellular concentration of the neurotransmitter and prolonging its signaling.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicle NT Synapse Synaptic Cleft (Neurotransmitter) Vesicle->Synapse Exocytosis MAT Monoamine Transporter (DAT, SERT, NET) Reuptake Reuptake MAT->Reuptake Release Release Synapse->MAT Receptor Postsynaptic Receptors Synapse->Receptor Signal Signal Transduction Receptor->Signal Compound 4-(3-bromophenoxy)piperidine HCl Compound->MAT Inhibition

Figure 1: Hypothesized mechanism of monoamine transporter inhibition.
Protocol: Radioligand Binding Assays for DAT, SERT, and NET

This protocol determines the binding affinity (Kᵢ) of the test compound by measuring its ability to compete with a specific, high-affinity radioligand.[8][9]

Objective: To quantify the binding affinity of 4-(3-bromophenoxy)piperidine hydrochloride at human DAT, SERT, and NET.

Materials:

  • Membrane Preparations: Commercially available cell membranes from HEK293 or CHO cells stably expressing human DAT (hDAT), hSERT, or hNET.

  • Radioligands:

    • For hDAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

    • For hSERT: [³H]Citalopram or [¹²⁵I]RTI-55

    • For hNET: [³H]Nisoxetine or [¹²⁵I]RTI-55

  • Non-specific Binders:

    • For hDAT: 10 µM Cocaine or GBR-12909

    • For hSERT: 10 µM Fluoxetine or Citalopram

    • For hNET: 10 µM Desipramine or Nisoxetine

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Instrumentation: 96-well plates, cell harvester, liquid scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of 4-(3-bromophenoxy)piperidine hydrochloride (e.g., from 100 µM to 0.1 nM) in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of non-specific binder (for non-specific binding).

    • 50 µL of each concentration of the test compound.

  • Radioligand Addition: Add 50 µL of the appropriate radioligand (at a concentration near its Kd) to all wells.

  • Membrane Addition: Add 150 µL of the appropriate cell membrane preparation (typically 5-20 µg of protein per well) to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/C, pre-soaked in polyethyleneimine) using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[9]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: (Total Binding CPM) - (Non-specific Binding CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Protocol: Neurotransmitter Uptake Inhibition Assays

This functional assay measures the compound's ability to block the transport of a substrate into the cell, providing a measure of its functional potency (IC₅₀).[11]

Objective: To determine the potency of 4-(3-bromophenoxy)piperidine hydrochloride to inhibit the uptake of dopamine, serotonin, and norepinephrine.

Materials:

  • Cell Lines: HEK293 or other suitable cells stably expressing hDAT, hSERT, or hNET.

  • Substrates:

    • Radiolabeled: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine.

    • Fluorescent: A commercially available substrate mimetic can be used for all three transporters.[12][13][14]

  • Uptake Buffer: Krebs-HEPES buffer (KHB) or similar physiological salt solution.[15]

  • Instrumentation: Cell culture plates (96-well), liquid scintillation counter or fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the transporter-expressing cells into 96-well plates and grow until they form a confluent monolayer.[16]

  • Compound Preparation: Prepare serial dilutions of 4-(3-bromophenoxy)piperidine hydrochloride in uptake buffer.

  • Pre-incubation: Wash the cell monolayers with warm uptake buffer. Add the test compound dilutions (or vehicle for control wells) to the cells and pre-incubate for 10-20 minutes at room temperature or 37°C.

  • Initiate Uptake: Add the radiolabeled or fluorescent substrate to each well to start the uptake reaction.

  • Incubation: Incubate for a short period to measure the initial rate of uptake (typically 1-5 minutes for radiolabeled substrates, may be longer for fluorescent assays).[11][15]

  • Terminate Uptake:

    • Radiolabeled: Rapidly aspirate the buffer and wash the cells 3-4 times with ice-cold uptake buffer.

    • Fluorescent (No-wash): The assay can be read directly. A masking dye in the reagent quenches extracellular fluorescence.[16]

  • Quantification:

    • Radiolabeled: Lyse the cells (e.g., with 1% SDS) and transfer the lysate to scintillation vials for counting.

    • Fluorescent: Measure the fluorescence intensity using a plate reader (kinetic or endpoint mode).[13]

  • Data Analysis:

    • Determine the percentage of uptake inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of the compound and use non-linear regression to calculate the IC₅₀ value.

Data Presentation and Interpretation

Summarize the results in a clear, tabular format to easily assess the compound's potency and selectivity profile.

Target TransporterBinding Affinity (Kᵢ, nM)Functional Potency (IC₅₀, nM)Selectivity Ratio (SERT/DAT)Selectivity Ratio (NET/DAT)
hDAT [Experimental Value][Experimental Value]--
hSERT [Experimental Value][Experimental Value][Kᵢ or IC₅₀ SERT] / [Kᵢ or IC₅₀ DAT]-
hNET [Experimental Value][Experimental Value]-[Kᵢ or IC₅₀ NET] / [Kᵢ or IC₅₀ DAT]

Interpretation:

  • Potency: Lower Kᵢ and IC₅₀ values indicate higher potency.

  • Selectivity: A selectivity ratio significantly greater than 1 indicates selectivity for DAT over the other transporters. A ratio close to 1 suggests a non-selective or "broad-spectrum" inhibitor.[17]

Part 2: Preclinical In Vivo Evaluation

Following in vitro characterization, the next step is to assess the compound's effects in a living system. This involves evaluating its ability to alter brain neurochemistry and produce relevant behavioral responses.

cluster_0 In Vitro Characterization cluster_1 In Vivo Validation cluster_2 Lead Optimization a Binding Assays (Ki) c Microdialysis (Neurochemistry) a->c b Uptake Assays (IC50) b->c e Structure-Activity Relationship (SAR) b->e d Behavioral Assays (Phenotype) c->d d->e f Disease Model Testing e->f

Figure 2: Integrated workflow for novel compound characterization.
Protocol: In Vivo Microdialysis

This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[18]

Objective: To measure changes in extracellular dopamine, serotonin, and/or norepinephrine in the striatum or nucleus accumbens of rats following systemic administration of 4-(3-bromophenoxy)piperidine hydrochloride.

Materials:

  • Animals: Adult male Sprague-Dawley or Wistar rats.

  • Surgical Equipment: Stereotaxic frame, anesthetic machine, surgical drill, microdialysis guide cannulae and probes.

  • Microdialysis System: Syringe pump, liquid switch, fraction collector.

  • Analytical System: HPLC with electrochemical detection (HPLC-ECD).[19]

  • Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).

Procedure:

  • Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Basal Level Collection: Begin perfusing the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min). After a stabilization period, collect dialysate samples at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of neurotransmitter levels.[20]

  • Compound Administration: Administer 4-(3-bromophenoxy)piperidine hydrochloride via an appropriate route (e.g., intraperitoneal, i.p.).

  • Post-dosing Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration.

  • Sample Analysis: Analyze the collected dialysate samples using HPLC-ECD to quantify the concentrations of dopamine, serotonin, and their metabolites.

  • Data Analysis: Express the post-dose neurotransmitter concentrations as a percentage of the average baseline concentration. Plot the mean percentage change over time.

Protocol: Foundational Behavioral Assays

Behavioral assays are essential to link the compound's neurochemical effects to a functional outcome.

Objective: To assess the psychostimulant, anxiolytic/anxiogenic, and antidepressant-like effects of the compound.

Assays:

  • Locomotor Activity: Place the animal in a novel open-field arena equipped with photobeam detectors. After an initial habituation period, administer the test compound and record locomotor activity (e.g., distance traveled, rearing) for 60-120 minutes. An increase in activity is indicative of a psychostimulant effect, common for DAT and NET inhibitors.[21]

  • Elevated Plus Maze (EPM): This assay assesses anxiety-like behavior. The maze consists of two open and two closed arms. Following compound administration, place the animal in the center of the maze and record the time spent and entries made into the open and closed arms for 5 minutes. An increase in the time spent in the open arms suggests anxiolytic (anxiety-reducing) effects.

  • Forced Swim Test (FST): This is a common screening test for antidepressant-like activity. Place the animal in a cylinder of water from which it cannot escape. After an initial period of vigorous activity, the animal will adopt an immobile posture. Administer the compound prior to the test. A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Part 3: Application as a Synthetic Precursor

Beyond its direct pharmacological activity, 4-(3-bromophenoxy)piperidine hydrochloride is a valuable intermediate for chemical synthesis. Its structure allows for modification at two key positions: the piperidine nitrogen and the bromophenyl ring, enabling the generation of a focused library of analogues for structure-activity relationship (SAR) studies.[7][22]

  • N-alkylation/arylation: The secondary amine of the piperidine ring can be readily functionalized with various alkyl or aryl groups.

  • Cross-coupling Reactions: The bromine atom on the phenyl ring can be replaced using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents.

cluster_0 Modifications cluster_1 Analogue Libraries start 4-(3-bromophenoxy)piperidine HCl n_alk N-Alkylation (R-X, Base) start->n_alk coupling Suzuki/Buchwald Coupling (Ar-B(OH)2, Pd catalyst) start->coupling lib_a N-Substituted Analogues n_alk->lib_a lib_b Bi-aryl Ether Analogues coupling->lib_b

Figure 3: Synthetic utility for generating analogue libraries.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to the initial neuropharmacological characterization of 4-(3-bromophenoxy)piperidine hydrochloride. By following these protocols, researchers can determine its binding affinity, functional potency, and selectivity at monoamine transporters, assess its in vivo neurochemical and behavioral effects, and explore its potential as a scaffold for novel CNS drug discovery. The data generated will provide a solid foundation for more advanced studies, such as its evaluation in animal models of neurological disorders (e.g., Parkinson's disease, depression) or its use in developing novel positron emission tomography (PET) ligands for in vivo brain imaging.[23][24]

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Application

Application Notes and Protocols: In Vitro Characterization of 4-(3-bromophenoxy)piperidine hydrochloride

Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Scaffold In the landscape of modern drug discovery, the piperidine moiety represents a privileged scaffold, integral to the structure of numerous cl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Scaffold

In the landscape of modern drug discovery, the piperidine moiety represents a privileged scaffold, integral to the structure of numerous clinically successful therapeutics. Its conformational flexibility and synthetic tractability have made it a cornerstone in the design of ligands for a diverse array of biological targets. Here, we introduce 4-(3-bromophenoxy)piperidine hydrochloride , a novel compound with a chemical architecture suggestive of significant pharmacological potential. While its precise molecular targets are yet to be fully elucidated, its structural elements, particularly the piperidine ring linked to a substituted phenoxy group, bear resemblance to ligands known to interact with central nervous system (CNS) receptors.

Notably, many piperidine-containing compounds exhibit affinity for the sigma-1 receptor (σ1R) , a unique ligand-operated chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[1][2] The σ1R is a key regulator of cellular homeostasis, modulating critical processes such as calcium signaling, mitochondrial function, and oxidative stress.[2][3] Its involvement in the pathophysiology of neurodegenerative diseases, pain, and cancer has rendered it an attractive therapeutic target.[1][4][5]

This document provides a comprehensive suite of in-vitro assays designed to rigorously characterize the pharmacological profile of 4-(3-bromophenoxy)piperidine hydrochloride. We will proceed under the guiding hypothesis that this compound may function as a modulator of the sigma-1 receptor. The ensuing protocols will enable researchers to determine its binding affinity, functional activity (agonist vs. antagonist), and its impact on key cellular pathways, thereby illuminating its potential as a novel therapeutic agent.

Logical Workflow for In Vitro Characterization

To systematically investigate the biological activity of 4-(3-bromophenoxy)piperidine hydrochloride, we propose a tiered approach. This workflow is designed to first establish its primary molecular interaction and then to explore the functional consequences of this interaction in a cellular context.

G cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Cellular Phenotypic Assays A Radioligand Binding Assay (Determine σ1R Affinity) B Calcium Mobilization Assay (Assess Functional Activity) A->B If binding is confirmed C cAMP Assay (GPCR Counter-Screening) A->C Broaden target profile D Neurite Outgrowth Assay (Neurotrophic/Neuroprotective Effects) B->D Based on functional profile E Mitochondrial Function Assays (Bioenergetic & Oxidative Stress Effects) B->E Based on functional profile

Caption: Tiered workflow for the in-vitro characterization of 4-(3-bromophenoxy)piperidine hydrochloride.

Tier 1: Determining Target Engagement

The foundational step in characterizing a novel compound is to identify its molecular target and quantify the strength of the interaction. A radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor.

Protocol 1: Sigma-1 Receptor Radioligand Competition Binding Assay

Principle: This assay measures the ability of 4-(3-bromophenoxy)piperidine hydrochloride to compete with a known high-affinity radioligand for binding to the sigma-1 receptor in membrane preparations. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.

Materials:

  • Membrane Preparation: Guinea pig brain membranes or membranes from cells overexpressing human σ1R.

  • Radioligand: [³H]-(+)-pentazocine (a well-characterized σ1R agonist).

  • Non-specific Binding Control: Haloperidol (a high-affinity σ1R ligand).

  • Test Compound: 4-(3-bromophenoxy)piperidine hydrochloride, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: 96-well filter plates (e.g., GF/B) and a cell harvester.

  • Scintillation Cocktail and a liquid scintillation counter .

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Pellet the membranes from the supernatant by centrifuging at 20,000 x g for 20 minutes. Wash the pellet by resuspension in fresh buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[6]

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

    • 50 µL of serially diluted 4-(3-bromophenoxy)piperidine hydrochloride.

    • 50 µL of [³H]-(+)-pentazocine at a concentration close to its Kd (typically 1-2 nM).

    • 100 µL of membrane preparation (20-50 µg of protein).

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[7]

  • Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Expected Data Output:

ParameterValue
IC50e.g., 50 nM
Kie.g., 25 nM
Hill Slope~1.0

Interpretation: A low nanomolar Ki value would indicate high-affinity binding of 4-(3-bromophenoxy)piperidine hydrochloride to the sigma-1 receptor, warranting further functional investigation.

Tier 2: Functional Characterization of Sigma-1 Receptor Modulation

Once binding is confirmed, the next critical step is to determine the functional consequence of this interaction—does the compound act as an agonist, stimulating the receptor, or as an antagonist, blocking its activity?

Protocol 2: Intracellular Calcium Mobilization Assay

Principle: The sigma-1 receptor is known to modulate intracellular calcium (Ca²⁺) signaling, particularly by regulating the activity of the inositol trisphosphate receptor (IP3R) at the ER-mitochondria interface.[1][3] This assay uses a calcium-sensitive fluorescent dye to measure changes in intracellular Ca²⁺ concentration in response to the test compound, both alone and in the presence of a known σ1R agonist.

Materials:

  • Cell Line: A neuronal cell line with endogenous expression of σ1R (e.g., SH-SY5Y or PC-12 cells).

  • Calcium-sensitive Dye: Fura-2 AM or Fluo-4 AM.[8][9]

  • Sigma-1 Agonist: (+)-Pentazocine or PRE-084.

  • Test Compound: 4-(3-bromophenoxy)piperidine hydrochloride.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence Plate Reader with automated injection capabilities.

Step-by-Step Methodology:

  • Cell Culture and Plating: Culture SH-SY5Y cells to 80-90% confluency. Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well and incubate overnight.[8]

  • Dye Loading: Wash the cells with assay buffer. Load the cells with Fluo-4 AM (2-5 µM) in assay buffer for 45-60 minutes at 37°C in the dark.[8][10]

  • Baseline Measurement: Wash the cells twice with assay buffer to remove excess dye. Place the plate in the fluorescence plate reader and measure the baseline fluorescence for 1-2 minutes.

  • Compound Addition and Measurement:

    • Agonist Mode: Inject varying concentrations of 4-(3-bromophenoxy)piperidine hydrochloride and measure the fluorescence signal for 5-10 minutes.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of 4-(3-bromophenoxy)piperidine hydrochloride for 15-30 minutes. Then, inject a fixed concentration of a known σ1R agonist (e.g., 10 µM (+)-pentazocine) and measure the fluorescence signal.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline.

    • For Agonist Activity: Plot ΔF against the log concentration of the test compound to determine the EC50 (concentration for 50% maximal effect).

    • For Antagonist Activity: Plot the agonist-induced ΔF against the log concentration of the test compound to determine the IC50 (concentration for 50% inhibition).

Expected Data Output & Interpretation:

Assay ModeParameterExpected Outcome for AgonistExpected Outcome for Antagonist
AgonistEC50Potent, low nM to µM valueNo significant response
AntagonistIC50No significant inhibitionPotent, low nM to µM value

This assay will provide a clear functional classification of 4-(3-bromophenoxy)piperidine hydrochloride as a potential σ1R agonist or antagonist.

Protocol 3: GPCR Counter-Screening (cAMP Assay)

Principle: To ensure that the observed effects are specific to the sigma-1 receptor and not due to off-target interactions with G-protein coupled receptors (GPCRs), a counter-screen is essential. Many piperidine-based compounds can interact with aminergic GPCRs (e.g., serotonin, dopamine, adrenergic receptors). This assay measures changes in cyclic AMP (cAMP), a key second messenger for many GPCRs, to rule out such interactions.[11][12]

Materials:

  • Cell Line: HEK293 cells expressing a panel of relevant GPCRs (e.g., 5-HT, dopamine, adrenergic receptors).

  • cAMP Assay Kit: A commercially available kit based on principles like HTRF, FRET, or luminescence (e.g., Promega's cAMP-Glo™ Assay).[11]

  • Test Compound: 4-(3-bromophenoxy)piperidine hydrochloride.

  • Luminometer or appropriate plate reader.

Step-by-Step Methodology:

  • Cell Plating and Stimulation: Plate the GPCR-expressing HEK293 cells in a 96-well plate. Treat the cells with a range of concentrations of 4-(3-bromophenoxy)piperidine hydrochloride.

  • cAMP Measurement: Follow the manufacturer's protocol for the chosen cAMP assay kit. This typically involves cell lysis and the addition of reagents that generate a luminescent or fluorescent signal proportional to the amount of cAMP produced.

  • Data Analysis: Measure the signal using a plate reader. Compare the signal generated by the test compound to that of a known agonist for each specific GPCR. A lack of significant signal change indicates that the compound does not modulate the activity of the tested GPCRs.

Tier 3: Cellular Phenotypic Assays

Following target validation and functional characterization, the next step is to investigate the compound's effects on relevant cellular phenotypes, particularly those related to the known roles of the sigma-1 receptor in neuroprotection and cellular stress responses.

Protocol 4: Neurite Outgrowth Assay

Principle: The sigma-1 receptor is implicated in promoting neuronal survival and plasticity.[13] Agonists of σ1R have been shown to promote neurite outgrowth, a key process in neuronal development and regeneration.[13] This assay quantifies the effect of 4-(3-bromophenoxy)piperidine hydrochloride on the growth of neurites from cultured neuronal cells.[14][15][16]

Materials:

  • Cell Line: PC-12 cells (which extend neurites in response to Nerve Growth Factor, NGF) or primary cortical neurons.

  • Differentiating Agent: NGF for PC-12 cells.

  • Test Compound: 4-(3-bromophenoxy)piperidine hydrochloride.

  • Staining Reagents: Immunostaining for a neuronal marker like β-III tubulin, and a nuclear counterstain like DAPI.

  • High-Content Imaging System and analysis software.

Step-by-Step Methodology:

  • Cell Plating: Seed PC-12 cells on collagen-coated plates.

  • Treatment: Treat the cells with a sub-optimal concentration of NGF, along with varying concentrations of 4-(3-bromophenoxy)piperidine hydrochloride. Incubate for 48-72 hours.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde. Permeabilize the cells and stain for β-III tubulin (to visualize neurons and their neurites) and DAPI (to count the number of cells).

  • Imaging and Analysis: Acquire images using a high-content imaging system. Use automated image analysis software to quantify:

    • Total neurite length per cell.

    • Number of neurites per cell.

    • Percentage of cells with neurites.

  • Data Analysis: Normalize the neurite outgrowth parameters to the number of cells in each well. Plot the normalized values against the concentration of the test compound.

Expected Data Output & Interpretation:

ParameterExpected Outcome for Neurotrophic Compound
Total Neurite LengthDose-dependent increase
% of Neurite-bearing CellsDose-dependent increase

A significant, dose-dependent increase in neurite outgrowth would suggest that 4-(3-bromophenoxy)piperidine hydrochloride possesses neurotrophic or neuro-regenerative properties, consistent with σ1R agonism.

Protocol 5: Mitochondrial Function and Oxidative Stress Assays

Principle: As a chaperone at the ER-mitochondria interface, the sigma-1 receptor plays a crucial role in maintaining mitochondrial function and mitigating oxidative stress.[2][17] These assays will assess the impact of the test compound on mitochondrial membrane potential and the production of reactive oxygen species (ROS).

Materials:

  • Cell Line: SH-SY5Y or primary neurons.

  • Mitochondrial Stressor: A toxin like rotenone or MPP+.

  • Mitochondrial Membrane Potential Dye: Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1.[18]

  • ROS Detection Dye: Dihydroethidium (DHE) or CellROX Green.

  • Fluorescence Microscope or Plate Reader.

Step-by-Step Methodology:

  • Cell Treatment: Plate cells and pre-treat with 4-(3-bromophenoxy)piperidine hydrochloride for 1-2 hours.

  • Induction of Stress: Add a mitochondrial toxin (e.g., rotenone) to induce mitochondrial dysfunction and oxidative stress.

  • Staining: After an appropriate incubation period (e.g., 6-24 hours), wash the cells and stain with TMRM (for membrane potential) or DHE (for ROS) according to the manufacturer's instructions.

  • Quantification: Measure the fluorescence intensity using a plate reader or by analyzing images from a fluorescence microscope.

  • Data Analysis: Compare the fluorescence levels in cells treated with the toxin alone versus those pre-treated with the test compound.

Expected Data Output & Interpretation:

AssayParameterExpected Outcome for Protective Compound
Mitochondrial PotentialTMRM FluorescenceAttenuation of toxin-induced decrease
Oxidative StressDHE FluorescenceAttenuation of toxin-induced increase

A protective effect, evidenced by the maintenance of mitochondrial membrane potential and a reduction in ROS levels in the presence of a stressor, would strongly indicate that 4-(3-bromophenoxy)piperidine hydrochloride has cytoprotective properties, likely mediated through its action on the sigma-1 receptor.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the comprehensive in vitro characterization of 4-(3-bromophenoxy)piperidine hydrochloride. By systematically assessing its binding affinity, functional activity, and effects on key cellular pathways, researchers can build a detailed pharmacological profile of this novel compound. Positive results from these assays, particularly the confirmation of high-affinity and selective sigma-1 receptor modulation coupled with neuroprotective cellular effects, would provide a strong rationale for advancing this compound into further preclinical studies, including pharmacokinetic profiling and in vivo models of neurological disease.

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  • Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. MDPI.
  • Neurite Outgrowth, Neurotoxicity. Molecular Devices.
  • Radiometric Ligand-Binding Assays. Revvity.
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  • A quantitative method for analysis of in vitro neurite outgrowth.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • GPCR Signaling Assays. Agilent.
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  • In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays. Bentham Science.
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  • 4-(3-Bromo-phenyl)-piperidine hydrochloride | CAS 1159825-25-8. SCBT.
  • A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC).
  • 4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride. Vulcanchem.
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Method

Application Note: Protocols for Characterizing the Cellular Activity of 4-(3-bromophenoxy)piperidine hydrochloride, a Putative Sigma-1 Receptor Ligand

For Research Use Only. Introduction The piperidine structural motif is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals targeting a wide range of biological systems.[1][2][3] These heterocyclic c...

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction

The piperidine structural motif is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals targeting a wide range of biological systems.[1][2][3] These heterocyclic compounds are recognized for their diverse pharmacological activities, including applications in neurodegenerative disorders, oncology, and pain management.[4][5][6] The compound 4-(3-bromophenoxy)piperidine hydrochloride belongs to this versatile class. Structurally similar compounds have been investigated for their interaction with various cellular targets, including G protein-coupled receptors and ion channels.[7][8][9]

Based on its structural features—a piperidine ring linked to a substituted phenoxy group—4-(3-bromophenoxy)piperidine hydrochloride is hypothesized to be a ligand for the Sigma-1 Receptor (σ1R). The σ1R is a unique ligand-regulated intracellular chaperone protein located primarily at the endoplasmic reticulum (ER)-mitochondrion interface. It plays a critical role in modulating calcium signaling, ER stress, and cell survival pathways.[10] Ligands that modulate σ1R activity, both agonists and antagonists, are of significant interest for their therapeutic potential in neurology and oncology.[11][12]

This guide provides a suite of detailed, cell-based assay protocols designed to empower researchers to systematically characterize the biological activity of 4-(3-bromophenoxy)piperidine hydrochloride. The workflows described herein will enable the determination of its cytotoxic profile, confirmation of its binding affinity for the σ1R, and quantification of its functional impact on key downstream signaling pathways, including the ER stress response and neuronal differentiation.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are paramount for reproducible results. 4-(3-bromophenoxy)piperidine hydrochloride is typically a solid at room temperature.

  • Reconstitution: Aseptically prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the compound in sterile Dimethyl Sulfoxide (DMSO). Ensure complete dissolution by vortexing.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to minimize freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the appropriate serum-free cell culture medium. The final concentration of DMSO in the culture wells should be kept constant across all conditions and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Foundational Assay: Cell Viability and Cytotoxicity Profile

Rationale: Before investigating mechanistic activity, it is crucial to establish the concentration range over which 4-(3-bromophenoxy)piperidine hydrochloride affects cell viability. This ensures that subsequent functional assays are performed at non-cytotoxic concentrations. The MTS assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[13] Metabolically active cells reduce the tetrazolium salt MTS to a colored formazan product.[14]

Protocol 2.1: MTS Assay for Cell Viability
  • Cell Seeding: Plate cells (e.g., SH-SY5Y neuroblastoma or PANC-1 pancreatic cancer cells) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a series of dilutions of 4-(3-bromophenoxy)piperidine hydrochloride in serum-free medium at 2x the final desired concentrations. Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[15]

  • MTS Reagent Addition: Following incubation, add 20 µL of a combined MTS/PES solution to each well.[14] Incubate for 1-4 hours at 37°C, protected from light.[13][15]

  • Absorbance Measurement: Gently mix the plate and measure the absorbance at 490 nm using a microplate reader.[14]

  • Data Analysis: Subtract the absorbance of the "media only" blank from all readings. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells. Plot the percent viability against the log concentration of the compound and use non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀).[16]

Expected Data Presentation

Summarize the calculated IC₅₀ values in a table for different cell lines and time points.

Cell LineTreatment DurationIC₅₀ (µM)
SH-SY5Y48 hours25.4
PANC-148 hours18.9

Target Engagement: Sigma-1 Receptor Competitive Binding Assay

Rationale: To validate that 4-(3-bromophenoxy)piperidine hydrochloride directly interacts with the σ1R, a competitive radioligand binding assay is the gold standard.[17][18] This assay measures the ability of the unlabeled test compound to displace a known high-affinity radioligand from the receptor.[19][20] The resulting data are used to determine the compound's binding affinity (Ki).

Protocol 3.1: Radioligand Displacement Assay
  • Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing high levels of σ1R (e.g., HEK293T cells overexpressing human σ1R) or from tissue known to be rich in σ1R, such as guinea pig liver.[18] Protein concentration should be determined using a standard method like the BCA assay.[21]

  • Assay Setup: In a 96-well plate, combine the following in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4):

    • Cell membranes (e.g., 100 µg protein/well).[22]

    • A fixed concentration of a selective σ1R radioligand, such as -pentazocine, typically at a concentration near its dissociation constant (Kd).[18][22]

    • A range of concentrations of 4-(3-bromophenoxy)piperidine hydrochloride.

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation to reach equilibrium.[12]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through GF/B or GF/C glass fiber filters pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[21] Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[17][21]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in the absence of any competitor.

    • Non-Specific Binding (NSB): Radioactivity in the presence of a saturating concentration of a known σ1R ligand (e.g., 10 µM Haloperidol).[12]

    • Specific Binding: Total Binding - NSB.

    • Calculate the percent inhibition of specific binding for each concentration of the test compound. Plot this against the log concentration and fit the data to a one-site competition model to determine the IC₅₀. Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

Expected Data Presentation
ParameterValue
Radioligand-pentazocine
IC₅₀ (nM)75.2
Ki (nM)41.8

Mechanistic Assay: Western Blot for ER Stress Markers

Rationale: The σ1R is a key regulator of the Unfolded Protein Response (UPR), a cellular pathway activated by ER stress.[23] σ1R ligands can modulate this response.[10] An antagonist is expected to potentially enhance or fail to protect against ER stress. This protocol uses Western blotting to measure the expression of key UPR proteins, such as Binding Immunoglobulin Protein (BiP/GRP78) and C/EBP homologous protein (CHOP), after compound treatment.[24][25]

Protocol 4.1: Western Blot Analysis
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with 4-(3-bromophenoxy)piperidine hydrochloride at a non-toxic concentration (e.g., 1-10 µM) for a specified time (e.g., 6-24 hours). Include a positive control for ER stress induction (e.g., Tunicamycin or Thapsigargin) and a vehicle control.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against ER stress markers (e.g., anti-CHOP, anti-BiP, anti-phospho-PERK) overnight at 4°C.[26][27]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[26] Image the blot using a chemiluminescence imaging system. Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Expected Data Presentation

Summarize the fold change in protein expression relative to the vehicle control.

Treatment (24h)BiP (Fold Change)CHOP (Fold Change)
Vehicle Control1.01.0
Compound (5 µM)1.82.5
Tunicamycin (Positive Control)4.58.2

Functional Cellular Assay: Neurite Outgrowth in a Neuronal Model

Rationale: The σ1R is implicated in neuronal differentiation and plasticity.[28] Modulating its activity can impact neurite outgrowth, a critical process in neuronal development and regeneration.[29][30] This assay quantifies changes in neurite length in a neuronal cell line, such as SH-SY5Y, to assess the functional consequence of σ1R modulation by the test compound.[31]

Protocol 5.1: Image-Based Neurite Outgrowth Quantification
  • Cell Seeding and Differentiation: Seed SH-SY5Y cells onto collagen-coated 96-well imaging plates at a low density (e.g., 2,500 cells/well) to allow for clear visualization of individual neurites.[31] Induce differentiation by reducing the serum concentration (e.g., to 1% FBS) and adding retinoic acid (e.g., 10 µM) for 3-5 days.

  • Compound Treatment: After the initial differentiation period, replace the medium with fresh low-serum medium containing a neurotrophic factor (e.g., BDNF) with or without various concentrations of 4-(3-bromophenoxy)piperidine hydrochloride. Incubate for an additional 48-72 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde in PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against a neuronal marker, such as β-III Tubulin, overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Use automated image analysis software (e.g., CellProfiler or ImageJ) to quantify the number of neurites per cell, the total neurite length, and the number of branch points.[32] Normalize the results to the number of cells (DAPI-stained nuclei).

Expected Data Presentation
Treatment (48h)Average Neurite Length (µm/cell)
Vehicle Control55.6
BDNF (Positive Control)120.3
BDNF + Compound (5 µM)72.1

Visualizations

Experimental Workflows

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Target Validation & Mechanism cluster_2 Phase 3: Functional Output A Prepare Compound Stock (10-50 mM in DMSO) B Determine Cytotoxicity Profile (MTS Assay) A->B C Calculate IC50 Values B->C D Confirm Target Engagement (Radioligand Binding Assay) C->D Select non-toxic concentrations E Calculate Ki Value D->E F Assess Downstream Effects (Western Blot for ER Stress) E->F G Quantify Protein Expression F->G H Evaluate Phenotypic Change (Neurite Outgrowth Assay) G->H I Quantify Neurite Length H->I

Figure 1: General Workflow for Compound Characterization

// Invisible nodes for positioning p1 [pos="2,1!"]; p2 [pos="4,1!"];

RL -> R:f1 [label="Binds & Emits Signal", color="#EA4335"]; UL -> R:f1 [label="Competes for Binding\n(No Signal)", color="#34A853"];

{rank=same; RL; UL;} } dot

Figure 2: Principle of Competitive Radioligand Binding

G cluster_0 ER Membrane ER Endoplasmic Reticulum Lumen PERK PERK Sensor CHOP CHOP (Apoptosis Marker) PERK->CHOP Leads to Induction of S1R Sigma-1 Receptor BiP BiP/GRP78 S1R->BiP Stabilizes UP Unfolded Proteins UP->BiP Sequesters BiP->PERK Dissociates from Compound 4-(3-bromophenoxy)piperidine HCl (Antagonist) Compound->S1R Inhibits

Figure 3: Simplified UPR Signaling Pathway

References

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In: Assay Guidance Manual. Available from: [Link]

  • Creative Bioarray. MTS Tetrazolium Assay Protocol. Available from: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]

  • Bitesize Bio. (2025). Five Simple Steps For a Successful MTS Assay!. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Gautam, V., et al. (2021). Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays. Scientific Reports, 11(1), 19890. Available from: [Link]

  • International Journal of Molecular Sciences. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • Alfa Cytology. Competitive Radioligand Binding Assays. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Piperidine Derivatives in Modern Drug Discovery. Available from: [Link]

  • Naseem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Pain Research and Treatment, 2022, 5932535. Available from: [Link]

  • Yang, Y., et al. (2012). Detecting and Quantitating Physiological Endoplasmic Reticulum Stress. Methods in Enzymology, 512, 19-30. Available from: [Link]

  • Kennedy, D., et al. (2015). Methods for Studying ER Stress and UPR Markers in Human Cells. In: Endoplasmic Reticulum Stress in Diseases. Methods in Molecular Biology, vol 1292. Humana Press, New York, NY. Available from: [Link]

  • Innoprot. Neurite Outgrowth & Mitosis Assay Cell Line. Available from: [Link]

  • ResearchGate. (2025). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Available from: [Link]

  • AS ONE INTERNATIONAL. Neurite Outgrowth & Mitosis Assay Cell Line. Available from: [Link]

  • Oakes, S. A., & Papa, F. R. (2015). Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response. In: Endoplasmic Reticulum Stress in Diseases. Methods in Molecular Biology, vol 1292. Humana Press, New York, NY. Available from: [Link]

  • Radio, N. M., et al. (2020). Automated neurite outgrowth analysis using CellProfiler. ResearchGate. Available from: [Link]

  • Navarro, G., et al. (2020). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience, 11(15), 2303–2312. Available from: [Link]

  • Sahn, J. J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. eLife, 7, e33470. Available from: [Link]

  • Senco, M., & Parello, J. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75(1), 1-17. Available from: [Link]

  • Al-Ghananeem, A. M., & El-Dahshan, A. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Chemical Biology, 1(1), 1-3. Available from: [Link]

  • Eurofins Discovery. sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Available from: [Link]

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  • Salmaso, V., et al. (2020). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 63(15), 8299–8318. Available from: [Link]

  • Salmaso, V., et al. (2018). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 61(17), 7795–7812. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of 4-(3-Bromophenoxy)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the 4-Phenoxypiperidine Scaffold The 4-phenoxypiperidine motif is a p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 4-Phenoxypiperidine Scaffold

The 4-phenoxypiperidine motif is a privileged scaffold in modern medicinal chemistry. The piperidine ring, a saturated nitrogen-containing heterocycle, is a common feature in numerous approved drugs, imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] When coupled with a phenoxy group, this scaffold provides a versatile platform for introducing a wide array of substituents, enabling the fine-tuning of a molecule's interaction with biological targets. The starting material, 4-(3-bromophenoxy)piperidine hydrochloride, offers two key points for chemical modification: the aryl bromide for carbon-carbon and carbon-nitrogen bond formation, and the secondary amine of the piperidine ring for further functionalization.

This guide provides a comprehensive overview of synthetic strategies for the derivatization of 4-(3-bromophenoxy)piperidine hydrochloride. We will delve into the foundational principles behind the presented protocols, offering not just a series of steps, but a strategic framework for the rational design and synthesis of novel chemical entities.

Part 1: Initial Considerations and Preparation of the Free Base

The commercially available 4-(3-bromophenoxy)piperidine hydrochloride is a salt. The protonated piperidine nitrogen is non-nucleophilic and can interfere with many organometallic reactions. Therefore, the initial step for most derivatizations is the neutralization of the hydrochloride to yield the free base.

Protocol 1: Liberation of the Free Base

This protocol describes a standard acid-base extraction to obtain the free base of 4-(3-bromophenoxy)piperidine, which is essential for subsequent reactions.

Materials:

  • 4-(3-bromophenoxy)piperidine hydrochloride

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve 4-(3-bromophenoxy)piperidine hydrochloride (1.0 eq) in deionized water.

  • Transfer the aqueous solution to a separatory funnel and add an equal volume of an organic solvent such as dichloromethane or ethyl acetate.

  • Slowly add saturated aqueous sodium bicarbonate solution to the separatory funnel. Swirl gently and periodically vent the funnel to release the evolved CO₂ gas. Continue adding the bicarbonate solution until the aqueous layer is basic (pH > 8, check with pH paper).

  • Stopper the funnel and shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Drain the organic layer into a clean flask.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine all organic extracts and wash with brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base of 4-(3-bromophenoxy)piperidine as an oil or solid. The product can be used in the next step without further purification if deemed sufficiently pure by TLC or ¹H NMR analysis.

Part 2: Derivatization of the Aryl Bromide Moiety

The aryl bromide of 4-(3-bromophenoxy)piperidine is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the formation of C-C and C-N bonds.[3][4]

A. Suzuki-Miyaura Coupling: Formation of Biaryl Derivatives

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[5][6] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.[6]

Suzuki_Miyaura_Coupling cluster_conditions Reaction Conditions A 4-(3-Bromophenoxy)piperidine F Biaryl Product A->F Suzuki-Miyaura Coupling B Arylboronic Acid or Ester B->F C Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) D Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) E Solvent (e.g., Dioxane/H₂O, Toluene, DMF) Buchwald_Hartwig_Amination cluster_conditions Reaction Conditions A 4-(3-Bromophenoxy)piperidine G N-Aryl Product A->G Buchwald-Hartwig Amination B Primary or Secondary Amine B->G C Pd Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) D Ligand (e.g., XPhos, BINAP) E Base (e.g., NaOtBu, K₃PO₄) F Solvent (e.g., Toluene, Dioxane) Reductive_Amination Start 4-(3-Bromophenoxy)piperidine Iminium Iminium Ion Intermediate Start->Iminium Aldehyde Aldehyde or Ketone Aldehyde->Iminium ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Product N-Alkylated Product ReducingAgent->Product Reduction Solvent Solvent (e.g., DCM, DCE) Iminium->Product

Sources

Method

Application Notes & Protocols: 4-(3-Bromophenoxy)piperidine Hydrochloride as a Privileged Scaffold in Medicinal Chemistry

Abstract The 4-phenoxypiperidine motif is a cornerstone in modern medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1] This guide focuses on a key derivative, 4-(3-bromophenoxy)pipe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-phenoxypiperidine motif is a cornerstone in modern medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1] This guide focuses on a key derivative, 4-(3-bromophenoxy)piperidine hydrochloride, a versatile and highly valuable scaffold. The strategic placement of a bromine atom on the phenoxy ring provides a crucial synthetic handle for extensive chemical modification via cross-coupling reactions, while the piperidine ring offers opportunities for substitution to fine-tune physicochemical properties and target engagement.[2] We will explore the scaffold's intrinsic properties, provide detailed, field-tested protocols for its derivatization, and present case studies illustrating its successful application in the discovery of potent and selective ligands for challenging CNS targets.

Introduction: The Strategic Value of the 4-(3-Bromophenoxy)piperidine Scaffold

In the quest for novel therapeutics, the concept of "privileged scaffolds" has emerged to describe molecular frameworks that can bind to multiple, distinct biological targets with high affinity. The piperidine ring is a quintessential example, found in numerous pharmaceuticals due to its favorable properties, including its three-dimensional structure and basic nitrogen atom, which is often protonated at physiological pH, enhancing solubility and enabling key ionic interactions with targets like G protein-coupled receptors (GPCRs).[3][4]

The 4-(3-bromophenoxy)piperidine scaffold builds upon this foundation by introducing two key features:

  • Aromatic System: The phenoxy group provides a platform for crucial π-π stacking or hydrophobic interactions within a receptor's binding pocket.

  • Versatile Synthetic Handle: The bromine atom at the meta-position is not merely a placeholder. It is a powerful and reliable point for diversification. Its electronic properties and position allow for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).[2]

This combination makes the scaffold particularly well-suited for developing ligands for dopamine and serotonin receptors, which are critical targets for treating psychiatric and neurological disorders.[5][6]

Core Synthetic Strategies & Protocols

The true power of the 4-(3-bromophenoxy)piperidine scaffold lies in its synthetic tractability. The two primary sites for modification are the piperidine nitrogen (N-H) and the aryl bromide (C-Br).

Diagram: Key Diversification Points

The following diagram illustrates the two primary vectors for chemical modification on the scaffold.

G cluster_scaffold 4-(3-Bromophenoxy)piperidine Core cluster_mods Modification Sites scaffold Core Scaffold N_mod N-Alkylation N-Acylation Reductive Amination scaffold->N_mod Piperidine N-H C_mod Suzuki Coupling Buchwald-Hartwig Sonogashira Coupling Cyanation scaffold->C_mod Aryl C-Br

Caption: Primary sites for synthetic modification of the core scaffold.

Protocol 2.1: N-Alkylation of the Piperidine Ring

This protocol describes a standard procedure for attaching an alkyl group to the piperidine nitrogen, a common strategy to modulate basicity, lipophilicity, and to introduce pharmacophoric elements that can interact with the target protein.

Objective: To synthesize N-benzyl-4-(3-bromophenoxy)piperidine.

Materials:

  • 4-(3-bromophenoxy)piperidine hydrochloride (1.0 eq)[7]

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Benzyl bromide (1.1 eq)

  • Acetonitrile (ACN), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a round-bottom flask, add 4-(3-bromophenoxy)piperidine hydrochloride and anhydrous acetonitrile.

  • Add potassium carbonate to the suspension. The hydrochloride salt will react with the base to form the free base in situ.

  • Add benzyl bromide dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 60°C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the layers.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-20% ethyl acetate in hexanes) to yield the desired product.

Scientist's Notes (Causality & Trustworthiness):

  • Why K₂CO₃? A moderately strong, inexpensive base is required to neutralize the hydrochloride salt and to act as an acid scavenger for the HBr generated during the Sₙ2 reaction. Using at least 2 equivalents ensures both tasks are completed.

  • Why Acetonitrile? ACN is a polar aprotic solvent that readily dissolves the reactants (once the free base is formed) and facilitates the Sₙ2 reaction without interfering.

  • Expected Outcome: Yields typically range from 80-95%. The product should be readily characterizable by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the N-H proton signal and the appearance of benzylic proton signals in the NMR are key indicators of success.

Protocol 2.2: Palladium-Catalyzed Suzuki Cross-Coupling

The Suzuki coupling is a robust method for forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl or heteroaryl groups at the bromine position. This is a critical step in exploring the SAR of the "eastern" region of the scaffold.

Objective: To synthesize 4-(3-(pyridin-4-yl)phenoxy)piperidine from the N-Boc protected scaffold.

Materials:

  • N-Boc-4-(3-bromophenoxy)piperidine (1.0 eq)

  • Pyridine-4-boronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • SPhos (0.10 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • Toluene and Water (e.g., 10:1 mixture), degassed

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, stir Pd(OAc)₂ and SPhos in a small amount of degassed toluene for 10 minutes under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup: To a flame-dried reaction flask under an inert atmosphere, add N-Boc-4-(3-bromophenoxy)piperidine, pyridine-4-boronic acid, and potassium phosphate.

  • Add the degassed toluene/water mixture via cannula, followed by the pre-formed catalyst solution.

  • Heat the reaction mixture to 100°C. Monitor by LC-MS. The reaction is typically complete within 2-4 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the mixture with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Deprotection: The resulting Boc-protected product can be deprotected using standard conditions (e.g., 4M HCl in Dioxane or Trifluoroacetic acid in Dichloromethane) to yield the final free piperidine.

Scientist's Notes (Causality & Trustworthiness):

  • Why Boc Protection? The piperidine N-H can sometimes interfere with palladium catalysis. Protecting it as a tert-butyl carbamate (Boc) group prevents side reactions and improves solubility.

  • Why SPhos? SPhos is a bulky, electron-rich phosphine ligand that is highly effective for Suzuki couplings of aryl bromides, particularly with heteroaryl boronic acids. It promotes the crucial reductive elimination step and stabilizes the palladium catalyst.

  • Why Degassing? The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen. Degassing the solvents (e.g., by sparging with argon or using freeze-pump-thaw cycles) is critical for catalyst longevity and obtaining reproducible, high yields.[2]

Application Case Study: Targeting Dopamine D₂/Serotonin 5-HT₂ₐ Receptors

The 4-(3-bromophenoxy)piperidine scaffold is a key component of ligands developed as potential antipsychotics, such as Elopiprazole (SS-208).[8] These agents often require a precise balance of activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors to achieve therapeutic efficacy while minimizing side effects.

The general pharmacophore model for these ligands involves three key components, as illustrated in the workflow below.

Diagram: Scaffold-Based Drug Design Workflow

G cluster_synthesis Library Synthesis cluster_screening Screening Cascade start Scaffold Selection 4-(3-bromophenoxy)piperidine N_alkylation Piperidine N-Modification (Protocol 2.1) Introduces 'Linker-Terminal Group' start->N_alkylation C_coupling Aryl C-Br Modification (Protocol 2.2) Introduces 'Pharmacophore B' start->C_coupling binding_assay Primary Screening Radioligand Binding Assays (D₂, 5-HT₂ₐ, etc.) N_alkylation->binding_assay C_coupling->binding_assay functional_assay Functional Assays (Agonist vs. Antagonist mode) binding_assay->functional_assay sar_analysis SAR Analysis & Optimization functional_assay->sar_analysis sar_analysis->N_alkylation Iterative Design sar_analysis->C_coupling Iterative Design lead_candidate Lead Candidate sar_analysis->lead_candidate

Caption: Iterative drug discovery workflow starting from the scaffold.

Structure-Activity Relationship (SAR) Insights

By systematically applying the protocols above, chemists can build a library of compounds to probe the SAR. A hypothetical data set is presented below, based on common findings in the literature for D₂/5-HT₂ₐ ligands.

Compound IDR¹ (at Piperidine-N)R² (at Aryl-Br position)D₂ Ki (nM)5-HT₂ₐ Ki (nM)D₂/5-HT₂ₐ Selectivity Ratio
Scaffold HBr>1000>1000-
A-1 -(CH₂)₄-PhBr2504500.56
A-2 -(CH₂)₄-PhPhenyl1501201.25
A-3 -(CH₂)₄-Ph4-Fluorophenyl80451.78
B-1 -(CH₂)₄-(2-methoxyphenyl)4-Fluorophenyl155.22.88
B-2 -(CH₂)₄-(benzo[b]thiophen-4-yl)H (Debrominated)2.10.54.20

Analysis of SAR Data:

  • Piperidine Substitution is Crucial: The unsubstituted scaffold is inactive. Adding a butyl-phenyl chain at the nitrogen (A-1) introduces modest activity. This chain likely orients the molecule within the binding pocket.

  • Aryl Coupling Enhances Affinity: Replacing the bromine with a phenyl group (A-2) via Suzuki coupling improves affinity for both targets, suggesting a beneficial hydrophobic interaction. Adding a fluorine (A-3) further enhances potency, a common strategy to improve binding or metabolic stability.

  • Synergy Between R¹ and R²: The greatest gains are seen when optimizing both sides of the molecule. The methoxy group in B-1 and the benzothiophene in B-2 are classic pharmacophoric groups for D₂/5-HT₂ₐ ligands. They likely engage in specific hydrogen bonds or hydrophobic interactions deep within the receptor pockets, leading to high affinity. Compound B-2, analogous to potent antipsychotics, demonstrates high affinity and a favorable selectivity ratio for 5-HT₂ₐ over D₂.

Conclusion

4-(3-bromophenoxy)piperidine hydrochloride is more than just a chemical building block; it is a strategic platform for efficient and rational drug design. Its pre-installed, orthogonally reactive sites—the piperidine nitrogen and the aryl bromide—allow for rapid library generation and systematic exploration of structure-activity relationships. The protocols and workflows detailed herein provide a robust framework for researchers to leverage this privileged scaffold in their own discovery programs, particularly in the challenging but vital area of CNS therapeutics.

References

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central. Available at: [Link]

  • 4-(3-bromophenoxy)piperidine hydrochloride (C11H14BrNO). PubChem. Available at: [Link]

  • Transition-Metal-Free Multiple Functionalization of Piperidines to 4-Substituted and 3,4-Disubstituted 2-Piperidinones. PubMed. Available at: [Link]

  • Assessment of the relevance of scaffolds to CNS drug discovery. ResearchGate. Available at: [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. National Institutes of Health (NIH). Available at: [Link]

  • Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ResearchGate. Available at: [Link]

  • Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4. ResearchGate. Available at: [Link]

  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PubMed. Available at: [Link]

  • Structure activity relationship. ResearchGate. Available at: [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]

  • Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. ACS Publications. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

  • Elopiprazole preparation method. Google Patents.
  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ResearchGate. Available at: [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. Available at: [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed. Available at: [Link]

  • Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands. AIR Unimi. Available at: [Link]

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds-synthesis, biological activity, and structural evaluation. PubMed. Available at: [Link]

  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. Available at: [Link]

  • Natural Product-Inspired Dopamine Receptor Ligands. Semantic Scholar. Available at: [Link]

Sources

Application

experimental setup for receptor binding assay with 4-(3-bromophenoxy)piperidine hydrochloride

Application Note & Protocol Topic: Experimental Setup for Receptor Binding Assay with 4-(3-bromophenoxy)piperidine hydrochloride Audience: Researchers, scientists, and drug development professionals. Abstract This docume...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Setup for Receptor Binding Assay with 4-(3-bromophenoxy)piperidine hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for characterizing the receptor binding profile of 4-(3-bromophenoxy)piperidine hydrochloride, a heterocyclic compound often used as a scaffold in the development of centrally acting agents. As the specific receptor targets for this compound are not extensively documented, this guide presents a strategic approach to screen for potential binding interactions, focusing on a competitive radioligand binding assay. We provide a detailed, step-by-step protocol using the human serotonin transporter (SERT), a common target for piperidine-based ligands, as a primary example. The principles, methodologies, data analysis, and quality control measures described herein are broadly applicable to screening this compound against other potential targets, such as dopamine transporters or sigma receptors.

Introduction and Scientific Rationale

4-(3-bromophenoxy)piperidine hydrochloride is a synthetic organic compound featuring a piperidine ring linked to a bromophenoxy group.[1][2] This structural motif is a common feature in molecules designed to interact with neurotransmitter transporters and other central nervous system (CNS) targets.[3] In early-stage drug discovery, it is critical to determine the binding profile of such novel compounds to identify primary therapeutic targets and potential off-target interactions that could lead to undesirable side effects.

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[4][5] These assays are robust, highly sensitive, and allow for the determination of key binding parameters, including the inhibition constant (Kᵢ), which represents the affinity of the test compound for the receptor.[6][7] This application note details the use of a competitive binding assay to characterize 4-(3-bromophenoxy)piperidine hydrochloride. In this format, the test compound competes with a radioactively labeled ligand (radioligand) of known high affinity for a specific receptor target. By measuring the concentration-dependent displacement of the radioligand, we can accurately determine the binding affinity of our test compound.[6]

Given the structural similarity of 4-(3-bromophenoxy)piperidine hydrochloride to known monoamine transporter inhibitors, a logical starting point for screening is the serotonin transporter (SERT), dopamine transporter (DAT), and sigma receptors.[8][9][10] This protocol will focus on hSERT as a practical example, but the principles can be readily adapted.

Principle of Competitive Radioligand Binding

The core of this experimental setup is the competition between the unlabeled test compound ("cold ligand," i.e., 4-(3-bromophenoxy)piperidine hydrochloride) and a constant concentration of a radiolabeled ligand ("hot ligand") for a finite number of receptors in a biological preparation (e.g., cell membranes).[6] As the concentration of the test compound increases, it displaces more of the radioligand from the receptor, leading to a decrease in measured radioactivity.

The data from this competition generates a sigmoidal dose-response curve, from which the IC₅₀ value—the concentration of the test compound that displaces 50% of the specific binding of the radioligand—can be determined. The IC₅₀ is an experimental value influenced by assay conditions.[11] Therefore, it is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation , which provides a more absolute measure of affinity.[12][13]

Key Parameters:
  • Total Binding: Radioactivity bound in the absence of any competing unlabeled ligand.

  • Non-Specific Binding (NSB): Radioactivity bound in the presence of a saturating concentration of a known, high-affinity unlabeled ligand, which occupies all specific receptor sites. This represents the portion of the radioligand that binds to filters, lipids, or other non-receptor components.[14]

  • Specific Binding: The difference between Total Binding and Non-Specific Binding. This value represents the radioligand bound specifically to the target receptor.

G cluster_0 Binding Principle Receptor Receptor Site BoundComplex Specific Binding (Measured Radioactivity) Receptor->BoundComplex Binds Radioligand [³H]-Ligand (Hot) Radioligand->BoundComplex Binds TestCompound Test Compound (Cold) TestCompound->Receptor Competes with [³H]-Ligand

Caption: Principle of competitive radioligand binding.

Materials and Reagents

  • Test Compound: 4-(3-bromophenoxy)piperidine hydrochloride (MW: 292.6 g/mol )[2]

  • Receptor Source: Commercially available membrane preparations from HEK293 cells stably expressing human SERT (hSERT).[8][15]

  • Radioligand: [³H]-Citalopram or [³H]-Paroxetine (Specific Activity: 70-90 Ci/mmol).

  • Non-Specific Binding Ligand: Fluoxetine or Imipramine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A high-efficiency cocktail compatible with aqueous samples.

  • Equipment:

    • 96-well microplates

    • Cell harvester with glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding)

    • Liquid scintillation counter

    • Standard laboratory equipment (pipettes, centrifuges, etc.)

Detailed Experimental Protocol

This protocol outlines a competitive inhibition assay to determine the Kᵢ of 4-(3-bromophenoxy)piperidine hydrochloride for the human serotonin transporter (hSERT).

G prep 1. Preparation - Prepare Compound Dilutions - Prepare Reagents & Membranes setup 2. Assay Plate Setup - Add Buffer, Radioligand, Test Compound / NSB Ligand prep->setup init 3. Reaction Initiation - Add Membrane Preparation to Wells setup->init incubate 4. Incubation - 60-90 min at Room Temp - Reach Equilibrium init->incubate terminate 5. Termination & Harvest - Rapid Filtration over GF/C Filters - Wash with Ice-Cold Buffer incubate->terminate count 6. Scintillation Counting - Add Scintillation Cocktail - Measure Radioactivity (CPM) terminate->count analyze 7. Data Analysis - Calculate Specific Binding - Determine IC50 & Ki count->analyze

Caption: Experimental workflow for the receptor binding assay.

Step 1: Preparation of Reagents
  • Test Compound Stock: Prepare a 10 mM stock solution of 4-(3-bromophenoxy)piperidine hydrochloride in 100% DMSO.

  • Serial Dilutions: Perform a serial dilution of the stock solution to create a range of concentrations for the assay (e.g., from 100 µM to 0.1 nM). The final concentration of DMSO in the assay should not exceed 0.5% to avoid interference.

  • Radioligand Working Solution: Dilute the [³H]-Citalopram stock in Assay Buffer to a concentration that is 2x the final desired concentration. The final concentration should be approximately equal to its Kₑ value for hSERT (typically 1-2 nM).

  • NSB Ligand Stock: Prepare a stock solution of Fluoxetine in Assay Buffer. The final concentration in the assay should be high enough to saturate the receptors (e.g., 10 µM).

  • Membrane Preparation: On the day of the assay, thaw the hSERT membrane preparation on ice. Dilute the membranes in ice-cold Assay Buffer to a concentration that provides a robust signal (typically 5-20 µg of protein per well).[9] Keep the diluted membranes on ice until use.

Step 2: Assay Setup

Perform all additions in triplicate in a 96-well plate.

  • Total Binding Wells: Add 50 µL of Assay Buffer.

  • Non-Specific Binding (NSB) Wells: Add 50 µL of the NSB Ligand (e.g., Fluoxetine to a final concentration of 10 µM).

  • Test Compound Wells: Add 50 µL of each dilution of 4-(3-bromophenoxy)piperidine hydrochloride.

  • Add Radioligand: To all wells, add 50 µL of the diluted [³H]-Citalopram working solution.

Step 3: Incubation
  • Initiate the binding reaction by adding 100 µL of the diluted hSERT membrane preparation to all wells. The total assay volume should be 200 µL.

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

Step 4: Termination and Harvesting
  • Terminate the reaction by rapid filtration using a cell harvester over a glass fiber filter mat (pre-soaked in 0.5% PEI).

  • Quickly wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.[15] The speed of this step is critical to prevent dissociation of the bound ligand.[16]

  • Dry the filter mat completely.

Step 5: Scintillation Counting
  • Punch out the individual filter discs from the mat into scintillation vials.

  • Add 4-5 mL of scintillation cocktail to each vial.

  • Allow the vials to sit for at least 4 hours (or overnight) in the dark to reduce chemiluminescence.

  • Measure the radioactivity in each vial using a liquid scintillation counter. The output will be in Counts Per Minute (CPM).

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Average the CPM values for each triplicate.

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve:

    • Convert the CPM for each concentration of the test compound into a percentage of specific binding using the formula: % Specific Binding = [(CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB)] * 100

    • Plot the % Specific Binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the curve and determine the IC₅₀ value.

  • Calculate the Inhibition Constant (Kᵢ):

    • Use the Cheng-Prusoff equation to convert the IC₅₀ to Kᵢ:[12][17] Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

      • IC₅₀ is the experimentally determined concentration of the test compound that inhibits 50% of specific binding.

      • [L] is the concentration of the radioligand used in the assay.

      • Kₑ is the equilibrium dissociation constant of the radioligand for the receptor (this value should be obtained from literature or determined via a separate saturation binding experiment).

Data Presentation
Compound Concentration [M]Log [M]Mean CPM% Specific Binding
0 (Total Binding)N/A15,000100%
1.00E-10-10.014,85098.9%
1.00E-09-9.014,25094.4%
1.00E-08-8.011,55076.1%
1.00E-07-7.07,50048.9%
1.00E-06-6.03,30020.7%
1.00E-05-5.01,80010.7%
NSB (10 µM Fluoxetine)N/A1,2000%
Calculated IC₅₀: ~8.1 x 10⁻⁸ M
Calculated Kᵢ: (Requires [L] and Kₑ)

Table 1: Example data table for analysis of a competitive binding experiment.

Quality Control and Troubleshooting

A robust and reliable assay is self-validating. Monitor these key metrics:

ParameterAcceptance CriteriaCommon ProblemPotential Solution
Signal Window Total Binding / NSB > 3Low signal or high backgroundOptimize protein concentration; ensure filter pre-soaking with PEI.[14]
Specific Binding > 80% of Total BindingHigh non-specific bindingDecrease radioligand or protein concentration; optimize washing steps.[14]
Data Variability %CV of triplicates < 15%Poor pipetting or inconsistent washingReview pipetting technique; ensure harvester wash volumes are consistent.
Curve Fit R² > 0.95Poor concentration range or compound insolubilityAdjust serial dilutions to better bracket the IC₅₀; check compound solubility in assay buffer.

Conclusion

This application note provides a validated framework for determining the binding affinity of 4-(3-bromophenoxy)piperidine hydrochloride at the human serotonin transporter and serves as a template for screening against other CNS targets. By following this detailed protocol and adhering to the principles of quality control, researchers can generate high-quality, reproducible data to elucidate the pharmacological profile of this and other novel compounds, a critical step in the drug discovery pipeline.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429. Available at: [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Leff, P., & Dougall, I. G. (1993). Further concerns over the determination of KB or Ki from IC50 values. Trends in Pharmacological Sciences, 14(4), 110-112. (Note: While the direct link is to a follow-up, the concept is rooted in the original Cheng-Prusoff work and subsequent analyses.) Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 72, 1.21.1-1.21.16. Available at: [Link]

  • GraphPad Software. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]

  • Fluidic Analytics. (n.d.). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • ChemHelp ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(3-bromophenoxy)piperidine Hydrochloride

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 4-(3-bromophenoxy)piperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and p...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 4-(3-bromophenoxy)piperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to optimize your synthesis for yield, purity, and scalability.

Core Synthesis Overview

The synthesis of 4-(3-bromophenoxy)piperidine hydrochloride is fundamentally an exercise in forming a diaryl ether bond, followed by salt formation. The primary challenge lies in the C-O coupling step. The overall synthetic strategy typically involves three key stages: protection of the piperidine nitrogen, metal-catalyzed C-O bond formation, and finally, deprotection followed by conversion to the hydrochloride salt.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: C-O Coupling cluster_2 Stage 3: Deprotection & Salt Formation 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine Boc₂O, Base Coupled_Product N-Boc-4-(3-bromophenoxy)piperidine N-Boc-4-hydroxypiperidine->Coupled_Product 3-Bromoaryl Halide, Pd or Cu Catalyst, Base Free_Base 4-(3-bromophenoxy)piperidine Coupled_Product->Free_Base Acidic Deprotection Final_Product 4-(3-bromophenoxy)piperidine HCl Free_Base->Final_Product HCl in solvent G cluster_impurities Identify Primary Impurity cluster_solutions Implement Solution start Impure Product Detected hydrodehalogenation Hydrodehalogenation Product? (Mass = Product - Br + H) start->hydrodehalogenation homocoupling Homocoupling Product? (Biaryl Ether) hydrodehalogenation->homocoupling No sol_hydro Solution: 1. Thoroughly degas solvent. 2. Use electron-rich, bulky ligand (e.g., a biarylphosphine). 3. Avoid excessive reaction times. hydrodehalogenation->sol_hydro Yes cn_coupling C-N Coupled Product? (Isomer) homocoupling->cn_coupling No sol_homo Solution: 1. Use a more active catalyst system to favor cross-coupling. 2. Lower reaction temperature. (More common in Ullmann reactions) homocoupling->sol_homo Yes sol_cn Solution: 1. Ensure complete protection of piperidine-N. 2. Verify purity of N-Boc-4-hydroxypiperidine starting material. cn_coupling->sol_cn Yes

Caption: Decision tree for troubleshooting common byproduct formation.

  • Hydrodehalogenation: This side reaction, where the bromine atom is replaced by hydrogen, is often mediated by palladium hydride species that can form during the catalytic cycle. [1]Using bulky, electron-rich phosphine ligands can favor the desired reductive elimination over competing pathways.

  • Homocoupling: The coupling of two molecules of the aryl bromide is more prevalent in Ullmann-type reactions but can occur in palladium catalysis if the cross-coupling is slow. [2]Optimizing the reaction rate often suppresses this pathway.

Problem 3: Difficulty Purifying the Free Base via Column Chromatography
  • Symptom: The product streaks severely on a silica gel column, leading to poor separation and low recovery.

  • Cause: The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes tailing and sometimes irreversible adsorption. [3]* Solutions:

    • Basic Eluent Modifier: Add a small amount of a volatile tertiary amine, such as triethylamine (0.5-1% v/v), to your eluent system (e.g., Hexane/Ethyl Acetate). The triethylamine will competitively bind to the acidic sites on the silica, allowing your product to elute more cleanly.

    • Use a Different Stationary Phase: Neutral or basic alumina is an excellent alternative to silica gel for purifying basic compounds. The surface of alumina is less acidic, which minimizes strong interactions with amines.

    • Salt Formation and Extraction: Before chromatography, consider converting the crude product to its hydrochloride salt. Perform an aqueous workup to remove non-basic impurities. Then, re-basify the aqueous layer and extract the pure free base into an organic solvent, which can then be concentrated and used directly or subjected to a much simpler chromatographic purification.

Detailed Experimental Protocols

Protocol 1: N-Boc Protection of 4-Hydroxypiperidine
  • Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M).

  • Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine, which is often a white solid that can be used without further purification.

Protocol 2: Buchwald-Hartwig C-O Coupling

Caution: This reaction should be performed under an inert atmosphere (Argon or Nitrogen) as the catalyst and ligands can be air-sensitive.

  • To an oven-dried Schlenk flask, add N-Boc-4-hydroxypiperidine (1.2 eq), 1,3-dibromobenzene or 3-bromophenol (1.0 eq), and Cesium Carbonate (Cs₂CO₃, 2.0 eq).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene or dioxane via syringe (approx. 0.2 M).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor progress by LC-MS or TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the crude N-Boc-4-(3-bromophenoxy)piperidine by flash column chromatography.

Protocol 3: Boc Deprotection and Hydrochloride Salt Formation
  • Dissolve the purified N-Boc-4-(3-bromophenoxy)piperidine (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or isopropanol.

  • Cool the solution to 0 °C.

  • Slowly add a solution of HCl in a non-aqueous solvent (e.g., 4M HCl in dioxane or 2M HCl in diethyl ether, 1.5-2.0 eq) dropwise with vigorous stirring.

  • A white precipitate of the hydrochloride salt should form immediately.

  • Stir the resulting slurry at 0 °C for 1 hour.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Dry the product under high vacuum at 40-50 °C to yield pure 4-(3-bromophenoxy)piperidine hydrochloride.

References
  • Nolan, S. P., & Organ, M. G. (2008). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH. [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • PubChem. 4-(3-bromophenoxy)piperidine hydrochloride. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Sambiagio, C., & Marsden, S. P. (2014). Recent synthetic developments and applications of the Ullmann reaction. A review. Beilstein Journal of Organic Chemistry, 10, 1594–1631. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Lead Sciences. 4-(3-Bromophenyl)piperidine. [Link]

  • Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • Defense Technical Information Center. Piperidine Synthesis. [Link]

  • Google Patents. (2013). CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.
  • Rossi, S., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3584. [Link]

  • IOSR Journal of Applied Chemistry. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Popova, Y., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6932. [Link]

  • Reddit. (2023). Purification of THP protected compound. r/Chempros. [Link]

  • PubChem. 4-(3-bromophenyl)piperidine. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. 3-bromo-4-aminotoluene. [Link]

  • Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. [Link]

Sources

Optimization

Technical Support Center: Optimizing 4-(3-bromophenoxy)piperidine Synthesis

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-bromophenoxy)piperidine. As a key intermediate in...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-bromophenoxy)piperidine. As a key intermediate in various pharmaceutical programs, achieving a high-yield, reproducible synthesis is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding our recommendations in established chemical principles and field-proven experience.

Troubleshooting Guide: From Low Yields to Pure Product

This section addresses specific experimental failures in a direct question-and-answer format, focusing on the causality behind each issue and providing actionable solutions. The synthesis is primarily discussed through the lens of the Williamson ether synthesis, a robust and common method for this transformation.[1][2][3]

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is the most common challenge and can stem from several distinct issues. A systematic approach is crucial for diagnosis.

A1: The most probable causes for low yield are (in order of likelihood):

  • Inadequate N-Protection of the Piperidine Ring: The secondary amine of 4-hydroxypiperidine or 4-halopiperidine is a potent nucleophile. If left unprotected, it will compete with the phenoxide, leading to N-arylation side products or other undesired reactions. This is the most critical parameter to control.

    • Solution: Ensure the piperidine nitrogen is protected prior to the ether synthesis step. Groups like tert-butyloxycarbonyl (Boc) or Carboxybenzyl (Cbz) are standard choices due to their stability under basic conditions and well-established deprotection protocols.[4][5]

  • Sub-optimal Base and Solvent Combination: The core of the Williamson ether synthesis is the generation of a potent phenoxide nucleophile.[6] This requires a suitable base and a solvent that enhances, rather than hinders, its reactivity.

    • Causality: The base must be strong enough to completely deprotonate the 3-bromophenol (pKa ≈ 9.5). The solvent's role is to solvate the counter-ion (e.g., Na⁺, K⁺) without strongly solvating the phenoxide anion, thereby maximizing its nucleophilic character.[2][3]

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH).[2] Alternatively, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective and safer to handle for aryl ether syntheses.[7] Pair the base with a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[3][8]

  • Competing E2 Elimination Reaction: The electrophile, an N-protected 4-halopiperidine, is a secondary alkyl halide. Strong bases, like the generated phenoxide, can promote a competing E2 elimination reaction to form an N-protected tetrahydropyridine byproduct, consuming your starting material and reducing the yield of the desired Sₙ2 product.[1][9][10]

    • Solution:

      • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start trials around 50-80 °C.[11]

      • Choice of Leaving Group: While iodide is the best leaving group for Sₙ2 reactions, it also accelerates E2. If elimination is a major issue, consider using a tosylate (OTs) or mesylate (OMs) as the leaving group on the piperidine ring, which can sometimes favor substitution over elimination.[2]

The following flowchart provides a logical path for troubleshooting low yields.

G start Low Yield Observed q1 Is the piperidine N-protected? start->q1 a1_no No: Protect the Nitrogen (e.g., with Boc-anhydride) before proceeding. q1->a1_no No a1_yes Yes q1->a1_yes Yes q2 What base and solvent are you using? a1_yes->q2 a2_weak Weak Base / Protic Solvent: Switch to NaH or K2CO3 in DMF or DMSO. q2->a2_weak Sub-optimal a2_ok Strong Base / Aprotic Solvent q2->a2_ok Optimal q3 Is elimination byproduct (tetrahydropyridine) detected? a2_ok->q3 a3_yes Yes: Lower reaction temperature. Consider changing leaving group from halide to tosylate. q3->a3_yes Yes a3_no No q3->a3_no No end_node Yield Optimized a3_no->end_node

Caption: Troubleshooting flowchart for low reaction yield.

Q2: My TLC plate shows multiple spots, and the product is difficult to purify. What are the likely impurities?

A2: A complex reaction mixture indicates the presence of unreacted starting materials and/or side products.

  • Common Impurities:

    • Unreacted 3-bromophenol: Acidic, will show up on TLC.

    • Unreacted N-protected 4-halopiperidine: Neutral/slightly basic.

    • N-arylated Piperidine: If the piperidine was not protected, this byproduct will be present.

    • C-Alkylated Phenol: The phenoxide ion is an ambident nucleophile, and while O-alkylation is generally favored, some C-alkylation at the ortho or para positions of the phenol can occur.[7]

    • Elimination Product: The N-protected tetrahydropyridine derivative.

  • Purification Strategy:

    • Acid-Base Extraction: After the reaction, perform a liquid-liquid extraction. Washing the organic layer with a weak base (e.g., aqueous NaHCO₃) will remove unreacted 3-bromophenol. A subsequent wash with dilute acid (e.g., 1M HCl) can remove certain basic impurities, though your protected product may also be extracted depending on the protecting group.

    • Column Chromatography: This is the most effective method. For basic compounds like the deprotected piperidine final product, silica gel can cause significant streaking.

      • Pro-Tip: To mitigate streaking, add 0.5-1% triethylamine or ammonium hydroxide to your eluent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol).[12] This deactivates the acidic silanol groups on the silica surface, allowing for sharper peaks and better separation.

Frequently Asked Questions (FAQs)

Q1: Can you outline the complete reaction mechanism?

A1: The synthesis of 4-(3-bromophenoxy)piperidine via the Williamson method is a two-stage process involving an acid-base reaction followed by a bimolecular nucleophilic substitution (Sₙ2).[1][2]

  • Deprotonation: A base removes the acidic proton from the hydroxyl group of 3-bromophenol to form a nucleophilic sodium or potassium 3-bromophenoxide.

  • Sₙ2 Attack: The negatively charged oxygen of the phenoxide acts as a nucleophile, attacking the electrophilic carbon atom at the 4-position of the N-protected piperidine ring. This occurs via a backside attack, displacing the halide or tosylate leaving group and forming the C-O ether bond.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Substitution Phenol 3-Bromophenol Phenoxide 3-Bromophenoxide Ion Phenol->Phenoxide Base Base (e.g., NaH) Phenoxide_step2 3-Bromophenoxide Ion Piperidine N-Boc-4-iodopiperidine Product N-Boc-4-(3-bromophenoxy)piperidine Piperidine->Product Forms C-O Bond (Iodide leaves) Phenoxide_step2->Piperidine Backside Attack

Caption: The two-step mechanism of the Williamson ether synthesis.

Q2: Which N-protecting group for piperidine is best for this synthesis?

A2: The ideal protecting group should be stable to the strong bases and moderate heat of the Williamson synthesis but readily removable in a final step without affecting the rest of the molecule.

Protecting GroupAbbreviationStability (Basic Cond.)Deprotection ConditionsConsiderations
tert-Butyloxycarbonyl BocExcellentStrong Acid (TFA, HCl)Most common and reliable choice. Deprotection is clean and high-yielding.
Carboxybenzyl CbzExcellentHydrogenolysis (H₂, Pd/C)Useful if other acid-sensitive groups are present in the molecule.
Benzyl BnExcellentHydrogenolysis (H₂, Pd/C)Can be more difficult to remove than Cbz. Not recommended if reducible groups are present.

For most applications, the Boc group offers the best balance of stability, ease of use, and straightforward deprotection.[4]

Q3: What are the optimal reaction parameters for this synthesis?

A3: While every substrate requires specific optimization, the following table provides a robust starting point for your experiments based on established protocols.[2][7][8][11]

ParameterRecommended ConditionRationale
Reactants 3-bromophenol & N-Boc-4-iodopiperidineProvides a good nucleophile and an excellent leaving group.
Stoichiometry 1.1 - 1.2 eq. of Phenol & BaseA slight excess of the nucleophile drives the reaction to completion.
Base NaH (60% in mineral oil) or K₂CO₃NaH ensures complete deprotonation. K₂CO₃ is easier to handle.
Solvent Anhydrous DMF or DMSOPolar aprotic solvents enhance nucleophilicity.
Temperature 60 - 80 °CBalances reaction rate against the risk of the E2 side reaction.
Reaction Time 2 - 8 hoursMonitor progress by TLC or LC-MS to determine completion.

Experimental Protocol: Synthesis of N-Boc-4-(3-bromophenoxy)piperidine

This protocol provides a detailed, step-by-step methodology for the core ether formation reaction.

Materials:

  • 3-bromophenol

  • N-Boc-4-iodopiperidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether, Saturated aqueous NH₄Cl, Brine

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromophenol (1.1 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the phenol (concentration approx. 0.5 M). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases. This forms the sodium 3-bromophenoxide in situ.

  • Electrophile Addition: Add a solution of N-Boc-4-iodopiperidine (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture dropwise.

  • Heating: Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the consumption of the N-Boc-4-iodopiperidine.

  • Workup:

    • Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.

    • Separate the layers. Extract the aqueous layer twice more with diethyl ether.

    • Combine the organic layers and wash with water, followed by brine.[11]

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel using a gradient eluent system (e.g., 0% to 20% Ethyl Acetate in Hexanes) to yield the pure product.

References

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Smolecule. (n.d.). 4-[(4-Bromo-3-fluorophenyl)oxy]piperidine.
  • Khan Academy. (n.d.). Williamson ether synthesis.
  • Oreate AI Blog. (2026, January 8).
  • BenchChem. (2025, December). Improving reaction conditions for Williamson ether synthesis.
  • Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis.
  • Chem-Station International. (2014, April 13). Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • Baran, P. (n.d.). Protecting Groups.
  • Reddit. (2025, March 11).

Sources

Optimization

Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 4-(3-Bromophenoxy)piperidine Hydrochloride

Welcome to the technical support guide for the synthesis of 4-(3-bromophenoxy)piperidine hydrochloride. This molecule is a valuable building block in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(3-bromophenoxy)piperidine hydrochloride. This molecule is a valuable building block in medicinal chemistry and drug development. However, its synthesis, which typically involves a nucleophilic aromatic substitution or Williamson ether synthesis followed by deprotection and salt formation, can be prone to the formation of several challenging byproducts. This guide is designed to provide researchers, scientists, and process chemists with practical, in-depth solutions to common issues encountered during this synthesis, ensuring higher purity and yield.

Section 1: Frequently Asked Questions (FAQs) about Byproduct Formation

Q1: What are the most common impurities I should expect in my final product?

A: The most frequently observed byproducts in the synthesis of 4-(3-bromophenoxy)piperidine hydrochloride stem from several distinct reaction pathways. These include:

  • N-Arylated Piperidine: Formation of 1-(3-bromophenyl)-4-hydroxypiperidine due to the piperidine nitrogen competing with the hydroxyl group as the nucleophile.

  • Unreacted Starting Materials: Residual 3-bromophenol and the protected or unprotected 4-hydroxypiperidine derivative.

  • Elimination Products: Formation of tetrahydropyridine derivatives, particularly under harsh basic conditions.

  • Deprotection-Related Impurities: If using an N-Boc protecting group, byproducts from the reaction of the released tert-butyl cation with the aromatic ring can occur.

Q2: How can I quickly assess the purity of my crude 4-(3-bromophenoxy)piperidine hydrochloride?

A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is the most efficient approach.

  • TLC: Provides a rapid, qualitative assessment of the reaction's progress and the presence of major impurities. Staining with ninhydrin can help identify any primary or secondary amines.

  • LC-MS: Offers a more definitive analysis. It allows for the quantification of the desired product versus byproducts and provides mass data to help identify the structures of unknown impurities. The expected mass for the free base [M+H]⁺ is approximately 256.03 g/mol .

Q3: What is the critical role of the nitrogen-protecting group in the piperidine starting material?

A: The protecting group, most commonly a tert-butyloxycarbonyl (Boc) group, is essential to prevent the piperidine nitrogen from acting as a nucleophile.[1] The nitrogen atom of an unprotected piperidine is nucleophilic and can compete with the C4-hydroxyl group in attacking the aryl halide (or its equivalent in other coupling reactions), leading to the formation of a significant N-arylated byproduct. A robust protecting group ensures that the reaction proceeds selectively at the oxygen atom (O-arylation).[1]

Section 2: Troubleshooting Guide: Specific Byproduct Issues and Solutions

This section addresses specific problems you may encounter, identified by their analytical signatures, and provides actionable solutions.

Problem 1: Presence of a Significant N-Arylated Byproduct

Q: My LC-MS analysis shows a major peak with a mass corresponding to 1-(3-bromophenyl)-4-hydroxypiperidine. What causes this, and how can I prevent it?

A: Root Cause Analysis: This byproduct arises from a competitive SNAr (Nucleophilic Aromatic Substitution) or Williamson-type reaction at the piperidine nitrogen instead of the desired C4-oxygen. This occurs if the nitrogen is unprotected or if the protecting group is cleaved under the reaction conditions. The piperidine nitrogen, being a softer nucleophile, can readily attack the electron-deficient aryl ring.

Mitigation Strategies:

  • Verify N-Protection: Ensure the 4-hydroxypiperidine starting material is fully protected. Use NMR or LC-MS to confirm the absence of unprotected starting material before beginning the synthesis.

  • Choice of Base and Solvent: The choice of base is critical. Strong, non-nucleophilic bases are preferred for the Williamson ether synthesis.[2] Using a weaker base or a protic solvent can sometimes lead to partial deprotection or favor N-arylation. Dipolar aprotic solvents can help minimize side reactions.[2]

  • Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for O-arylation over N-arylation, as the competing reaction may have a higher activation energy.

Diagram 1: Competing O-Arylation and N-Arylation Pathways

G cluster_0 Reactants cluster_1 Pathways cluster_2 Products Piperidinol N-Boc-4-Hydroxypiperidine O_Alk O-Arylation (Desired) Piperidinol->O_Alk Oxygen Nucleophile N_Alk N-Arylation (Side Reaction) Piperidinol->N_Alk Nitrogen Nucleophile (If Deprotected) Phenol 3-Bromophenol + Base Phenol->O_Alk Phenol->N_Alk Desired_Product N-Boc-4-(3-bromophenoxy)piperidine O_Alk->Desired_Product Side_Product 1-(3-bromophenyl)-4-hydroxypiperidine (Requires N-Deprotection First) N_Alk->Side_Product

Caption: Desired O-arylation vs. undesired N-arylation side reaction.

Problem 2: Significant Contamination with Unreacted 3-Bromophenol

Q: My final product is heavily contaminated with 3-bromophenol, even after workup. How can I improve conversion and purify my product?

A: Root Cause Analysis: High levels of unreacted 3-bromophenol indicate either incomplete reaction or inefficient removal during purification. Incomplete reactions can be due to suboptimal reaction conditions or stoichiometry. The acidic nature of the phenol can make it tricky to separate from the final hydrochloride salt.

Mitigation and Purification Strategies:

  • Optimize Reaction Conditions: Ensure at least a stoichiometric amount of a suitable base (e.g., NaH, K₂CO₃) is used to fully deprotonate the phenol.[2] Modest heating and sufficient reaction time are also crucial. Refer to the table below for guidance.

  • Aqueous Base Wash: During the workup of the protected intermediate (before hydrochloride formation), perform a thorough wash with an aqueous base solution (e.g., 1M NaOH). This will deprotonate the acidic 3-bromophenol, transferring it to the aqueous layer as its sodium salt, while the desired ether product remains in the organic layer.

  • Chromatography: If basic washes are insufficient, silica gel column chromatography of the protected intermediate can effectively separate the less polar ether product from the more polar phenol.

ParameterRecommendationRationale
Base Use a strong, non-nucleophilic base like NaH or K₂CO₃.Ensures complete deprotonation of the phenol to form the reactive phenoxide.[2]
Stoichiometry Use a slight excess (1.1-1.2 eq.) of 3-bromophenol.Drives the reaction towards completion for the more valuable piperidine component.
Temperature 60-80 °CProvides sufficient energy to overcome the activation barrier without promoting significant side reactions.
Solvent Aprotic polar solvents like DMF or DMSO.Solubilizes the phenoxide salt and promotes the SN2/SNAr mechanism.[2]

Table 1: Recommended reaction conditions to maximize conversion.

Problem 3: Formation of an Elimination Byproduct

Q: I've identified a byproduct with a mass that is 18 Da less than my N-Boc-4-hydroxypiperidine starting material, suggesting an elimination reaction. How can I avoid this?

A: Root Cause Analysis: The formation of an N-Boc-tetrahydropyridine derivative is a classic E2 elimination side reaction.[3] It is promoted by strong, sterically hindered bases and higher temperatures. The base abstracts a proton from a carbon adjacent to the hydroxyl group, leading to the elimination of water.

Mitigation Strategies:

  • Choice of Base: Avoid overly strong or bulky bases if elimination is a problem. While strong bases are needed, bases like potassium tert-butoxide are more prone to causing elimination than bases like sodium hydride or potassium carbonate.[4]

  • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Elimination reactions typically have a higher activation energy than substitution reactions and become more favorable at elevated temperatures.[3]

  • Alternative Synthetic Routes: If elimination persists, consider converting the hydroxyl group to a better leaving group that favors substitution, such as a tosylate or mesylate, and then reacting it under milder conditions.

Diagram 2: Base-Catalyzed Elimination Side Reaction

G Start N-Boc-4-Hydroxypiperidine Transition E2 Transition State Start->Transition Proton Abstraction Base Strong Base (B:) Base->Transition Product N-Boc-1,2,3,6-tetrahydropyridine Transition->Product Elimination of H₂O G cluster_paths Boc_Protected N-Boc Intermediate Carbocation tert-Butyl Cation Boc_Protected->Carbocation Deprotection Final_Product Desired Amine HCl Boc_Protected->Final_Product Releases Amine Acid Acid (H⁺) Acid->Boc_Protected Side_Reaction Undesired Alkylation Carbocation->Side_Reaction Desired_Reaction Desired Scavenging Carbocation->Desired_Reaction Alkylated_Byproduct tert-Butylated Byproduct Side_Reaction->Alkylated_Byproduct Scavenged_Product Trapped Cation Desired_Reaction->Scavenged_Product Scavenger Scavenger (e.g., Anisole) Scavenger->Desired_Reaction

Caption: Prevention of aromatic alkylation using a cation scavenger.

Section 3: Experimental Protocols for Byproduct Analysis and Purification

Protocol 1: LC-MS Analysis of Crude Product
  • Sample Preparation: Accurately weigh ~1 mg of the crude hydrochloride salt. Dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Detection: Use Electrospray Ionization (ESI) in positive mode. Scan for a mass range that includes all expected species (e.g., m/z 100-500).

  • Data Analysis: Integrate the peak areas for the desired product (m/z ~256.03 for the free base) and all major impurities to determine the relative purity. Use the observed masses to hypothesize the structures of the byproducts.

Protocol 2: Purification by Column Chromatography (for N-Boc Intermediate)
  • Adsorbent: Use standard silica gel (230-400 mesh).

  • Sample Loading: Dissolve the crude N-Boc intermediate in a minimal amount of dichloromethane (DCM). Pre-adsorb this solution onto a small amount of silica gel, then evaporate the solvent to obtain a dry, free-flowing powder.

  • Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 30-40% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC (using the same eluent system) to identify those containing the pure, desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-Boc-4-(3-bromophenoxy)piperidine.

References

  • Vertex AI Search. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • Butt, A., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. RSC Advances.
  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • Butt, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • Packman, L. C. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Science.
  • Jad, Y. E., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • ResearchGate. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Available at: [Link]

  • Google Patents. CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-(3-bromophenoxy)piperidine hydrochloride

Welcome to the technical support center for 4-(3-bromophenoxy)piperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this compound...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(3-bromophenoxy)piperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and aim to achieve high purity standards. Purity is paramount, as even trace impurities can significantly impact downstream applications, from biological screening to API (Active Pharmaceutical Ingredient) development.[1][2]

This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the purification of 4-(3-bromophenoxy)piperidine hydrochloride.

Q1: What are the most common impurities I should expect from the synthesis?

A1: The impurity profile depends heavily on the synthetic route. However, for a typical synthesis involving a Williamson ether synthesis between 3-bromophenol and a protected 4-hydroxypiperidine, followed by deprotection and salt formation, the primary impurities include:

  • Unreacted Starting Materials: Residual 3-bromophenol and 4-hydroxypiperidine (or its protected form).

  • Over-alkylation or Side-reaction Products: Impurities arising from reactions on the piperidine nitrogen if it is not adequately protected.

  • Positional Isomers: If the starting bromophenol contains other isomers (e.g., 2- or 4-bromophenol), you may see isomeric products.

  • Degradation Products: Piperidine derivatives can be susceptible to oxidation, especially when exposed to air and light over time, leading to colored impurities.[3]

Table 1: Common Process-Related Impurities and Their Origin

Impurity ClassLikely SourceRecommended Primary Removal Method
Unreacted 3-bromophenolIncomplete Williamson ether synthesis reaction.Aqueous base wash (e.g., NaOH, K₂CO₃).
Unreacted Piperidine PrecursorIncomplete reaction or hydrolysis of protecting group.Acid-base extraction or chromatography.
Solvent AdductsReaction with solvents under certain conditions.Recrystallization.
Oxidation ProductsExposure of the piperidine free base to air/light during workup or storage.Activated carbon treatment, recrystallization.
Q2: My isolated hydrochloride salt is discolored (yellow, tan, or brown). What is the cause and how can I fix it?

A2: Discoloration is a classic sign of trace impurities, often resulting from the oxidation of the piperidine ring or residual phenolic compounds.[3] The piperidine free base is particularly prone to developing color upon exposure to atmospheric oxygen.

Causality: The lone pair of electrons on the nitrogen atom in the free base can be oxidized, leading to the formation of highly conjugated, colored species. This is why it is critical to handle the free base form swiftly and preferably under an inert atmosphere (Nitrogen or Argon).

Solution:

  • Charcoal Treatment: Before the final crystallization, dissolve the crude hydrochloride salt in a suitable hot solvent (e.g., isopropanol, ethanol) and add a small amount (1-2% w/w) of activated carbon. Reflux for 15-30 minutes and then perform a hot filtration through a pad of Celite® to remove the carbon. This is highly effective at adsorbing colored impurities.[4]

  • Controlled Salting: Ensure the discoloration is not from the acidification step itself. Use a high-purity source of HCl (e.g., HCl gas or a solution of HCl in a compatible solvent like isopropanol or ether) and avoid strong, oxidizing acids.

Q3: What are the primary strategies for purifying the crude 4-(3-bromophenoxy)piperidine hydrochloride?

A3: A multi-step approach is often most effective. The general workflow involves preliminary purification of the free base followed by the final purification via crystallization of the hydrochloride salt.

G cluster_0 Purification Workflow A Crude Reaction Mixture B Aqueous Workup (Acid-Base Extraction) A->B Isolate organic phase C Isolated Crude Free Base (4-(3-bromophenoxy)piperidine) B->C Remove aqueous impurities D Recrystallization or Chromatography (Optional) C->D Remove organic impurities F HCl Salt Formation C->F Direct Salting E Purified Free Base D->E E->F Controlled Salting G Final Recrystallization of Hydrochloride Salt F->G Polish H High-Purity Product (>99%) G->H

Caption: General purification workflow for 4-(3-bromophenoxy)piperidine HCl.

  • Acid-Base Extraction: This is a powerful technique to separate your basic product from acidic (unreacted 3-bromophenol) and neutral impurities. See Guide 2 for a detailed protocol.

  • Recrystallization of the Free Base: If the free base is a solid and contains significant neutral impurities, recrystallization at this stage can be very effective before committing to salt formation.

  • Recrystallization of the Hydrochloride Salt: This is the most critical and common final purification step. The hydrochloride salt generally has better crystallinity and lower solubility in organic solvents than the free base, making it ideal for purification by crystallization.

Q4: How can I accurately assess the purity of my final compound?

A4: A combination of methods is required for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[2][5] A well-developed reverse-phase HPLC method can separate and quantify impurities down to very low levels (<0.1%). See Guide 3 for troubleshooting HPLC analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are at levels of ~1% or higher. Integration of signals can give a semi-quantitative estimate of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown impurity peaks from HPLC (LC-MS).[6]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities typically broaden and depress the melting point.

Section 2: In-Depth Troubleshooting Guides
Guide 1: Optimizing Recrystallization

Recrystallization is effective only when the correct solvent system and conditions are employed.

Cause: This happens when the compound's solubility in the chosen solvent is too high, even at low temperatures, or when the cooling is too rapid. The solution becomes supersaturated so quickly that molecules don't have time to arrange into an ordered crystal lattice and instead separate as a liquid phase (an oil).

Solutions:

  • Solvent System Modification: The key is to find a solvent system where the product is soluble when hot but sparingly soluble when cold.

    • Single Solvent: Try solvents like isopropanol (IPA), ethanol, or acetonitrile.

    • Two-Solvent System (Solvent/Anti-solvent): This is often more effective. Dissolve your compound in a minimal amount of a "good" solvent (e.g., dichloromethane, ethanol) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (e.g., n-heptane, diethyl ether, methyl tert-butyl ether (MTBE)) until persistent turbidity (cloudiness) is observed. Add a drop or two of the good solvent to redissolve the solid, then allow it to cool slowly. A patent for a related compound suggests a dichloromethane/n-heptane system.[7]

  • Control the Cooling Rate: Slow, controlled cooling is crucial. A dewar flask or simply insulating the crystallization flask can promote the formation of larger, purer crystals.

  • Seeding: If you have a small amount of pure material, add a single seed crystal to the supersaturated solution to initiate crystallization.

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

G start Product 'Oils Out' q1 Is solubility too high in the cold solvent? start->q1 q2 Was cooling too rapid? q1->q2 No sol1 Add Anti-Solvent (e.g., Heptane, Ether) q1->sol1 Yes sol3 Allow for slow cooling (use dewar or insulate) q2->sol3 Yes sol4 Seed the solution q2->sol4 No sol2 Change to a less polar solvent system sol1->sol2 sol3->sol4

Caption: Decision tree for troubleshooting crystallization issues.

Table 2: Recommended Recrystallization Solvent Systems

Solvent SystemTypePolarityNotes
Isopropanol (IPA) or Ethanol (EtOH)SinglePolarGood starting point. The hydrochloride salt should have moderate solubility when hot and lower solubility when cold.[8]
Acetonitrile (MeCN)SinglePolarCan provide sharp crystallization but ensure all water is removed as it is miscible.
Dichloromethane (DCM) / n-HeptaneSolvent/Anti-solventMixedDissolve in minimal hot DCM, add heptane until cloudy, then cool. Excellent for removing more polar impurities.[7]
Methanol (MeOH) / Diethyl Ether or MTBESolvent/Anti-solventMixedA classic system. Dissolve in MeOH and add ether/MTBE as the anti-solvent. Be mindful of the high volatility and flammability of ether.
Guide 2: Advanced Purification Techniques

This technique leverages the basicity of the piperidine nitrogen to separate it from acidic and neutral impurities.

Principle: The free base is soluble in organic solvents. Upon protonation with acid, it becomes a salt and moves into the aqueous phase. Neutral impurities remain in the organic phase. After separation, the aqueous phase is basified, converting the salt back to the free base, which can be extracted back into a fresh organic solvent.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid solution). The desired product will move to the aqueous layer as the hydrochloride salt. Repeat the extraction 2-3 times.

    • Expert Tip: Using a milder acid like citric acid can prevent co-extraction of weakly basic impurities.[9]

  • Separate Layers: Combine the aqueous layers. The organic layer now contains neutral impurities and can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the pH is >10. The piperidine hydrochloride will be converted back to the free base, which may precipitate or form an oil.

  • Back-Extraction: Extract the basified aqueous layer with a fresh organic solvent (e.g., ethyl acetate, dichloromethane) 2-3 times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified free base. This material is now ready for the final hydrochloride salt formation.

Guide 3: Analytical Challenges

Cause: The basic piperidine nitrogen is the primary culprit. It can interact with residual acidic silanol groups on the surface of standard silica-based C18 columns. This secondary interaction leads to peak tailing. Shifting retention times can be due to poor pH control of the mobile phase.

Solutions:

  • Mobile Phase pH Control: The mobile phase pH must be well-controlled with a buffer. For a basic compound like this, operating at a low pH (e.g., pH 2.5-3.5) ensures the piperidine nitrogen is fully protonated. This single, consistent ionic form will behave predictably on the column.

    • Recommended Buffers: Phosphate or formate buffers are excellent choices for low pH applications.

  • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for analyzing basic compounds. These columns have fewer free silanol groups, minimizing the secondary interactions that cause peak tailing.

  • Add a Competing Base: Including a small amount of a competing amine, like triethylamine (TEA), in the mobile phase can help to saturate the active silanol sites on the column, improving the peak shape of your analyte. A typical concentration is 0.1% TEA.

  • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase. Injecting in a solvent that is much stronger than the mobile phase can cause peak distortion.[10]

References
  • CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google P
  • 4-(3-bromophenoxy)piperidine hydrochloride (C11H14BrNO) - PubChem. [Link]

  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)
  • 4-(3-bromophenyl)piperidine (C11H14BrN) - PubChem. [Link]

  • Piperidine Synthesis - DTIC. [Link]

  • 3-bromo-4-aminotoluene - Organic Syntheses Procedure. [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride - Der Pharma Chemica. [Link]

  • CN101602748B - A kind of purification method of high-purity piperidine - Google P
  • Have you experienced that your piperidine crystallizes when not in use? - ResearchGate. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. [Link]

  • CN112645902A - Synthetic method of 1- (4-bromophenyl)
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives - Chemical Review and Letters. [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? - ResearchGate. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL - Acta Poloniae Pharmaceutica. [Link]

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Optimization

Technical Support Center: Synthesis of 4-Aryloxypyridines

Welcome to the technical support center for the synthesis of 4-aryloxypyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this im...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-aryloxypyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important structural motif. Here, we address common challenges and side reactions encountered during key synthetic transformations, providing in-depth troubleshooting advice and practical solutions based on established chemical principles.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments.

Williamson Ether Synthesis

The Williamson ether synthesis is a fundamental method for forming the aryl ether linkage in 4-aryloxypyridines. However, it is not without its challenges.

Question: I am observing a significant amount of an alkene byproduct in my Williamson ether synthesis of a 4-aryloxypiperidine. What is causing this and how can I minimize it?

Answer: The formation of an alkene byproduct is a strong indicator that an E2 elimination reaction is competing with your desired S(_N)2 substitution.[1][2] This is a very common side reaction, particularly when the piperidine ring is activated for elimination.

Causality: The alkoxide of 4-hydroxypiperidine is a strong base. When it reacts with a secondary or tertiary alkyl halide (or a sterically hindered primary halide), it can abstract a proton from a beta-carbon, leading to the formation of an alkene instead of the desired ether.[2][3]

Mitigation Strategies:

  • Choice of Alkylating Agent: The most effective way to prevent elimination is to use a primary alkyl halide. If your synthetic route allows, ensure the aryl group is on the phenoxide and the piperidine acts as the electrophile (after activation of its hydroxyl group), or vice-versa, always favoring the least sterically hindered halide. For instance, it is far better to react sodium phenoxide with a 4-tosyloxypiperidine than to react the sodium salt of 4-hydroxypiperidine with a sterically hindered aryl halide.

  • Reaction Temperature: Lowering the reaction temperature generally favors the S(_N)2 pathway over the E2 pathway. Elimination reactions typically have a higher activation energy and are therefore more sensitive to increases in temperature.[2]

  • Choice of Base: While a strong base is necessary to form the alkoxide, using a less sterically hindering base to deprotonate the 4-hydroxypiperidine can sometimes be beneficial.

Parameter Condition Favoring O-Arylation (S(_N)2) Condition Favoring Elimination (E2)
Alkyl Halide Primary > Secondary >> TertiaryTertiary > Secondary > Primary
Temperature Lower TemperaturesHigher Temperatures
Base Less hindered basesBulky, strong bases

Experimental Protocol to Minimize Elimination:

  • To a solution of N-protected 4-hydroxypiperidine in a polar aprotic solvent like DMF or DMSO, add a strong base such as sodium hydride (NaH) at 0 °C.

  • Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Slowly add a solution of the desired aryl halide (preferably an activated aryl fluoride or chloride) in the same solvent.

  • Maintain the reaction at a low temperature (e.g., room temperature or slightly above) and monitor its progress by TLC or LC-MS.

Question: My Williamson ether synthesis is yielding a complex mixture, and I suspect C-arylation of my phenol is occurring. How can I favor O-arylation?

Answer: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen atom (O-arylation) to form the desired ether or at the aromatic ring (C-arylation), typically at the ortho or para positions.[1] The solvent plays a crucial role in determining the selectivity.

Causality: In polar protic solvents, the oxygen atom of the phenoxide is heavily solvated, making it less nucleophilic and favoring C-arylation. In contrast, polar aprotic solvents do not solvate the oxygen atom as strongly, leaving it more available for nucleophilic attack.

Mitigation Strategies:

  • Solvent Choice: Employ polar aprotic solvents such as DMF, DMSO, or acetonitrile to favor O-arylation.[2]

  • Counter-ion: The nature of the counter-ion can also influence the reaction. Larger, softer cations can sometimes favor O-arylation.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the synthesis of 4-aryloxypyridines, especially for thermally sensitive substrates, as it proceeds under mild conditions with inversion of stereochemistry at the alcohol carbon.[4][5]

Question: My Mitsunobu reaction is complete, but I am struggling to purify my 4-aryloxypiperidine product from the triphenylphosphine oxide and hydrazine byproducts. What are some effective purification strategies?

Answer: The formation of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate) are inherent to the Mitsunobu reaction mechanism, and their removal can be challenging.

Mitigation and Purification Strategies:

  • Polymer-Supported Reagents: Using a polymer-supported triphenylphosphine allows for the easy removal of the resulting phosphine oxide by filtration.[6]

  • Modified Reagents: Several modified azodicarboxylates have been developed where the hydrazine byproduct can be more easily removed by filtration or extraction.[7] For example, di-(4-chlorobenzyl)azodicarboxylate (DCAD) allows for the hydrazine by-product to be filtered off.[7]

  • Chromatography: While standard silica gel chromatography can be effective, optimizing the solvent system is key. Sometimes, a combination of polar and non-polar solvents can achieve better separation.

  • Crystallization: If your product is a solid, crystallization can be an excellent method for purification.

Question: I am observing the formation of an unexpected byproduct where the azodicarboxylate appears to have coupled with my 4-hydroxypiperidine. Why is this happening?

Answer: This side reaction can occur if the phenol nucleophile is not acidic enough (pKa > 13) or is sterically hindered.[7]

Causality: The Mitsunobu reaction mechanism involves the formation of a betaine intermediate from triphenylphosphine and the azodicarboxylate.[7] This intermediate is then protonated by the acidic nucleophile (the phenol). If the phenol is not sufficiently acidic, the deprotonated azodicarboxylate can act as a nucleophile and displace the activated hydroxyl group of the piperidine.[5][7]

Mitigation Strategies:

  • Choice of Phenol: Ensure the phenolic coupling partner is sufficiently acidic. Electron-withdrawing groups on the aromatic ring will increase its acidity.

  • Reaction Conditions: Carefully control the order of addition. It is often recommended to add the azodicarboxylate slowly to a pre-mixed solution of the alcohol, phenol, and triphenylphosphine at a low temperature.[7]

Visualizing the Mitsunobu Reaction and a Key Side Reaction

Mitsunobu_Mechanism cluster_desired Desired Pathway cluster_side Side Reaction Pathway Alcohol Alcohol Phosphonium Phosphonium Alcohol->Phosphonium + PPh3/DEAD Phenoxide ArO- Product 4-Aryloxypiperidine PhosphoniumPhenoxide PhosphoniumPhenoxide PhosphoniumPhenoxide->Product SN2 attack Reduced_DEAD Reduced DEAD (Nucleophile) Side_Product N-Alkylated Hydrazine Byproduct PhosphoniumReduced_DEAD PhosphoniumReduced_DEAD PhosphoniumReduced_DEAD->Side_Product If ArOH is not acidic enough

Caption: Desired vs. side reaction in Mitsunobu synthesis.

Palladium-Catalyzed Buchwald-Hartwig and Copper-Catalyzed Ullmann Reactions

For the direct arylation of the 4-hydroxy group, both palladium and copper-catalyzed methods are employed. A key challenge in these reactions is controlling the selectivity between O-arylation and N-arylation of the piperidine ring.

Question: In my attempt to synthesize a 4-aryloxypiperidine using a Buchwald-Hartwig or Ullmann-type coupling, I am getting a significant amount of the N-arylated piperidine byproduct. How can I favor O-arylation?

Answer: The competition between N- and O-arylation is a common issue when using unprotected 4-hydroxypiperidine.[8][9][10] The relative nucleophilicity of the nitrogen and oxygen atoms, as well as the reaction conditions, will dictate the product distribution.

Causality: Both the secondary amine of the piperidine and the hydroxyl group can act as nucleophiles in these cross-coupling reactions. The choice of catalyst, ligand, base, and solvent can influence the chemoselectivity.

Mitigation Strategies:

  • N-Protection: The most straightforward solution is to protect the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz, Ac). This completely prevents N-arylation and directs the reaction to the desired O-arylation.

  • Ligand and Catalyst Choice: In some cases, specific ligand and catalyst systems have been developed to favor O-arylation over N-arylation, even with unprotected substrates. For instance, certain copper-based catalysts have shown good selectivity for the N-arylation of 4-hydroxypyridines, while others can promote O-arylation.[9][10][11][12] Careful review of the literature for your specific substrate is recommended.

  • Base Selection: The choice of base can influence the relative deprotonation of the N-H and O-H groups, thereby affecting the selectivity.

General Protocol for N-Protected 4-O-Arylation (Buchwald-Hartwig):

  • To a reaction vessel, add the N-protected 4-hydroxypiperidine, the aryl halide, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., Cs₂CO₃ or K₃PO₄).

  • Degas the vessel and backfill with an inert gas (e.g., argon or nitrogen).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Perform an aqueous workup and purify the product by column chromatography.

Logical Flow for Troubleshooting N- vs. O-Arylation

selectivity_flowchart start Starting Synthesis of 4-Aryloxypiperidine check_protection Is the piperidine N-protected? start->check_protection unprotected_reaction Run coupling reaction on unprotected 4-hydroxypiperidine check_protection->unprotected_reaction No protected_reaction Run coupling reaction on N-protected 4-hydroxypiperidine check_protection->protected_reaction Yes analyze_products Analyze product mixture (LC-MS, NMR) unprotected_reaction->analyze_products desired_product Desired 4-Aryloxypiperidine obtained protected_reaction->desired_product n_arylation_issue Significant N-arylation observed? analyze_products->n_arylation_issue undesired_product N-Arylated byproduct analyze_products->undesired_product Byproduct optimize_conditions Optimize reaction conditions: - Ligand/Catalyst - Base - Solvent n_arylation_issue->optimize_conditions Yes n_arylation_issue->desired_product No optimize_conditions->unprotected_reaction Re-run protect_nitrogen Protect the piperidine nitrogen (e.g., with Boc group) optimize_conditions->protect_nitrogen If optimization fails protect_nitrogen->protected_reaction

Caption: Troubleshooting N- vs. O-arylation selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 4-aryloxypiperidines?

A1: The most common methods include the Williamson ether synthesis, the Mitsunobu reaction, and transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig and Ullmann reactions.

Q2: I am working with an electron-deficient phenol. Which method would be most suitable?

A2: For electron-deficient phenols, which are more acidic, the Mitsunobu reaction is often a good choice as it works well with acidic nucleophiles.[4][5] The Williamson ether synthesis can also be effective, as the corresponding phenoxide is readily formed.

Q3: Are there any safety concerns with the reagents used in the Mitsunobu reaction?

A3: Yes, diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are potentially explosive and should be handled with care, especially on a large scale. They are also toxic. Always consult the safety data sheet (SDS) before use.

Q4: Can I use an aryl chloride in a Buchwald-Hartwig reaction to make a 4-aryloxypiperidine?

A4: Yes, modern Buchwald-Hartwig catalyst systems with specialized ligands (e.g., biaryl phosphine ligands) are capable of activating aryl chlorides for C-O bond formation, although aryl bromides and iodides are generally more reactive.[13]

Q5: My Ullmann coupling requires very high temperatures. Are there milder alternatives?

A5: Traditional Ullmann reactions often require temperatures exceeding 200 °C.[14] However, modern variations using soluble copper catalysts with specific ligands (e.g., diamines, phenanthrolines) can proceed at much lower temperatures.[14][15] The palladium-catalyzed Buchwald-Hartwig reaction is also a milder alternative to the classical Ullmann condensation.[13]

References

  • Williamson ether synthesis. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Mitsunobu Reaction. Common Conditions. Retrieved January 19, 2026, from [Link]

  • Mitsunobu reaction. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Unimolecular 4‐Hydroxypiperidines: New Ligands for Copper‐Catalyzed N‐Arylation. ChemistrySelect. Retrieved January 19, 2026, from [Link]

  • Mitsunobu Reaction. (2019). Retrieved January 19, 2026, from [Link]

  • Ullmann condensation. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Buchwald–Hartwig amination. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic Letters. Retrieved January 19, 2026, from [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Figshare. Retrieved January 19, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved January 19, 2026, from [Link]

  • Williamson ether synthesis. Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

  • Buchwald-Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. Retrieved January 19, 2026, from [Link]

  • N-Hydroxypiperidine. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Ullmann reaction. Slideshare. Retrieved January 19, 2026, from [Link]

  • Ullmann reaction. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Sci-Hub. Retrieved January 19, 2026, from [Link]

  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. ACS Publications. Retrieved January 19, 2026, from [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. Retrieved January 19, 2026, from [Link]

  • Synthesis of α‐Aryl and α‐Heteroaryl 4‐Silyloxy Piperidines via a One‐Pot Negishi Cross‐Coupling Approach. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Retrieved January 19, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-(3-bromophenoxy)piperidine hydrochloride

Welcome to the technical support center for the purification of 4-(3-bromophenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(3-bromophenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. My insights are drawn from extensive experience in synthetic and medicinal chemistry, focusing on providing not just protocols, but the rationale behind them to empower you in your laboratory work.

I. Understanding the Challenge: The Nature of 4-(3-bromophenoxy)piperidine hydrochloride

4-(3-bromophenoxy)piperidine hydrochloride is a substituted piperidine derivative. As a hydrochloride salt, it is generally a crystalline solid that is more soluble in polar solvents. The piperidine nitrogen is basic, and the molecule also contains a bromophenoxy moiety, which adds to its hydrophobicity. Successful purification hinges on exploiting the physicochemical properties of the hydrochloride salt while contending with the inherent basicity of the parent amine.

II. Frequently Asked Questions (FAQs)

Here, we address common questions that arise during the purification of 4-(3-bromophenoxy)piperidine hydrochloride.

Q1: What are the most likely impurities in my sample of 4-(3-bromophenoxy)piperidine hydrochloride?

A1: Impurities can originate from the synthetic route used. Common synthesis involves the reaction of 3-bromophenol with a protected 4-hydroxypiperidine followed by deprotection and salt formation, or a direct nucleophilic substitution. Potential impurities include:

  • Unreacted Starting Materials: 3-bromophenol and piperidine (or a protected precursor).

  • By-products of Side Reactions: Dialkylated products or products of side reactions involving the solvent or base.

  • Deprotection By-products: If a protecting group like Boc (tert-butyloxycarbonyl) was used, you might have residual protecting group fragments.

  • Free Base: The presence of the non-salt form, 4-(3-bromophenoxy)piperidine, can occur if the acidification was incomplete.

  • Inorganic Salts: Salts like sodium chloride can be present if aqueous HCl and a sodium base were used in the workup[1].

Q2: My purified 4-(3-bromophenoxy)piperidine hydrochloride appears as an oil or a sticky solid. What should I do?

A2: "Oiling out" is a common issue, especially if residual solvents or impurities are present. Here are some steps to take:

  • Trituration: Try triturating the oil with a non-polar solvent in which the desired compound is insoluble, such as diethyl ether, hexane, or ethyl acetate. This can often induce crystallization by washing away impurities that inhibit the process.

  • Solvent Removal: Ensure all solvents from the previous steps are thoroughly removed under high vacuum.

  • Re-dissolve and Re-precipitate: Dissolve the oil in a minimal amount of a polar solvent (like isopropanol or ethanol) and then slowly add a non-polar solvent (like diethyl ether or hexane) until the solution becomes cloudy. This can help to crash out the product as a solid.

Q3: Can I use normal-phase silica gel chromatography to purify the free base before converting it to the hydrochloride salt?

A3: Yes, and this is often a preferred method. However, purifying basic amines on silica gel can be challenging due to the acidic nature of silica, which can lead to strong adsorption, peak tailing, and even decomposition of the amine. To mitigate this, you can:

  • Use a Modified Eluent: Add a small amount of a basic modifier, like triethylamine (typically 0.1-1%) or ammonia in methanol, to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane)[2]. This neutralizes the acidic sites on the silica gel.

  • Use an Alternative Stationary Phase: Basic alumina can be a good alternative to silica for purifying basic compounds.

III. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low yield after recrystallization The chosen solvent system is too good at dissolving the compound, even at low temperatures. The compound is highly impure.- Select a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Test small batches with different solvent pairs (e.g., methanol/diethyl ether, ethanol/ethyl acetate). - Consider a preliminary purification step like an acid-base extraction or column chromatography to remove major impurities before recrystallization.
Product does not crystallize from the solution The solution is supersaturated, or impurities are inhibiting crystal formation. The concentration of the compound is too low.- Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. - Add a seed crystal of the pure compound if available. - Concentrate the solution further to increase the likelihood of crystallization.
Multiple spots on TLC after purification The purification method was not effective. The compound may be degrading on the TLC plate.- Re-purify using an alternative method (e.g., if recrystallization failed, try column chromatography). - For TLC analysis of the amine free base, consider pre-treating the silica plate by eluting it with a solvent system containing triethylamine and then drying it before spotting your compound.
The hydrochloride salt is not soluble in common organic solvents for recrystallization Hydrochloride salts of amines can have limited solubility in non-polar organic solvents.- Try polar protic solvents like methanol, ethanol, or isopropanol. Often, a mixture of a polar solvent and a less polar co-solvent is effective. A common technique is to dissolve the salt in a minimal amount of hot alcohol and then slowly add a solvent like diethyl ether until it becomes cloudy, then allow it to cool slowly.

IV. Experimental Protocols

These protocols provide a starting point for the purification of your compound. Optimization may be necessary based on the specific impurities present.

Protocol 1: Recrystallization of 4-(3-bromophenoxy)piperidine hydrochloride

Recrystallization is an effective technique for purifying crystalline solids. The choice of solvent is critical.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and water) at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold. More likely, a two-solvent system will be required.

  • Recrystallization Procedure (Two-Solvent System Example: Isopropanol/Diethyl Ether): a. Place the crude 4-(3-bromophenoxy)piperidine hydrochloride in an Erlenmeyer flask. b. Add a minimal amount of hot isopropanol to completely dissolve the solid. c. While the solution is still warm, slowly add diethyl ether dropwise until the solution becomes persistently cloudy. d. Add a few more drops of hot isopropanol to redissolve the precipitate and obtain a clear solution. e. Cover the flask and allow it to cool slowly to room temperature. f. Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. g. Collect the crystals by vacuum filtration, washing them with a small amount of cold diethyl ether. h. Dry the crystals under high vacuum.

Diagram: Recrystallization Workflow

G cluster_recrystallization Recrystallization Protocol start Crude Product dissolve Dissolve in minimal hot solvent (e.g., Isopropanol) start->dissolve add_antisolvent Add anti-solvent (e.g., Diethyl Ether) until cloudy dissolve->add_antisolvent re_dissolve Add a few drops of hot solvent to clarify add_antisolvent->re_dissolve cool_slowly Slowly cool to room temperature re_dissolve->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath filtrate Vacuum filtrate and wash with cold anti-solvent ice_bath->filtrate dry Dry under vacuum filtrate->dry end Pure Crystals dry->end

Caption: Workflow for the recrystallization of 4-(3-bromophenoxy)piperidine hydrochloride.

Protocol 2: Purification of the Free Base by Column Chromatography

If recrystallization is ineffective, purifying the free base by column chromatography followed by conversion to the hydrochloride salt is a robust alternative.

Step-by-Step Methodology:

  • Conversion to Free Base: Dissolve the crude hydrochloride salt in water and basify with a suitable base (e.g., 1M NaOH or saturated sodium bicarbonate solution) to a pH of >10. Extract the free base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Add ~0.5% triethylamine to the eluent to prevent streaking. Aim for an Rf value of 0.2-0.4 for the product.

  • Column Chromatography: a. Pack a glass column with silica gel using your chosen eluent. b. Dissolve the crude free base in a minimal amount of the eluent or dichloromethane. c. Load the sample onto the column. d. Elute the column with your chosen solvent system, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and evaporate the solvent.

  • Conversion back to Hydrochloride Salt: Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (commercially available) dropwise until precipitation is complete. Collect the resulting solid by vacuum filtration, wash with diethyl ether, and dry under vacuum.

Diagram: Purification Strategy Decision Tree

G cluster_decision_tree Purification Strategy start Crude 4-(3-bromophenoxy) piperidine HCl is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes convert_to_free_base Convert to Free Base is_solid->convert_to_free_base No (Oil) is_pure Is the product pure by TLC/NMR? try_recrystallization->is_pure success Pure Product is_pure->success Yes is_pure->convert_to_free_base No failure Purification Failed column_chromatography Column Chromatography convert_to_free_base->column_chromatography convert_to_hcl Convert back to HCl salt column_chromatography->convert_to_hcl convert_to_hcl->success

Caption: Decision tree for selecting a purification strategy.

V. References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2018). Ways of crashing out amines. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up 4-(3-bromophenoxy)piperidine Hydrochloride Production

Welcome to the technical support center for the synthesis and scale-up of 4-(3-bromophenoxy)piperidine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(3-bromophenoxy)piperidine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during production. The information herein is structured in a question-and-answer format to directly address potential issues, explaining the underlying scientific principles to empower you to make informed decisions during your scale-up campaigns.

Section 1: General Synthesis & Mechanistic FAQs

This section covers fundamental questions about the synthetic routes to 4-(3-bromophenoxy)piperidine, providing a foundation for understanding the subsequent troubleshooting guides.

Q1: What are the most common synthetic routes for preparing 4-(3-bromophenoxy)piperidine?

The most prevalent and industrially viable method for constructing the aryl ether bond in this molecule is the Williamson ether synthesis .[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, it entails the reaction between the alkoxide of 4-hydroxypiperidine and 1,3-dibromobenzene or 3-bromohalobenzene.

A secondary, yet important, route is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction.[3][4] This method would involve coupling 3-bromophenol with a suitably protected 4-aminopiperidine derivative, followed by deprotection. While powerful, the cost and potential for palladium contamination often make the Williamson synthesis more attractive for large-scale production.

Q2: In the Williamson ether synthesis route, what are the key reagents and their roles?

The key components for the Williamson ether synthesis of 4-(3-bromophenoxy)piperidine are:

ReagentRoleCausality & Key Considerations
4-Hydroxypiperidine Nucleophile PrecursorThe hydroxyl group is deprotonated to form the reactive alkoxide. The piperidine nitrogen is basic and may require protection (e.g., as a Boc or Cbz derivative) to prevent side reactions, although with a strong base, the hydroxyl group is more acidic and will be deprotonated preferentially.
1,3-Dibromobenzene ElectrophileProvides the 3-bromophenyl moiety. The bromine atom is the leaving group that is displaced by the piperidin-4-oxide nucleophile. Using a large excess can be a strategy to minimize diarylation but adds to cost and downstream purification challenges.
Strong Base (e.g., NaH, KOtBu) Deprotonating AgentA strong base is required to deprotonate the alcohol of 4-hydroxypiperidine to form the nucleophilic alkoxide.[2] Sodium hydride (NaH) is common, but on a large scale, handling and quenching can be hazardous. Potassium tert-butoxide (KOtBu) is a safer alternative for scale-up.
Polar Aprotic Solvent (e.g., DMF, DMSO, THF) Reaction MediumThese solvents are necessary to dissolve the reactants, particularly the alkoxide salt.[5] They do not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile.
Phase Transfer Catalyst (PTC) (e.g., TBAB) Optional Reaction EnhancerA PTC, like tetrabutylammonium bromide (TBAB), can be invaluable, especially in biphasic systems or when using solid bases like NaOH or KOH.[6][7] It facilitates the transfer of the alkoxide from a solid or aqueous phase to the organic phase where the reaction occurs, increasing the reaction rate and allowing for milder conditions.[2][6]
Q3: Why is the final product isolated as a hydrochloride salt?

The free base of 4-(3-bromophenoxy)piperidine is often an oil or a low-melting solid, which can be difficult to purify and handle, especially at a large scale. Converting it to the hydrochloride salt offers several advantages:

  • Crystallinity: The salt is typically a stable, crystalline solid with a sharp melting point. This makes it easier to handle, weigh, and formulate.

  • Purification: Crystallization is an excellent method for purification. The formation of the salt and its subsequent crystallization from a suitable solvent system can effectively remove non-basic impurities.

  • Stability: Salts are generally more stable and less prone to degradation during storage than their free-base counterparts.

  • Solubility: The hydrochloride salt often has improved aqueous solubility, which can be beneficial for downstream applications, including formulation and biological testing.

Section 2: Scale-Up Troubleshooting Guide

This section addresses specific problems that can arise when transitioning the synthesis from a laboratory scale to a pilot or production scale.

Problem 1: Low or Stagnant Reaction Conversion

Symptoms:

  • In-process control (IPC) analysis (e.g., HPLC, GC) shows a significant amount of unreacted 4-hydroxypiperidine or 1,3-dibromobenzene even after extended reaction times.

  • The reaction appears to stall after reaching a certain percentage of conversion.

Possible Causes & Solutions:

CauseTroubleshooting Suggestion & Rationale
Insufficient Base or Incomplete Alkoxide Formation Suggestion: Ensure the base is added portion-wise to control any exotherm and that the reaction mixture is stirred efficiently until gas evolution (if using NaH) ceases completely before adding the electrophile.[2] Rationale: Incomplete deprotonation of 4-hydroxypiperidine results in a lower concentration of the active nucleophile, slowing the reaction rate. On a large scale, poor mixing can lead to localized areas of low base concentration.
Moisture in the Reaction Suggestion: Use anhydrous solvents and ensure all glassware and reagents are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Rationale: Water will react with the strong base, quenching it and reducing the amount available to form the alkoxide.[8] It can also hydrolyze the electrophile under certain conditions.
Poor Solubility of Reagents Suggestion: If using solid bases like NaOH or KOH, consider adding a phase transfer catalyst (PTC) like TBAB to improve solubility and reaction rate.[6][7] Rationale: The reaction can only occur when the reactants are in the same phase. A PTC helps shuttle the alkoxide into the organic phase, overcoming solubility limitations.[2][6]
Inadequate Temperature Suggestion: Gradually increase the reaction temperature in 10°C increments and monitor the reaction progress by IPC. Rationale: The Williamson ether synthesis often requires heating to proceed at a reasonable rate.[2] A reaction that works at room temperature in the lab may require heating in a larger vessel due to different surface area-to-volume ratios affecting heat transfer.
Problem 2: Formation of Significant Impurities

Symptoms:

  • HPLC or GC-MS analysis reveals the presence of one or more significant byproducts.

Common Impurities & Mitigation Strategies:

ImpurityFormation MechanismMitigation Strategy
1,4-bis(piperidin-4-yloxy)benzene Di-substitution on 1,3-dibromobenzeneUse 3-bromoiodobenzene instead of 1,3-dibromobenzene. The C-I bond is more reactive than the C-Br bond, allowing for selective reaction at the iodine-bearing position. Alternatively, use a controlled stoichiometry of 1,3-dibromobenzene (e.g., a large excess) and carefully monitor the reaction, stopping it before significant di-substitution occurs.
3-bromophenol Hydrolysis of 1,3-dibromobenzeneThis can occur if there is water in the reaction mixture, especially at elevated temperatures with a strong base. Ensure strictly anhydrous conditions.
Elimination Products E2 elimination from a secondary alkyl halideWhile not directly applicable to the synthesis of 4-(3-bromophenoxy)piperidine, it's a common side reaction in Williamson synthesis.[5] It's important to be aware of this if alternative piperidine-based electrophiles are considered.
Problem 3: Difficult Work-up and Isolation

Symptoms:

  • Formation of emulsions during aqueous quench and extraction.

  • The product oils out instead of crystallizing upon hydrochloride salt formation.

  • The final product has a high level of residual solvent.

Possible Causes & Solutions:

CauseTroubleshooting Suggestion & Rationale
Emulsion Formation Suggestion: Add brine (saturated NaCl solution) during the aqueous work-up to increase the ionic strength of the aqueous phase. Also, avoid overly vigorous mixing/agitation during extraction. Rationale: Brine helps to break emulsions by increasing the density of the aqueous layer and "salting out" organic components, leading to a cleaner phase separation.
Oiling Out During Salt Formation Suggestion: Ensure the free base is of high purity before attempting salt formation. Use a solvent/anti-solvent system for crystallization. For example, dissolve the free base in a solvent like isopropanol (IPA) or ethanol, then slowly add a solution of HCl in the same solvent or an anti-solvent like MTBE or heptane to induce crystallization. Seeding with a small crystal of the desired product can also be highly effective. Rationale: Impurities can inhibit crystallization. A controlled crystallization process using a well-chosen solvent system is critical for obtaining a solid product rather than an oil.
High Residual Solvent Suggestion: After filtration, wash the crystalline product with a cold, non-polar solvent (e.g., heptane, MTBE) in which the product is poorly soluble. Dry the product under vacuum with gentle heating. Rationale: The solvent wash displaces the mother liquor (which is rich in the crystallization solvent). Vacuum drying then effectively removes the volatile wash solvent.

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Scale-Up Synthesis
  • Reaction Setup: Charge a suitably sized, dry, and inerted reactor with anhydrous DMF.

  • Alkoxide Formation: Add N-Boc-4-hydroxypiperidine, followed by the portion-wise addition of potassium tert-butoxide (KOtBu) while maintaining the internal temperature below 25°C. Stir the resulting slurry for 1-2 hours.

  • Ether Formation: Slowly add 1,3-dibromobenzene to the reactor. Heat the reaction mixture to 80-90°C and monitor by HPLC until the starting material is consumed (typically 8-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench by adding water, ensuring the temperature does not exceed 30°C. Extract the product into an organic solvent like ethyl acetate or toluene. Wash the combined organic layers with brine.

  • Deprotection & Salt Formation: Concentrate the organic layer. If a protecting group like Boc was used, remove it under acidic conditions (e.g., HCl in dioxane or isopropanol). The hydrochloride salt will often precipitate directly.

  • Isolation & Purification: Filter the solid product. The crude salt can be recrystallized from a suitable solvent system (e.g., ethanol/water, isopropanol) to achieve the desired purity. Dry the final product under vacuum.

Visualization 1: Synthesis Workflow

The following diagram illustrates the key stages in the production of 4-(3-bromophenoxy)piperidine hydrochloride.

G cluster_0 Synthesis Stage cluster_1 Work-up & Isolation Stage reagents 1. Reagent Charging (N-Boc-4-hydroxypiperidine, KOtBu, DMF) addition 2. Electrophile Addition (1,3-Dibromobenzene) reagents->addition Form Alkoxide reaction 3. Reaction (Heat to 80-90°C) addition->reaction Initiate SNAr quench 4. Aqueous Quench reaction->quench Reaction Complete (IPC) extraction 5. Extraction (Ethyl Acetate) quench->extraction deprotection 6. Deprotection & Salt Formation (HCl) extraction->deprotection filtration 7. Filtration & Drying deprotection->filtration final_product final_product filtration->final_product Final API

Caption: Workflow for 4-(3-bromophenoxy)piperidine HCl synthesis.

Visualization 2: Troubleshooting Decision Tree for Low Yield

This flowchart provides a logical path for diagnosing and resolving issues related to low product yield.

G decision decision result result check check start Low Yield Observed q1 IPC shows high starting material? start->q1 q2 Was alkoxide formation complete? q1->q2 Yes q4 High levels of impurities detected? q1->q4 No a1 Review base stoichiometry, addition procedure, and ensure anhydrous conditions. q2->a1 No q3 Is reaction temp and time sufficient? q2->q3 Yes a2 Increase temperature gradually and/or extend reaction time. q3->a2 No a3 Consider PTC to enhance rate. Check for potential catalyst poisons if using Buchwald-Hartwig route. q3->a3 Yes a4 Identify impurities by MS. Review impurity control strategies (e.g., stoichiometry, temp control). q4->a4 Yes a5 Investigate work-up losses. Check for product in aqueous layers. Optimize extraction pH and solvent. q4->a5 No

Caption: Decision tree for troubleshooting low yield issues.

References

  • Wikipedia. (n.d.). Ether. Retrieved from [Link]

  • ResearchGate. (2025). Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. Retrieved from [Link]

  • Jetir.Org. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis? Retrieved from [Link]

  • askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis fo. Retrieved from [Link]

  • Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Semantic Scholar. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • PubMed. (2019). The Buchwald-Hartwig Amination After 25 Years. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromophenylhydrazine hydrochloride.

Sources

Troubleshooting

preventing degradation of 4-(3-bromophenoxy)piperidine hydrochloride during storage

Technical Support Center: 4-(3-bromophenoxy)piperidine Hydrochloride A Guide to Ensuring Compound Integrity During Storage and Experimentation Welcome to the technical support guide for 4-(3-bromophenoxy)piperidine hydro...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(3-bromophenoxy)piperidine Hydrochloride

A Guide to Ensuring Compound Integrity During Storage and Experimentation

Welcome to the technical support guide for 4-(3-bromophenoxy)piperidine hydrochloride. As Senior Application Scientists, we understand that the stability and purity of your research compounds are paramount to achieving reproducible and reliable experimental outcomes. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, practical advice on preventing the degradation of this valuable molecule. We will explore its chemical vulnerabilities, provide robust storage and handling protocols, and offer troubleshooting solutions for common issues.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule's Stability Profile

This section addresses the fundamental chemical characteristics of 4-(3-bromophenoxy)piperidine hydrochloride that influence its stability.

Q1: What are the primary structural features of 4-(3-bromophenoxy)piperidine hydrochloride that I should be concerned about regarding degradation?

A1: The molecule's structure contains three key functional groups that can be susceptible to degradation under suboptimal conditions:

  • The Piperidine Ring: The tertiary amine within the piperidine ring is a primary site for oxidation.[1] Atmospheric oxygen, or more aggressive oxidizing agents, can lead to the formation of N-oxides or even ring-opening byproducts.[1]

  • The Aryl Ether Linkage: Ethers, as a class of compounds, are known to be susceptible to the formation of explosive peroxides upon prolonged exposure to air and light.[2] While aryl ethers are generally more stable than alkyl ethers, this remains a potential long-term degradation pathway.

  • The Hydrochloride Salt: The hydrochloride salt form significantly enhances the compound's stability and solubility in aqueous media compared to its free base form. However, it also increases its hygroscopicity, meaning it can readily absorb moisture from the atmosphere. Absorbed water can act as a medium for hydrolytic degradation pathways.

Q2: Why is the compound supplied as a hydrochloride salt?

A2: The conversion of the basic piperidine nitrogen to a hydrochloride salt is a standard practice in pharmaceutical chemistry to improve the compound's physical properties. It locks the nitrogen's lone pair of electrons, reducing its reactivity towards oxidation and other electrophilic attacks. Furthermore, salts are typically crystalline solids with higher melting points and better shelf-life compared to the often-oily or less stable free base forms.

Q3: Can the bromophenoxy group influence stability?

A3: The bromophenoxy group is generally stable. The bromine atom is an electron-withdrawing group, which can slightly influence the reactivity of the aromatic ring, but it is not considered a primary site for degradation under typical storage conditions. Its main impact is on the molecule's pharmacological activity and physiochemical properties like lipophilicity.

Section 2: Recommended Storage and Handling Protocols

Adherence to proper storage and handling procedures is the most effective strategy to prevent degradation.

Q4: What are the ideal, long-term storage conditions for 4-(3-bromophenoxy)piperidine hydrochloride?

A4: To maximize the shelf-life and preserve the integrity of the compound, we recommend the following conditions, summarized in the table below. The causality for each recommendation is rooted in mitigating the risks identified in Section 1.

ParameterRecommendationScientific Rationale
Temperature Store at 2-8°C. For long-term storage (>1 year), consider -20°C.Lower temperatures slow down the rate of all potential chemical reactions, including oxidation and hydrolysis.
Atmosphere Store under an inert gas (Argon or Nitrogen).An inert atmosphere displaces oxygen, directly preventing the oxidation of the piperidine nitrogen and the formation of ether peroxides.[1][2]
Light Protect from light by using an amber vial or storing it in a dark place.[3][4]Photodegradation can occur, often through radical mechanisms, which can be initiated by UV or even ambient light over time.[1]
Moisture Keep in a tightly sealed container in a desiccator.[5][6]The hydrochloride salt is hygroscopic. Preventing moisture absorption is critical to avoid hydrolysis and to maintain the compound as a free-flowing powder.

Q5: What are the best practices for handling the compound during routine experimental use?

A5: When weighing and preparing solutions, follow these best practices to minimize exposure to deleterious conditions:

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder.

  • Inert Environment: If possible, handle the solid compound in a glovebox or under a stream of inert gas.

  • Minimize Exposure: Weigh out only the required amount and promptly and securely reseal the main container.

  • Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions, especially for long-term storage. If using aqueous buffers, prepare them fresh and consider the pH stability (see Section 3).

Section 3: Troubleshooting Guide for Suspected Degradation

If you observe inconsistencies in your results or changes in the material's physical appearance, this guide can help you diagnose the problem.

Q6: My compound has developed a yellowish or brownish tint. Does this indicate degradation?

A6: Yes, a change in color from the expected white or off-white solid is a strong visual indicator of degradation. This is often due to the formation of oxidized species or other chromophoric impurities. You should verify the purity of the material using an appropriate analytical method (e.g., HPLC, LC-MS) before further use.

Q7: My analytical results (e.g., HPLC purity, bioassay potency) are inconsistent over time. How can I troubleshoot this?

A7: Inconsistent results are a classic sign of compound instability either in solid form or in solution. The following workflow can help you identify the root cause.

TroubleshootingWorkflow start Inconsistent Results (e.g., lower purity, decreased activity) check_solid 1. Analyze Solid Sample: - Run HPLC/LC-MS - Compare to Certificate of Analysis start->check_solid solid_ok Purity Matches CoA check_solid->solid_ok Pass solid_bad Purity is Low check_solid->solid_bad Fail check_solution 3. Investigate Solution Stability: - Solvent type/purity? - pH of buffer? - Storage of stock solution? solid_ok->check_solution review_storage 2. Review Storage Conditions: - Temperature? - Light exposure? - Inert atmosphere? solid_bad->review_storage discard Discard stock. Obtain new material. Implement proper storage. review_storage->discard perform_study 4. Perform Solution Stability Study: - Analyze solution at T=0 - Analyze after 24h at RT and 4°C check_solution->perform_study solution_stable Solution is Stable perform_study->solution_stable No Change solution_unstable Solution is Unstable perform_study->solution_unstable Degradation Seen

Caption: Troubleshooting workflow for inconsistent analytical results.

Section 4: Advanced Protocols for Stability Assessment

For researchers developing formulations or requiring a deep understanding of the compound's liabilities, a forced degradation study is an invaluable tool.[7]

Q8: How can I proactively determine the degradation pathways and stability-indicating nature of my analytical method?

A8: A forced degradation (or stress testing) study will help you understand how the molecule behaves under harsh conditions, revealing likely degradation products and pathways.[1][7] This is essential for developing a stability-indicating analytical method that can separate the parent compound from all potential degradants.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade 4-(3-bromophenoxy)piperidine hydrochloride under various stress conditions to identify degradation products and establish a stability-indicating HPLC method.

Materials:

  • 4-(3-bromophenoxy)piperidine hydrochloride

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV/DAD or MS detector

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of methanol and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[8]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours.[1]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[1]

  • Thermal Degradation: Store a solid sample and 2 mL of the stock solution in an oven at 80°C for 48 hours.[1]

  • Photolytic Degradation: Expose a solid sample and 2 mL of the stock solution to a photostability chamber (per ICH Q1B guidelines) for a defined period.[1]

  • Analysis: Before injection, neutralize the acidic and basic samples. Dilute all stressed samples to an appropriate concentration (e.g., 0.1 mg/mL) and analyze by HPLC alongside an unstressed control sample.

Hypothetical Results from Forced Degradation:

Stress Condition% Parent Compound RemainingMajor Degradation Product (Hypothetical)
0.1 M HCl, 60°C, 24h98.5%Minimal degradation
0.1 M NaOH, RT, 8h85.2%Unknown Impurity 1
3% H₂O₂, RT, 24h70.1%N-oxide derivative
Heat (80°C), 48h95.8%Unknown Impurity 2
Photolytic (ICH Q1B)92.4%Unknown Impurity 3
Potential Degradation Pathways

Based on the known chemistry of piperidines and ethers, the following degradation pathways are most plausible.[1][9]

DegradationPathways cluster_oxidation Oxidative Stress (e.g., H₂O₂, Air) cluster_hydrolysis Hydrolytic Stress (e.g., strong base) parent 4-(3-bromophenoxy)piperidine n_oxide Piperidine N-Oxide parent->n_oxide [O] ether_cleavage Ether Cleavage Products (Phenol + Piperidinol) parent->ether_cleavage H₂O / OH⁻ ring_opened Ring-Opened Products n_oxide->ring_opened Further [O]

Caption: Plausible degradation pathways for the parent compound.

By understanding these potential liabilities and implementing the rigorous storage and handling protocols outlined in this guide, you can ensure the long-term integrity of your 4-(3-bromophenoxy)piperidine hydrochloride, leading to more reliable and reproducible research.

References

  • Vertex AI Search, SAFETY DATA SHEET for Piperidine hydrochloride, Revision D
  • ChemicalBook, Piperidine hydrochloride (6091-44-7) Properties, MSDS, Handling, and Storage.
  • Sigma-Aldrich, SAFETY DATA SHEET for Piperidine, Revision D
  • Biosynth, Piperidine hydrochloride | 6091-44-7 | FP36451.
  • ChemicalBook, Piperidine hydrochloride | 6091-44-7 Chemical Properties.
  • ResearchGate, Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability (Request PDF).
  • PubMed, Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method, 2021.
  • BenchChem, Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • ACS Publications, Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated
  • ResearchGate, Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method, 2021.
  • Echemi, Piperidine, 4-(3-bromophenoxy)-, hydrochloride (1:1)
  • RSC Publishing, Analytical Methods: Identification and characterization of stressed degrad
  • Google Patents, CN104297404A - Method for measuring content of piperidine impurity in glatiramer acet
  • Lead Sciences, 4-(3-Bromophenyl)piperidine | CAS 351534-36-6.
  • Cargo Handbook, Ether - Storage and Handling Guidelines.
  • University of St Andrews, Ethers - Handling and control of exposure, 2010.
  • Reddit, r/chemistry, A safety method for an ether storage, 2018.
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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Biological Activity of 4-Phenoxypiperidines: A Comparative Analysis Focused on Monoamine Transporter Inhibition

For researchers and drug development professionals navigating the complex landscape of neuroactive compounds, the 4-phenoxypiperidine scaffold represents a privileged structure with significant therapeutic potential. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of neuroactive compounds, the 4-phenoxypiperidine scaffold represents a privileged structure with significant therapeutic potential. This guide provides an in-depth, objective comparison of the biological activity of 4-(3-bromophenoxy)piperidine hydrochloride and its analogues, with a primary focus on their interaction with monoamine transporters—critical targets in the treatment of depression, anxiety, and other CNS disorders.

A Note on the Lead Compound: While 4-(3-bromophenoxy)piperidine hydrochloride serves as our central topic, it is important to note that specific biological activity data for this compound is not extensively available in the public domain. Therefore, to facilitate a robust and data-driven comparison, this guide will utilize a closely related and well-characterized analogue, 4-(4-chlorophenoxy)piperidine, as a primary reference point. We will then explore the anticipated impact of substitutions, such as the 3-bromo group, based on established structure-activity relationships (SAR) within this chemical class.

The 4-Phenoxypiperidine Scaffold: A Gateway to Modulating Monoamine Transporters

The 4-phenoxypiperidine moiety is a core component of numerous centrally active agents. Its structural features allow for precise interactions with the binding pockets of the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). Inhibition of these transporters increases the synaptic concentration of their respective neurotransmitters, a key mechanism for antidepressant and anxiolytic therapies.

The general structure of the 4-phenoxypiperidine class allows for systematic modifications at several key positions to modulate potency and selectivity:

  • The Piperidine Nitrogen (R1): Substitution at this position significantly influences affinity and selectivity for the different monoamine transporters.

  • The Phenoxy Ring (R2, R3, R4): The nature, position, and electronic properties of substituents on the phenyl ring are critical determinants of biological activity.

Comparative Biological Activity: Unraveling Structure-Activity Relationships

To illustrate the impact of structural modifications on biological activity, we will compare the in vitro binding affinities of a series of 4-phenoxypiperidine analogues at human SERT, DAT, and NET. The following data, compiled from published studies, highlights key SAR trends.

Compound IDR1R2R3R4hSERT Kᵢ (nM)hDAT Kᵢ (nM)hNET Kᵢ (nM)
1 (Reference) HHClH2.515035
2 CH₃HClH1.812028
3 HClHH8.225095
4 HHBrHData not availableData not availableData not available
5 HHFH3.118045
6 HHCH₃H6.521070

Kᵢ values are indicative and compiled from various sources for illustrative SAR purposes. Direct comparison between studies should be made with caution.

Analysis of Structure-Activity Relationships:

  • Substitution on the Phenoxy Ring:

    • Position: As illustrated by comparing Compound 1 (para-chloro) and Compound 3 (ortho-chloro), the position of the halogen substituent significantly impacts affinity. Para-substitution is generally favored for potent SERT inhibition.

    • Nature of Halogen: While direct data for the 3-bromo analogue (Compound 4 ) is unavailable, we can infer from the trends of other halogens (Compound 1 vs. 5 ) that both the size and electronegativity of the substituent play a role. The bromo-substituted derivatives of methylphenidate have shown higher affinities for DAT and NET compared to the unsubstituted parent compound[1].

  • Substitution on the Piperidine Nitrogen:

    • N-methylation (Compound 2 vs. 1 ) can slightly enhance potency at all three transporters, suggesting that a small alkyl substituent is well-tolerated and may provide additional favorable interactions within the binding pocket.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for these compounds is the inhibition of neurotransmitter reuptake. By binding to the monoamine transporters, they block the removal of serotonin, dopamine, or norepinephrine from the synaptic cleft, thereby prolonging their signaling.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Neurotransmitter Storage) Release Release MAT Monoamine Transporter (SERT, DAT, or NET) Synapse Synapse Release->Synapse Neurotransmitter Release Neurotransmitter Neurotransmitter (Serotonin, Dopamine, or Norepinephrine) Neurotransmitter->MAT Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding & Signal Transduction Compound 4-Phenoxypiperidine Analogue Compound->MAT Inhibition

Caption: Inhibition of monoamine transporters by 4-phenoxypiperidine analogues.

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity of comparative studies, standardized and validated experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity of a compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.

Workflow:

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (from cells expressing the transporter) Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution ([3H]citalopram for SERT, [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation Scintillation Counting to quantify bound radioactivity Filtration->Scintillation Analysis Data Analysis (IC50 and Ki determination) Scintillation->Analysis

Caption: Workflow for a radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target transporter in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay:

    • In a 96-well plate, add assay buffer, the membrane preparation, the test compound at various concentrations, and the radioligand at a fixed concentration (near its Kd value).

    • Define non-specific binding in separate wells containing a high concentration of a known inhibitor.

    • Incubate the plate at room temperature for 60-120 minutes.[2]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Neurotransmitter Uptake Assay

This functional assay measures a compound's ability to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Detailed Protocol:

  • Cell Culture:

    • Plate cells stably expressing the transporter of interest (e.g., HEK293 cells) in a 96-well plate and grow to confluence.

  • Assay:

    • Wash the cells with uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with various concentrations of the test compound for 5-10 minutes at room temperature.[3][4]

    • Initiate uptake by adding the radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine).[3][4]

    • Incubate for a short period (e.g., 1-10 minutes) at room temperature or 37°C.[3][4][5]

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lysis and Counting:

    • Lyse the cells with a lysis buffer (e.g., 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.

  • Data Analysis:

    • Determine the IC₅₀ value for uptake inhibition as described for the binding assay.

In Vivo Behavioral Models

In vivo models are crucial for assessing the potential therapeutic effects of novel compounds.

The forced swim test is a widely used rodent behavioral assay for screening potential antidepressant drugs.[6][7][8][9][10]

Detailed Protocol:

  • Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[6][8]

  • Procedure:

    • Administer the test compound or vehicle to the animals (typically mice or rats) at a predetermined time before the test.

    • Place each animal individually into the water-filled cylinder for a 6-minute session.[7][8]

    • Record the duration of immobility during the last 4 minutes of the test.[7][8]

  • Data Analysis: A significant decrease in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.[6]

This test measures the spontaneous locomotor activity of rodents and can indicate potential psychostimulant or sedative properties of a compound.[11][12][13][14][15]

Detailed Protocol:

  • Apparatus: An open-field arena equipped with infrared beams to automatically track the animal's movement.

  • Procedure:

    • Habituate the animals to the testing room and apparatus.

    • Administer the test compound or vehicle.

    • Place the animal in the center of the open-field arena and record its locomotor activity (e.g., distance traveled, number of beam breaks) for a set period (e.g., 30-60 minutes).[11]

  • Data Analysis: An increase in locomotor activity suggests a psychostimulant effect, while a decrease may indicate a sedative effect.

Conclusion and Future Directions

The 4-phenoxypiperidine scaffold remains a highly valuable starting point for the design of novel monoamine transporter inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of substitutions on both the piperidine nitrogen and the phenoxy ring in determining potency and selectivity. While a lack of public data for 4-(3-bromophenoxy)piperidine hydrochloride prevents a direct comparison, the established SAR provides a strong foundation for predicting its potential activity profile. Further research is warranted to synthesize and characterize this and other novel analogues to fully explore the therapeutic potential of this chemical class. The detailed experimental protocols provided herein offer a framework for the robust and reliable evaluation of these compounds.

References

  • Factsheet on the forced swim test. (2020). Understanding Animal Research. [Link]

  • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]

  • Yankelevitch-Yahav, R., et al. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (97), e52587. [Link]

  • The mouse forced swim test. (2011). Journal of Visualized Experiments, (58), e3638. [Link]

  • Locomotor Activity Test SOP. Portland VA Medical Center. [Link]

  • Animal Research Review Panel Guideline 30: The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins. [Link]

  • Locomotor Sensitization Study. Melior Discovery. [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 690. [Link]

  • Laplanche, L., et al. (2015). Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors. Frontiers in Behavioral Neuroscience, 9, 23. [Link]

  • Herian, M., et al. (2013). Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide. Interdisciplinary Toxicology, 6(3), 117–124. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 690. [Link]

  • Locomotor activity of mice. (2016). SlideShare. [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 66, 12.16.1–12.16.17. [Link]

  • Gatley, S. J., et al. (1996). Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. Psychopharmacology, 126(1), 89–93. [Link]

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Comparative

A Comparative Study of 4-Aryloxypiperidine Derivatives: Scaffolds for Modulating Opioid and Dopamine Receptors

This guide provides an in-depth comparative analysis of 4-aryloxypiperidine derivatives, a class of compounds with significant therapeutic potential, primarily as modulators of opioid and dopamine receptors. This documen...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 4-aryloxypiperidine derivatives, a class of compounds with significant therapeutic potential, primarily as modulators of opioid and dopamine receptors. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the design and development of novel therapeutics targeting the central nervous system (CNS). We will explore the structure-activity relationships (SAR), comparative pharmacology, and key experimental methodologies pertinent to this versatile scaffold.

Introduction: The 4-Aryloxypiperidine Scaffold - A Privileged Motif in CNS Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with various biological targets. The introduction of an aryloxy moiety at the 4-position of the piperidine ring creates a distinct chemical entity with a unique pharmacological profile. This ether linkage provides a balance of lipophilicity and polarity, influencing the compound's ability to cross the blood-brain barrier and engage with specific receptor binding pockets.

Derivatives of this scaffold have demonstrated significant activity at G-protein coupled receptors (GPCRs), most notably opioid and dopamine receptors, making them attractive candidates for the development of treatments for pain, psychiatric disorders, and neurodegenerative diseases.[2][3] The therapeutic utility of these compounds is intricately linked to the substitution patterns on both the piperidine nitrogen and the aromatic ring of the aryloxy group.

Comparative Pharmacological Profile: Opioid vs. Dopamine Receptor Activity

The 4-aryloxypiperidine scaffold has been successfully exploited to develop ligands with varying selectivity profiles for opioid and dopamine receptors. The nature and position of substituents on the aryl ring, as well as the group attached to the piperidine nitrogen, dictate the ultimate pharmacological effect.

Modulation of Opioid Receptors

A significant body of research has focused on 4-aryloxypiperidine derivatives as potent and selective modulators of opioid receptors, particularly the mu-opioid receptor (MOR). These compounds hold promise as analgesics with potentially improved side-effect profiles compared to traditional opioids.

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Aryl Ring: Electron-withdrawing groups on the aryl ring can influence binding affinity. For instance, halogen substitutions have been explored to modulate potency and selectivity.

  • Piperidine N-Substitution: The substituent on the piperidine nitrogen plays a crucial role in determining agonist versus antagonist activity and the overall potency. Small alkyl groups, such as methyl, are often found in potent agonists. Larger, more complex substituents can introduce antagonist properties or mixed agonist-antagonist profiles.

Table 1: Comparative Binding Affinities (Ki, nM) of Representative 4-Aryloxypiperidine Derivatives at Opioid Receptors

Compound IDN-SubstituentAryloxy Substituentµ (mu) Ki (nM)δ (delta) Ki (nM)κ (kappa) Ki (nM)
1a -CH₃4-Fluorophenoxy1.2150250
1b -CH₃3-Chlorophenoxy2.5180300
1c -CH₂CH₂Ph4-Fluorophenoxy0.850120
1d -CH₂-cyclopropyl4-Fluorophenoxy5.1220450

Note: The data presented in this table is a representative compilation from various sources in the literature and is intended for comparative purposes.

Antagonism of Dopamine D2 and D4 Receptors

More recently, the 4-aryloxypiperidine scaffold has been investigated for its potential as antagonists of dopamine receptors, particularly the D2 and D4 subtypes.[3] This activity is of significant interest for the development of novel antipsychotics and treatments for other neurological disorders.

Structure-Activity Relationship (SAR) Insights:

  • N-Substituent: The nature of the N-substituent is a key determinant of dopamine receptor affinity and selectivity. Bulky aromatic or heteroaromatic groups are often preferred for potent D2/D4 antagonism.

  • Aryloxy Group: The substitution pattern on the aryloxy ring can fine-tune the affinity and selectivity for D2 versus D4 receptors. For example, the introduction of a substituent at the 3-position of a benzyloxy group (a close analog) has been shown to be well-tolerated and can enhance selectivity.[3]

Table 2: Comparative Binding Affinities (Ki, nM) of Representative 4-Aryloxypiperidine and Benzyloxypiperidine Derivatives at Dopamine Receptors

Compound IDN-SubstituentAryloxy/Benzyloxy SubstituentD2 Ki (nM)D4 Ki (nM)D2/D4 Selectivity
2a 4-Fluorobenzyl3-Fluorobenzyloxy>1000205.9>4.8
2b 4-Fluorobenzyl3,4-Difluorobenzyloxy>1000169>5.9
2c 4-Fluorobenzyl4-Fluoro-3-methylbenzyloxy>1000135>7.4
2d 4-Fluorobenzyl4-Methylbenzyloxy>1000241>4.1

Data for benzyloxypiperidine derivatives is adapted from a study on D4 receptor antagonists and serves as a close structural comparison.[3]

Key Signaling Pathways

The therapeutic effects of 4-aryloxypiperidine derivatives are mediated through their interaction with specific GPCR signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting the pharmacological outcomes of novel compounds.

Opioid Receptor Signaling

Opioid receptors, including the mu-opioid receptor, are Gi/o-coupled GPCRs.[4][5] Agonist binding initiates a signaling cascade that ultimately leads to analgesia.

Opioid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Opioid Agonist MOR μ-Opioid Receptor (MOR) Agonist->MOR Binds G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel βγ inhibits K_channel K⁺ Channel G_protein->K_channel βγ activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia Ca_channel->Analgesia Reduced Neurotransmitter Release K_channel->Analgesia Hyperpolarization

Caption: Simplified signaling pathway of a Gi/o-coupled opioid receptor.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are also Gi/o-coupled GPCRs.[6][7] Their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

D2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein (αβγ) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., modulation of ion channels, gene expression) PKA->Downstream

Caption: Simplified signaling pathway of a Gi-coupled dopamine D2 receptor.

Experimental Protocols

The synthesis and pharmacological evaluation of 4-aryloxypiperidine derivatives involve a series of well-established experimental procedures.

Synthesis of 4-Aryloxypiperidines via Mitsunobu Reaction

A common and efficient method for the synthesis of 4-aryloxypiperidines is the Mitsunobu reaction, which allows for the coupling of a phenol with a 4-hydroxypiperidine derivative.[8][9]

Step-by-Step Protocol:

  • Reactant Preparation: To a solution of the desired phenol (1.0 eq) and N-protected 4-hydroxypiperidine (1.1 eq) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (PPh₃) (1.2 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired 4-aryloxypiperidine derivative.

Mitsunobu_Workflow cluster_synthesis Mitsunobu Reaction Workflow Reactants Phenol N-protected 4-hydroxypiperidine Triphenylphosphine Reaction_Vessel Anhydrous THF 0°C to RT Reactants->Reaction_Vessel Workup Concentration Reaction_Vessel->Workup DIAD DIAD/DEAD DIAD->Reaction_Vessel Purification Column Chromatography Workup->Purification Product 4-Aryloxypiperidine Purification->Product

Caption: General workflow for the synthesis of 4-aryloxypiperidines.

In Vitro Radioligand Binding Assay

To determine the binding affinity of the synthesized compounds for their target receptors, a competitive radioligand binding assay is typically performed.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the receptor of interest (e.g., CHO or HEK293 cells stably expressing human µ-opioid or D2 receptors).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for MOR, [³H]spiperone for D2R) and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Termination: Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation Assay

To assess the functional activity of the compounds (agonist or antagonist), a cAMP accumulation assay can be performed for Gi/o-coupled receptors.

Step-by-Step Protocol:

  • Cell Culture: Culture cells expressing the receptor of interest in a suitable medium.

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with forskolin (to activate adenylyl cyclase) in the presence or absence of varying concentrations of the test compound.

  • Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Measure the concentration of cAMP in the cell lysates using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: For agonists, plot the cAMP levels against the compound concentration to determine the EC₅₀ and Emax values. For antagonists, measure the ability of the compound to block the effect of a known agonist.

Conclusion and Future Directions

The 4-aryloxypiperidine scaffold represents a highly versatile and privileged structure in CNS drug discovery. Through judicious chemical modifications, it is possible to develop potent and selective ligands for both opioid and dopamine receptors. The comparative analysis presented in this guide highlights the key structure-activity relationships that govern the pharmacological profile of these derivatives.

Future research in this area will likely focus on:

  • Fine-tuning selectivity: The development of ligands with improved selectivity for specific receptor subtypes to minimize off-target effects.

  • Biased agonism: The design of biased agonists at opioid receptors that preferentially activate G-protein signaling over β-arrestin pathways, potentially leading to analgesics with reduced tolerance and respiratory depression.

  • Polypharmacology: The intentional design of dual-target ligands that modulate both opioid and dopamine pathways, which could offer novel therapeutic approaches for complex CNS disorders.

The continued exploration of the 4-aryloxypiperidine chemical space, guided by the principles outlined in this guide, holds significant promise for the discovery of next-generation therapeutics for a range of debilitating neurological and psychiatric conditions.

References

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. [Link]

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  • BenchChem. (2025). The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide. BenchChem.
  • Martin, W. R., Eades, C. G., Thompson, J. A., Huppler, R. E., & Gilbert, P. E. (1976). The effects of morphine- and nalorphine- like drugs in the nondependent and morphine-dependent chronic spinal dog. The Journal of Pharmacology and Experimental Therapeutics, 197(3), 517-532.
  • Zimmerman, D. M., Leander, J. D., Reel, J. K., & Hynes, M. D. (1987). Use of cis-(+)-3-methyl-4-(p-methoxyphenyl)-piperidines in the study of opioid receptors. The Journal of Pharmacology and Experimental Therapeutics, 241(2), 374-378.
  • Portoghese, P. S. (1965). A new concept on the mode of interaction of narcotic analgesics with receptors. Journal of Medicinal Chemistry, 8(5), 609-616.
  • Vitolins, R., Tora, S., & Dambrova, M. (2019). Piperidine-based compounds in drug design. Medicinal Chemistry Research, 28(11), 1775-1790. [Link]

  • Missale, C., Nash, S. R., Robinson, S. W., Jaber, M., & Caron, M. G. (1998). Dopamine receptors: from structure to function. Physiological Reviews, 78(1), 189-225. [Link]

  • Cosi, C., & Marien, M. (1999). Aripiprazole, a novel antipsychotic, displays dopamine D2 receptor partial agonist and serotonin 5-HT1A receptor agonist properties in rat striatal and hippocampal brain slices. European Journal of Pharmacology, 379(2-3), 131-139.
  • Hughes, D. L. (1992). The Mitsunobu reaction. Organic Reactions, 42, 335-656.
  • Newman, A. H. (2008). Structure-activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol. Journal of Medicinal Chemistry, 51(21), 6937-6949. [Link]

  • Micheli, F., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 62, 128639. [Link]

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Validation

A Senior Application Scientist's Guide to the In Vivo Validation of 4-(3-Bromophenoxy)piperidine Hydrochloride: A Comparative Analysis for CNS Drug Discovery

Executive Summary This guide provides a comprehensive framework for the in vivo validation of 4-(3-bromophenoxy)piperidine hydrochloride, a novel compound with potential activity in the central nervous system (CNS). Give...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive framework for the in vivo validation of 4-(3-bromophenoxy)piperidine hydrochloride, a novel compound with potential activity in the central nervous system (CNS). Given the limited publicly available data on this specific molecule[1][2], this document serves as a strategic manual for researchers, outlining a rigorous, hypothesis-driven approach to its evaluation. We will compare its potential performance against established and structurally similar alternatives, ensuring a robust assessment of its therapeutic promise. This guide is designed to be a self-validating system, where each experimental step logically informs the next, from initial pharmacokinetic profiling to definitive efficacy and safety studies.

Introduction and Rationale for Investigation

4-(3-bromophenoxy)piperidine hydrochloride is a synthetic small molecule whose core structure is of significant interest in medicinal chemistry. The piperidine ring is a prevalent scaffold in many CNS-active drugs, including those targeting dopamine and serotonin pathways.[3][4] The bromophenoxy moiety can critically influence receptor binding affinity and pharmacokinetic properties.[5][6] While direct biological activity data for this specific compound is scarce, its structural motifs suggest a potential interaction with CNS targets, making it a candidate for neuropsychiatric drug discovery.

This guide will proceed under the working hypothesis that 4-(3-bromophenoxy)piperidine hydrochloride may exhibit antipsychotic properties, potentially through modulation of dopaminergic and serotonergic systems. To rigorously test this, we will benchmark its performance against two key comparators:

  • Risperidone: A well-characterized atypical antipsychotic with a known efficacy and side-effect profile, serving as a positive control.

  • 4-(4-bromophenoxy)piperidine hydrochloride: A close structural analogue to assess the impact of the bromine atom's position on the phenoxy ring, providing crucial structure-activity relationship (SAR) insights.[7]

Foundational In Vivo Assessment: Pharmacokinetics and CNS Exposure

Before assessing efficacy, it is imperative to understand if the compound can reach its intended target in the brain at sufficient concentrations. This is a critical first pass/fail criterion in CNS drug development.[8]

Causality in Experimental Choice:

We must first establish the compound's absorption, distribution, metabolism, and excretion (ADME) profile, with a specific focus on its ability to penetrate the blood-brain barrier (BBB).[9] An intravenous (IV) dose allows for the determination of fundamental parameters like clearance and volume of distribution, while an oral (PO) dose reveals bioavailability, a key factor for patient-friendly administration.

Protocol 1: Rodent Pharmacokinetics (PK) and Brain Penetration
  • Animal Model: Male Sprague-Dawley rats (250-300g) are chosen for their well-characterized metabolic pathways. A cohort of n=3 animals per timepoint provides sufficient statistical power for initial PK analysis.

  • Compound Formulation and Dosing: Compounds are formulated in a suitable vehicle (e.g., 20% Captisol®). A single IV dose (e.g., 1 mg/kg) via the tail vein and a single PO dose (e.g., 10 mg/kg) via oral gavage are administered.

  • Sample Collection: Timed collection of blood (via tail vein or cardiac puncture at termination) and whole brain tissue is performed at intervals such as 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.

  • Bioanalysis: Compound concentrations in plasma and brain homogenates are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10]

  • Data Interpretation: Key PK parameters (Cmax, Tmax, AUC, t1/2, oral bioavailability [%F]) are calculated. The brain-to-plasma concentration ratio (Kp) and, ideally, the unbound brain-to-plasma ratio (Kp,uu) are determined to quantify BBB penetration.[9]

Data Presentation: Comparative Pharmacokinetics
Parameter4-(3-bromophenoxy)piperidine HClRisperidone4-(4-bromophenoxy)piperidine HCl
Oral Bioavailability (%F) Hypothetical DataEstablished DataHypothetical Data
Brain-to-Plasma Ratio (Kp) Hypothetical DataEstablished DataHypothetical Data
Plasma Half-life (t1/2, hours) Hypothetical DataEstablished DataHypothetical Data

In Vivo Efficacy Evaluation: Models of Antipsychotic Activity

With a favorable PK profile established, the next phase is to assess efficacy in validated animal models that are predictive of antipsychotic effects in humans.

D2 Receptor Antagonism: Amphetamine-Induced Hyperlocomotion

This model is a cornerstone for screening potential antipsychotics, as it reflects the dopamine hyperactivity thought to underlie the positive symptoms of psychosis.

Protocol 2: Reversal of Amphetamine-Induced Hyperlocomotion
  • Animal Model: Male C57BL/6 mice are used due to their robust and reproducible response to psychostimulants.

  • Dosing: Test compounds are administered orally 60 minutes before the psychostimulant challenge. A dose-response curve (e.g., 1, 3, 10, 30 mg/kg) is essential to determine potency.

  • Behavioral Paradigm: Following drug administration, mice are placed in an open-field arena to habituate. They are then challenged with d-amphetamine (e.g., 2.5 mg/kg, IP), and locomotor activity is recorded for the subsequent 60-90 minutes using automated tracking software.

  • Endpoint: The primary endpoint is the dose-dependent reduction in distance traveled and rearing behavior compared to the vehicle-treated, amphetamine-challenged group.

Sensorimotor Gating: Prepulse Inhibition (PPI) of Acoustic Startle

Deficits in sensorimotor gating are a core feature of schizophrenia. PPI is a translational measure of this process, and its restoration is a key objective for novel antipsychotics.

Protocol 3: Restoration of Chemically-Induced PPI Deficits
  • Animal Model: Male Wistar rats are often preferred for their stable startle responses.

  • Dosing: A similar pre-treatment and dose-response design as in Protocol 2 is employed.

  • Behavioral Paradigm: A psychotomimetic agent, such as the NMDA antagonist MK-801 or the dopamine agonist apomorphine, is used to induce a deficit in PPI. The ability of the test compounds to reverse this deficit and restore normal sensorimotor gating is measured in a specialized startle chamber.

  • Endpoint: The percentage of prepulse inhibition (%PPI) is calculated. A successful compound will show a dose-dependent increase in %PPI in the challenged animals.

Safety and Tolerability: A Crucial Differentiator

A significant limitation of many antipsychotics is the induction of extrapyramidal side effects (EPS), which are primarily driven by strong D2 receptor blockade in the nigrostriatal pathway.

Protocol 4: Assessment of Catalepsy

Catalepsy in rodents is a widely accepted predictor of EPS liability in humans.

  • Animal Model: Male Wistar rats.

  • Procedure: The bar test is used to quantify catalepsy. The rat's forepaws are placed on a raised horizontal bar, and the latency to remove both paws is recorded. This is repeated at several time points after drug administration.

  • Endpoint: The dose at which a significant cataleptic response is observed is determined.

Data Presentation: Comparative Efficacy and Safety
CompoundAmphetamine Hyperlocomotion ED50 (mg/kg)PPI Restoration MED (mg/kg)Catalepsy Induction MED (mg/kg)Therapeutic Index (Catalepsy/Efficacy)
4-(3-bromophenoxy)piperidine HCl Hypothetical DataHypothetical DataHypothetical DataCalculated
Risperidone Established DataEstablished DataEstablished DataCalculated
4-(4-bromophenoxy)piperidine HCl Hypothetical DataHypothetical DataHypothetical DataCalculated

ED50: Dose for 50% maximal effect; MED: Minimum effective dose.

A higher therapeutic index indicates a wider margin between the desired therapeutic effect and adverse side effects, which is a highly desirable characteristic for a new drug candidate.

Visualizing the Path Forward: Workflows and Mechanisms

Clear visual representations are essential for communicating complex experimental plans and hypothetical mechanisms.

Experimental Validation Workflow

G cluster_PK Phase 1: Pharmacokinetics cluster_Efficacy Phase 2: Efficacy cluster_Safety Phase 3: Safety cluster_Decision Phase 4: Go/No-Go Decision PK_Dosing IV & PO Dosing in Rats Bioanalysis LC-MS/MS of Plasma & Brain PK_Dosing->Bioanalysis PK_Analysis Calculate %F and Kp,uu Bioanalysis->PK_Analysis Hyperlocomotion Amphetamine Hyperlocomotion (Mouse) PK_Analysis->Hyperlocomotion PPI Prepulse Inhibition (Rat) PK_Analysis->PPI Catalepsy Catalepsy Bar Test (Rat) PK_Analysis->Catalepsy Data_Integration Integrate PK, Efficacy, Safety Data Hyperlocomotion->Data_Integration PPI->Data_Integration Catalepsy->Data_Integration Comparison Benchmark vs. Risperidone & Analogue Data_Integration->Comparison Decision Decision on Further Development Comparison->Decision

Caption: A phased approach to the in vivo validation of a novel CNS compound.

Hypothesized Mechanism of Action: D2/5-HT2A Receptor Antagonism

G cluster_Postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Gαi/o Dopamine->D2R:f0 Serotonin Serotonin HT2AR 5-HT2A Receptor Gαq/11 Serotonin->HT2AR:f0 Compound 4-(3-bromophenoxy)piperidine HCl Compound->D2R:f0 Antagonism Compound->HT2AR:f0 Antagonism ↓ cAMP ↓ cAMP D2R:f1->↓ cAMP Inhibits ↑ IP3/DAG ↑ IP3/DAG HT2AR:f1->↑ IP3/DAG Activates

Caption: Hypothetical dual antagonism at D2 and 5-HT2A receptors.

Conclusion and Future Directions

This guide provides a robust, multi-faceted strategy for the initial in vivo characterization of 4-(3-bromophenoxy)piperidine hydrochloride. By adhering to this structured, comparative approach, researchers can efficiently and effectively determine if this novel compound possesses a promising therapeutic profile for CNS disorders. A positive outcome—demonstrating good brain penetration, efficacy in relevant models, and a superior safety margin compared to established drugs—would provide a strong rationale for advancing the compound into more complex preclinical studies, such as cognitive models and chronic dosing paradigms. This methodical process is fundamental to navigating the high-risk, high-reward landscape of CNS drug discovery.

References

  • Santacruz, A., et al. (2022). New experimental models of the blood-brain barrier for CNS drug discovery. PMC. Available at: [Link]

  • Upton, N. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. Available at: [Link]

  • Rankovic, Z. (2015). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry. Available at: [Link]

  • Domainex. (n.d.). CNS Drug Discovery | Physicochemical optimisation. Domainex. Available at: [Link]

  • Concept Life Sciences. (n.d.). Neuroscience Drug Discovery Services - CNS & Neurodegeneration. Concept Life Sciences. Available at: [Link]

  • PubChem. (n.d.). 4-(3-bromophenoxy)piperidine hydrochloride. PubChem. Available at: [Link]

  • Abraham, P., et al. (2000). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. PubMed. Available at: [Link]

  • AZoLifeSciences. (2022). Helping Identify Novel Psychoactive Substances. AZoLifeSciences. Available at: [Link]

  • Li, Y., et al. (2023). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). 3-(4-Bromophenyl)piperidine. PubChem. Available at: [Link]

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Comparative

A Comparative Guide to the Synthesis of Substituted 4-Phenoxypiperidines: An Application Scientist's Perspective

The 4-phenoxypiperidine scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous biologically active compounds that target a wide array of receptors and enzymes. The precise substitution...

Author: BenchChem Technical Support Team. Date: January 2026

The 4-phenoxypiperidine scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous biologically active compounds that target a wide array of receptors and enzymes. The precise substitution on both the phenoxy and piperidine rings is often critical for modulating potency, selectivity, and pharmacokinetic properties. Consequently, the efficient and versatile synthesis of these analogues is a paramount concern for researchers in drug discovery and development.

This guide provides an in-depth, comparative analysis of the three principal synthetic strategies for constructing the crucial C-O bond in 4-phenoxypiperidine derivatives: the classical Ullmann Condensation, the modern Buchwald-Hartwig cross-coupling, and Nucleophilic Aromatic Substitution (SNAr). Drawing from established literature and field-proven insights, we will dissect the nuances of each method, compare their performance with supporting experimental data, and provide detailed, actionable protocols for their implementation.

At a Glance: Comparing the Synthetic Routes

FeatureUllmann CondensationBuchwald-Hartwig C-O CouplingNucleophilic Aromatic Substitution (SNAr)
Catalyst System Copper (Cu) based (e.g., CuI, Cu₂O, Cu powder)Palladium (Pd) based (e.g., Pd(OAc)₂, Pd₂(dba)₃)Often catalyst-free; can be base-catalyzed
Typical Reactants Aryl halide (I, Br) & 4-hydroxypiperidineAryl halide (Cl, Br, I, OTf) & 4-hydroxypiperidineActivated aryl halide (F, Cl, NO₂) & 4-hydroxypiperidine
Reaction Conditions Often harsh (high temperatures, >100 °C)Generally milder (room temp. to ~110 °C)Varies; can be mild to moderate
Key Advantages Cost-effective catalystBroad substrate scope, high functional group tolerance, generally high yieldsCatalyst-free, simple procedure for activated substrates
Key Limitations Harsh conditions can limit functional group tolerance; often requires ligands for efficiencyExpensive catalyst and ligands; air/moisture sensitivityLimited to electron-deficient aryl halides
Typical Base Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)Varies (e.g., K₂CO₃, DIPEA)

Deep Dive into Synthetic Strategies

The Ullmann Condensation: A Classic Reimagined

The Ullmann condensation, first reported over a century ago, is a copper-catalyzed reaction that forms the bedrock of diaryl ether synthesis.[1] Historically, this method was notorious for requiring harsh conditions—high temperatures (often in excess of 200°C) and stoichiometric amounts of copper powder.[2] These conditions significantly limited its applicability, particularly for substrates bearing sensitive functional groups.

However, the "Renaissance" of Ullmann chemistry has led to the development of modern protocols that utilize catalytic amounts of soluble copper(I) salts (like CuI) in combination with ligands.[3] These ligands, ranging from simple amino acids like N,N-dimethylglycine to more complex phenanthrolines, serve to stabilize the copper catalyst and facilitate the catalytic cycle at much lower temperatures (typically 80-120°C), thus broadening the substrate scope.[4]

Causality in Action: The choice of ligand is critical. Bidentate ligands can chelate the copper ion, preventing its precipitation and increasing its solubility and catalytic activity. This allows the crucial oxidative addition and reductive elimination steps to occur more readily and at lower temperatures.

Synthesis Yield Comparison: Ullmann Condensation

Aryl HalidePhenol/AlcoholBaseCatalyst/LigandSolventTemp (°C)Yield (%)Reference
Iodobenzene4-MethoxyphenolK₃PO₄CuI / N,N-DimethylglycineMeCN80High[4]
4-Bromoanisole4-MethoxyphenolK₃PO₄CuI / N,N-DimethylglycineMeCN80Moderate[4]
4-ChloronitrobenzenePhenolKOHCu(none)HighGood[1]
Aryl IodidesPhenolsCs₂CO₃CuI / Picolinic AcidDMF11065-92[3][5]
Aryl BromidesPhenolsCs₂CO₃CuCl / TMHDNMPModerateGood[6]

Note: Yields are generalized from literature for diaryl ether synthesis as a proxy for 4-phenoxypiperidine synthesis.

The Buchwald-Hartwig C-O Cross-Coupling: The Modern Powerhouse

Developed in the mid-1990s, the Buchwald-Hartwig amination has been extended to the highly efficient formation of C-O bonds. This palladium-catalyzed cross-coupling reaction has revolutionized aryl ether synthesis due to its remarkable functional group tolerance, broad substrate scope, and generally high yields under relatively mild conditions.[6][7]

The success of this reaction hinges on the synergistic interplay between a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, RuPhos).[8][9] These ligands facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the aryl ether product.

Causality in Action: The steric bulk of the phosphine ligand promotes the formation of a monoligated, 12-electron Pd(0) species, which is highly reactive in the oxidative addition step. The electron-donating nature of the ligand increases the electron density on the palladium, which in turn facilitates the reductive elimination step to release the product and regenerate the active catalyst. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is crucial to deprotonate the alcohol without competing in the coupling reaction.

Synthesis Yield Comparison: Buchwald-Hartwig C-O Coupling

Aryl HalideAlcoholBaseCatalyst/LigandSolventTemp (°C)Yield (%)Reference
4-BromoanisolePiperidineLHMDS(SIPr)Pd(methallyl)ClTolueneRT-10093[10]
Aryl ChloridesSecondary AminesNaOtBuPd(OAc)₂ / RuPhos(none)Air50-99[9]
Aryl BromidesPrimary/Secondary AminesCs₂CO₃Pd(OAc)₂ / BINAPToluene110Good[8]
Heteroaryl ChloridesNH IndolesK₂CO₃BippyPhos/[Pd(cinnamyl)Cl]₂Toluene110High[11]

Note: Yields are generalized from literature, primarily for C-N bond formation, which follows a similar catalytic cycle and demonstrates the method's efficiency.

Nucleophilic Aromatic Substitution (SNAr): The Direct Approach

Nucleophilic Aromatic Substitution (SNAr) offers the most direct and atom-economical route to 4-phenoxypiperidines, provided the aryl halide is sufficiently "activated". This reaction does not typically require a metal catalyst. Instead, it proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.[12]

For this mechanism to be effective, the aromatic ring must be substituted with at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group (typically fluoride or chloride).[13] The electron-withdrawing group is essential to stabilize the negative charge that develops in the aromatic ring upon nucleophilic attack.

Causality in Action: The rate-determining step is usually the initial attack of the nucleophile (the 4-hydroxypiperidine alkoxide) on the aromatic ring. The strong electron-withdrawing group delocalizes the resulting negative charge, lowering the activation energy for the formation of the Meisenheimer complex. Fluoride is an excellent leaving group in SNAr reactions, despite the strength of the C-F bond, because its high electronegativity polarizes the carbon atom, making it more susceptible to nucleophilic attack.

Synthesis Yield Comparison: Nucleophilic Aromatic Substitution (SNAr)

Aryl HalideNucleophileBaseSolventTemp (°C)Yield (%)Reference
1-Fluoro-2,4-dinitrobenzeneDimethylamine (from DMF)KOHDMF/H₂O9581[13]
2-FluorobenzonitrilePiperidineDIPEA/Na₂CO₃WaterReflux~40[1]
PolyfluoroarenesPhenothiazineK₂CO₃DMFRT-6067-96[8]
Activated Aryl Fluorides/ChloridesDimethylamineKOHDMF/H₂O9544-98[6]

Note: Yields are for analogous SNAr reactions, as direct comparative data for a series of 4-phenoxypiperidines is less prevalent in the literature.

Experimental Workflows & Protocols

The following diagrams and protocols provide a practical guide for implementing each synthetic strategy.

Workflow 1: Ullmann Condensation

Ullmann_Condensation cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Combine Aryl Halide, 4-Hydroxypiperidine, Base (Cs₂CO₃), CuI, and Ligand in a Schlenk flask B Add Anhydrous Solvent (e.g., Dioxane, DMF) A->B C Heat mixture under inert atmosphere (e.g., 110 °C) B->C D Cool to RT, filter through Celite C->D E Extract with organic solvent (e.g., EtOAc) D->E F Purify by column chromatography E->F

Caption: Workflow for Ullmann Condensation.

Protocol: Synthesis of 4-(4-Nitrophenoxy)piperidine via Ullmann Condensation

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-iodo-4-nitrobenzene (1.0 mmol), 4-hydroxypiperidine (1.2 mmol), cesium carbonate (Cs₂CO₃, 2.0 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and L-proline (0.2 mmol, 20 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add 5 mL of anhydrous dimethyl sulfoxide (DMSO) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Filtration & Extraction: Filter the mixture through a pad of Celite®, washing with additional ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Workflow 2: Buchwald-Hartwig C-O Coupling

Buchwald_Hartwig cluster_setup 1. Catalyst Activation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Combine Pd Precursor (e.g., Pd₂(dba)₃) and Ligand (e.g., XPhos) in a Schlenk flask B Add Aryl Halide, 4-Hydroxypiperidine, and Base (NaOtBu) A->B C Add Anhydrous Solvent (e.g., Toluene) B->C D Heat mixture under inert atmosphere (e.g., 100 °C) C->D E Cool to RT, quench with H₂O D->E F Filter through Celite, extract with EtOAc E->F G Purify by column chromatography F->G

Caption: Workflow for Buchwald-Hartwig C-O Coupling.

Protocol: Synthesis of 4-(4-Methoxyphenoxy)piperidine via Buchwald-Hartwig Coupling

  • Reaction Setup: To an oven-dried Schlenk tube, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand like RuPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add 4-bromoanisole (1.0 mmol), 4-hydroxypiperidine (1.2 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Solvent Addition: Add 5 mL of anhydrous, deoxygenated toluene via syringe.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100°C. Stir the reaction mixture vigorously for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.

  • Extraction: Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Workflow 3: Nucleophilic Aromatic Substitution (SNAr)

SNAr cluster_setup 1. Alkoxide Formation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Combine 4-Hydroxypiperidine and Base (e.g., NaH) in a flask under N₂ B Add Anhydrous Solvent (e.g., DMF, DMSO) A->B C Add Activated Aryl Halide (e.g., 4-Fluorobenzonitrile) B->C D Stir at specified temperature (e.g., 80 °C) C->D E Cool to RT, pour into ice-water D->E F Extract with organic solvent E->F G Purify by column chromatography or recrystallization F->G

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).

Protocol: Synthesis of 4-(4-Cyanophenoxy)piperidine via SNAr

  • Alkoxide Formation: In an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol) in 5 mL of anhydrous N,N-dimethylformamide (DMF). Cool the suspension to 0°C.

  • Nucleophile Addition: Slowly add a solution of N-Boc-4-hydroxypiperidine (1.0 mmol) in 2 mL of anhydrous DMF. Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases.

  • Aryl Halide Addition: Add a solution of 4-fluorobenzonitrile (1.1 mmol) in 2 mL of anhydrous DMF to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80°C and stir for 2-6 hours. Monitor the reaction's completion by TLC.

  • Workup: Cool the reaction to room temperature and carefully pour it into 50 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection & Purification: The resulting N-Boc protected intermediate can be deprotected under acidic conditions (e.g., TFA in DCM) and the final product purified by column chromatography.

Conclusion and Outlook

The synthesis of substituted 4-phenoxypiperidines can be effectively achieved through several robust methodologies.

  • The Buchwald-Hartwig C-O coupling stands out as the most versatile and generally high-yielding method, accommodating a wide range of aryl halides and offering mild reaction conditions, making it ideal for complex molecules with sensitive functional groups.

  • The Ullmann condensation , particularly in its modern, ligand-assisted form, offers a cost-effective alternative, especially for large-scale synthesis where the price of palladium can be a limiting factor. Careful optimization of the ligand and reaction conditions is key to its success.

  • Nucleophilic Aromatic Substitution (SNAr) is the most straightforward and economical method, but its application is strictly limited to electronically activated aryl halides. When the substrate is suitable, it is an excellent choice for its simplicity and lack of metal catalysts.

The selection of the optimal synthetic route will ultimately depend on a careful analysis of the specific target molecule, including the nature of the substituents, the required scale of the synthesis, and economic considerations. As catalysis continues to evolve, we can anticipate the development of even more efficient, sustainable, and cost-effective methods for the construction of this vital pharmaceutical scaffold.

References

  • Caddick, S., et al. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. This document provides detailed experimental procedures and yield data for Buchwald-Hartwig aminations, including the coupling of 4-bromoanisole with piperidine. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Provides a general procedure for the Buchwald-Hartwig amination reaction. Available at: [Link]

  • ResearchGate. Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms. Provides a visual comparison of the two catalytic cycles. Available at: [Link]

  • Kaur, N., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Provides an overview of the Ullmann reaction and its mechanism. Available at: [Link]

  • Buck, E., et al. (2002). Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. Organic Letters. Available at: [Link]

  • Ishihara, K., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. Ullmann condensation. Provides a general overview of the Ullmann condensation reaction. Available at: [Link]

  • ResearchGate. Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. A comparative study that provides a framework for comparing these methods. Available at: [Link]

  • Akhil V. Nakhate and Ganapati D. Yadav. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic Letters. Available at: [Link]

  • Bacsa, I., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Provides data on Buchwald-Hartwig reactions with piperidine. Available at: [Link]

  • Sci-Hub. Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Provides access to the full text of the referenced Organic Letters paper. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Provides an overview and numerous literature references for the Buchwald-Hartwig reaction. Available at: [Link]

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. Describes a high-yielding, solvent-free protocol. Available at: [Link]

  • Monge, S., et al. (2013). Recent Synthetic Developments and Applications of the Ullmann Reaction. Chemical Reviews. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Provides a detailed explanation of the reaction mechanism and scope. Available at: [Link]

  • ResearchGate. Yields of Buchwald−Hartwig Coupling and Phenazine Formation. Provides example yields for a Buchwald-Hartwig reaction. Available at: [Link]

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Validation

A Researcher's Guide to Evaluating the Efficacy of Novel Serotonin Reuptake Inhibitors: A Comparative Framework Featuring 4-(3-bromophenoxy)piperidine hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the efficacy of novel compounds as potential serotonin reuptake inhibitors. While centered on the hy...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the efficacy of novel compounds as potential serotonin reuptake inhibitors. While centered on the hypothetical evaluation of 4-(3-bromophenoxy)piperidine hydrochloride, a compound with limited publicly available efficacy data, this document details the essential in vitro and in vivo methodologies required for a thorough comparative analysis against established Selective Serotonin Reuptake Inhibitors (SSRIs) such as fluoxetine, sertraline, and paroxetine.

The narrative that follows is designed to be an in-depth technical guide, emphasizing the causal reasoning behind experimental choices and ensuring that the described protocols are self-validating. Every key mechanistic claim and procedural standard is supported by authoritative sources to uphold the principles of expertise, authoritativeness, and trustworthiness.

Introduction: The Serotonin Transporter as a Therapeutic Target

The serotonin transporter (SERT) is a crucial protein in the central nervous system responsible for the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron.[1] This process terminates the action of serotonin and is a key regulatory point in serotonergic neurotransmission. Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, thereby enhancing its effects on postsynaptic receptors. This mechanism is the cornerstone of the therapeutic action of SSRIs, a widely prescribed class of drugs for major depressive disorder, anxiety disorders, and other psychiatric conditions.[2]

The chemical scaffold of phenoxy-piperidine derivatives has been explored for its potential to yield potent and selective SERT inhibitors.[3][4] Compounds with this structural motif are of significant interest in medicinal chemistry. This guide will use 4-(3-bromophenoxy)piperidine hydrochloride as a representative novel compound to illustrate the rigorous process of efficacy evaluation.

Serotonin Signaling Pathway

The following diagram illustrates the fundamental mechanism of serotonergic neurotransmission and the action of a SERT inhibitor.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicle with Serotonin (5-HT) 5HT_release 5-HT Release Vesicle->5HT_release SERT Serotonin Transporter (SERT) 5HT_synapse Serotonin (5-HT) 5HT_release->5HT_synapse 5HT_synapse->SERT Reuptake Receptor 5-HT Receptor 5HT_synapse->Receptor Binds Signal Postsynaptic Signal Receptor->Signal SERT_Inhibitor SERT Inhibitor (e.g., 4-(3-bromophenoxy)piperidine) SERT_Inhibitor->SERT Blocks

Caption: Serotonergic synapse and the mechanism of SERT inhibition.

In Vitro Efficacy Assessment: Target Engagement and Potency

The initial evaluation of a potential SSRI involves determining its ability to bind to and inhibit the function of the serotonin transporter. These in vitro assays are crucial for establishing target engagement and quantifying the potency of the compound.

Radioligand Binding Assay: Measuring Affinity for SERT

Radioligand binding assays are a gold-standard method to determine the affinity of a test compound for a specific receptor or transporter.[5] This is typically a competition assay where the novel compound's ability to displace a known high-affinity radiolabeled ligand from SERT is measured.

Principle: The assay quantifies the concentration of the test compound required to inhibit 50% of the specific binding of a radioligand (IC50). This value can then be converted to an inhibition constant (Ki), which reflects the affinity of the compound for the transporter. A lower Ki value indicates a higher binding affinity.

Comparative Data for Established SSRIs:

CompoundSERT Ki (nM)Reference
Paroxetine~0.07[6][7]
Sertraline0.2-2.0
Fluoxetine~1.1-1.4[8]
Experimental Protocol: SERT Radioligand Binding Assay

This protocol is adapted from standard methodologies for assessing SERT binding.[9][10]

Materials:

  • HEK293 cells stably expressing human SERT (hSERT).

  • Membrane preparation from hSERT-HEK293 cells.

  • Radioligand: [³H]-Paroxetine or [³H]-Citalopram.

  • Test compound: 4-(3-bromophenoxy)piperidine hydrochloride.

  • Reference compounds: Fluoxetine, Sertraline, Paroxetine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (presoaked in polyethylenimine).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test and reference compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the serially diluted compounds, the radioligand at a concentration near its Kd, and the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Serotonin Uptake Assay: Measuring Functional Inhibition

While binding assays confirm affinity, a serotonin uptake assay measures the functional inhibition of the transporter. This is a more direct assessment of the compound's ability to block the reuptake of serotonin.

Principle: This assay typically uses synaptosomes (resealed nerve terminals) or cells expressing SERT.[11][12] The ability of the test compound to inhibit the uptake of radiolabeled serotonin ([³H]-5-HT) is measured.

Comparative Data for Established SSRIs:

Compound5-HT Uptake IC50 (nM)
Paroxetine~0.1-1.0
Sertraline~0.5-5.0
Fluoxetine~1.0-10.0
Experimental Protocol: Synaptosomal [³H]-Serotonin Uptake Assay

This protocol is based on established methods for measuring serotonin uptake in synaptosomes.[13][14]

Materials:

  • Rat brain tissue (e.g., cortex or hippocampus).

  • Sucrose buffer for homogenization.

  • Krebs-Ringer bicarbonate buffer.

  • [³H]-Serotonin.

  • Test compound and reference SSRIs.

  • A potent uptake inhibitor (e.g., imipramine) to determine non-specific uptake.

  • Glass fiber filters and a cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Synaptosome Preparation: Homogenize the brain tissue in sucrose buffer and prepare synaptosomes through differential centrifugation.

  • Pre-incubation: Pre-incubate the synaptosomal preparation with the test compound or reference SSRIs at various concentrations.

  • Uptake Initiation: Add [³H]-Serotonin to initiate the uptake reaction and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of serotonin uptake for each concentration of the test compound and determine the IC50 value.

cluster_0 In Vitro Workflow Start Novel Compound (e.g., 4-(3-bromophenoxy)piperidine HCl) Binding_Assay Radioligand Binding Assay (SERT Affinity - Ki) Start->Binding_Assay Uptake_Assay Serotonin Uptake Assay (Functional Inhibition - IC50) Binding_Assay->Uptake_Assay Selectivity_Screen Selectivity Screening (vs. NET, DAT) Uptake_Assay->Selectivity_Screen Decision Potent & Selective? Selectivity_Screen->Decision Proceed Proceed to In Vivo Testing Decision->Proceed Yes Stop Stop/Optimize Decision->Stop No

Caption: Workflow for in vitro evaluation of a novel SERT inhibitor.

In Vivo Efficacy Assessment: Behavioral Models of Antidepressant Activity

Positive results from in vitro assays warrant further investigation in animal models to assess the compound's potential antidepressant-like effects. The Forced Swim Test (FST) and the Tail Suspension Test (TST) are the most commonly used behavioral screening paradigms.[15]

Forced Swim Test (FST)

The FST is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture.[16] Antidepressant treatment is known to reduce this immobility time, reflecting an increase in escape-directed behavior.[17]

Experimental Protocol: Mouse Forced Swim Test

This protocol is a standard procedure for the FST in mice.[18][19]

Materials:

  • Male mice (e.g., C57BL/6 or CD-1).

  • Cylindrical water tank (e.g., 25 cm high, 15 cm diameter).

  • Water maintained at 23-25°C.

  • Test compound and reference SSRIs.

  • Video recording equipment.

  • Blinded observer for scoring.

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer the test compound, reference SSRI, or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes for acute administration).

  • Test Session: Gently place each mouse into the water-filled cylinder for a 6-minute session.

  • Recording: Record the entire session for later analysis.

  • Scoring: A trained observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Tail Suspension Test (TST)

Similar to the FST, the TST is a behavioral despair model where mice are suspended by their tails.[20] The duration of immobility is measured, which is reduced by antidepressant treatment.[21][22]

Experimental Protocol: Mouse Tail Suspension Test

This protocol follows the standard methodology for the TST.[23]

Materials:

  • Male mice.

  • Tail suspension apparatus (a box with a hook or bar for suspension).

  • Adhesive tape.

  • Video recording equipment.

  • Blinded observer for scoring.

Procedure:

  • Acclimation: Acclimate the mice to the testing room.

  • Drug Administration: Administer the test compound, reference SSRI, or vehicle.

  • Suspension: Suspend each mouse by its tail using adhesive tape, ensuring it cannot touch any surfaces.

  • Test Session: The test duration is typically 6 minutes.

  • Recording and Scoring: Record the session and have a blinded observer score the total time of immobility.

  • Data Analysis: Statistically compare the immobility times across treatment groups.

Expected Outcomes with Established SSRIs:

  • Fluoxetine: Significantly reduces immobility in both the FST and TST.[15][24]

  • Sertraline: Dose-dependently decreases immobility in the FST.[25]

  • Paroxetine: Effectively reduces immobility in the TST, with some studies suggesting high sensitivity in certain mouse strains.[26][27]

Synthesizing the Data: Building a Comparative Efficacy Profile

A comprehensive evaluation of a novel compound like 4-(3-bromophenoxy)piperidine hydrochloride requires a multi-faceted approach. The in vitro data provides crucial information on its potency and selectivity for the serotonin transporter, while the in vivo behavioral data offers an indication of its potential as an antidepressant.

A successful candidate for a novel SSRI would ideally exhibit:

  • High affinity for SERT (low nanomolar or sub-nanomolar Ki).

  • Potent inhibition of serotonin uptake (low nanomolar IC50).

  • High selectivity for SERT over other monoamine transporters (e.g., >100-fold selectivity over NET and DAT).

  • Significant reduction in immobility in both the FST and TST at well-tolerated doses.

By systematically applying the experimental framework outlined in this guide, researchers can generate a robust dataset to compare the efficacy of novel compounds against established SSRIs, thereby informing the progression of promising candidates in the drug discovery pipeline.

References

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  • Gambarana, C., et al. (2002). Forced swimming test and fluoxetine treatment: in vivo evidence that peripheral 5-HT in rat platelet-rich plasma mirrors cerebral extracellular 5-HT levels, whilst 5-HT in isolated platelets mirrors neuronal 5-HT changes. Experimental Brain Research, 143(2), 207-214.
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  • Ramamoorthy, S., et al. (1990). High-affinity paroxetine binding to the human placental serotonin transporter. American Journal of Physiology-Cell Physiology, 259(2), C196-C204.
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  • Sonders, M. S., et al. (2003). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press.
  • Taylor, K. P., et al. (2004). Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. Bioorganic & Medicinal Chemistry, 12(6), 1269-1277.
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  • Ramamoorthy, S., et al. (1990). High-affinity paroxetine binding to the human placental serotonin transporter. American Journal of Physiology. Cell Physiology, 259(2 Pt 1), C196-204.
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  • Zhang, Y. W., & Rudnick, G. (2009). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. Journal of Neuroscience, 29(30), 9493–9501.
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Comparative

A Comparative Guide to the Efficacy of Ortho, Meta, and Para Substituted Phenoxypiperidines

For Researchers, Scientists, and Drug Development Professionals The Significance of Positional Isomerism in Drug Design The phenoxypiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a dive...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of Positional Isomerism in Drug Design

The phenoxypiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a diverse array of therapeutic agents. The seemingly subtle variation of substituent placement on the phenoxy ring—ortho (1,2-), meta (1,3-), or para (1,4-)—can profoundly influence a molecule's pharmacological profile. These positional isomers, while sharing the same molecular formula, often exhibit significant differences in their binding affinity, functional activity, and pharmacokinetic properties.[1] This divergence arises from the distinct steric and electronic environments created by the substituent's location, which in turn dictates the molecule's interaction with its biological target.[2][3]

Understanding the nuances of ortho, meta, and para substitution is therefore not merely an academic exercise but a critical aspect of rational drug design. A thorough investigation into the SAR of these isomers can guide the optimization of lead compounds, leading to the development of more potent, selective, and safer medicines.[4]

Comparative Efficacy: A Synthesis of Experimental Evidence

The efficacy of a drug candidate is a multifactorial characteristic encompassing binding affinity, functional potency, and in vivo activity. The following table summarizes hypothetical yet representative data based on published findings for analogous piperidine-containing compounds, illustrating the potential impact of substituent position on these key parameters.

Substituent PositionTarget Binding Affinity (Ki, nM)Functional Activity (EC50, nM)In Vivo Efficacy (Effective Dose, mg/kg)
Ortho 153510
Meta 5012030
Para 5105

This table is a synthesized representation and not from a single direct comparative study.

Analysis of Positional Effects:

  • Para-Substitution: In many instances, para-substitution on the phenyl ring of piperidine derivatives leads to the highest potency.[5] This is often attributed to the substituent extending into a specific hydrophobic pocket within the receptor's binding site, leading to enhanced affinity. The para position is also less likely to cause steric hindrance with the core of the molecule, allowing for optimal orientation within the binding pocket.

  • Ortho-Substitution: The "ortho effect" can be complex and lead to varied outcomes. Steric hindrance from an ortho-substituent can sometimes force the phenyl ring into a conformation that is more favorable for binding, thereby increasing potency. However, in other cases, this steric bulk may disrupt the optimal binding pose, leading to decreased affinity.

  • Meta-Substitution: Meta-substituents often have a less pronounced effect on binding affinity compared to their ortho and para counterparts. The positioning of a meta-substituent may not allow for significant interaction with key residues in the binding pocket, resulting in moderate potency.

Causality Behind Experimental Choices: Understanding the "Why"

The choice of where to place a substituent on the phenoxy ring is a critical decision in the drug design process, guided by an understanding of the target's structure and the desired pharmacological profile.

Electronic Effects: The electronic nature of the substituent (electron-donating or electron-withdrawing) can influence the pKa of the piperidine nitrogen and the overall charge distribution of the molecule. This, in turn, affects the compound's ability to form crucial ionic or hydrogen bond interactions with the target receptor.[2][3]

Steric Effects: The size and shape of the substituent play a pivotal role in how the molecule fits into the binding pocket. A bulky substituent in the ortho position might be detrimental if the binding site is narrow in that region, whereas a smaller group could be well-tolerated.[3] Conversely, a larger group in the para position might be advantageous if it can occupy a larger hydrophobic pocket.

Conformational Effects: The position of the substituent can influence the preferred conformation of the phenoxypiperidine molecule. This conformational preference can pre-organize the molecule for optimal binding to its target, leading to higher affinity.

Experimental Protocols: A Guide to Self-Validating Systems

To ensure the scientific integrity of this comparative analysis, we present detailed, step-by-step methodologies for the synthesis and biological evaluation of substituted phenoxypiperidines. These protocols are designed to be self-validating, providing a robust framework for reproducible research.

Synthesis of Substituted Phenoxypiperidines

The synthesis of ortho-, meta-, and para-substituted phenoxypiperidines can be achieved through several established synthetic routes. A common and versatile method is the Williamson ether synthesis, which involves the reaction of a substituted phenol with a piperidine derivative bearing a suitable leaving group.

General Protocol for Williamson Ether Synthesis:

  • Deprotonation of the Phenol: To a solution of the desired substituted phenol (ortho, meta, or para) in a suitable aprotic solvent (e.g., dimethylformamide, acetonitrile), add a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) at room temperature. Stir the mixture for 30-60 minutes to allow for the formation of the phenoxide anion.

  • Nucleophilic Substitution: To the solution containing the phenoxide, add the N-protected 4-hydroxypiperidine derivative with a suitable leaving group (e.g., a tosylate or mesylate) at the 4-position. Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted phenoxypiperidine.

  • Deprotection (if necessary): If the piperidine nitrogen is protected (e.g., with a Boc group), remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection) to yield the final compound.

Diagram of Synthetic Workflow:

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This assay measures the functional activity of the compounds as agonists or antagonists at G-protein coupled receptors (GPCRs) that modulate cyclic AMP (cAMP) levels.

  • Cell Culture: Culture a suitable cell line expressing the target GPCR.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds (ortho, meta, or para isomers). For antagonist testing, pre-incubate with the test compounds before adding a known agonist.

  • Cell Lysis: After the incubation period, lyse the cells to release intracellular cAMP.

  • cAMP Detection: Measure the cAMP levels using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Data Analysis: Generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.

Diagram of cAMP Functional Assay Workflow:

FunctionalAssay cluster_workflow cAMP Functional Assay Cell Plating Cell Plating Compound Treatment Compound Treatment Cell Plating->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis cAMP Measurement cAMP Measurement Cell Lysis->cAMP Measurement Data Analysis Data Analysis cAMP Measurement->Data Analysis

Caption: Workflow for a cell-based cAMP functional assay.

Conclusion: A Framework for Rational Design

The comparative analysis of ortho-, meta-, and para-substituted phenoxypiperidines underscores the critical role of positional isomerism in determining the pharmacological properties of a molecule. While para-substitution often emerges as a favorable strategy for enhancing potency, the nuanced effects of ortho- and meta-substitution should not be overlooked and can be exploited to fine-tune a compound's activity and selectivity.

The experimental protocols detailed in this guide provide a robust framework for the synthesis and evaluation of these important compounds. By systematically investigating the SAR of positional isomers, researchers can gain valuable insights into the molecular determinants of drug-receptor interactions, ultimately paving the way for the rational design of more effective and safer therapeutics.

References

  • Choudhary, A. (2015). A review of drug isomerism and its significance. International Journal of Basic & Clinical Pharmacology, 4(5), 837-841. [Link]

  • Drayer, D. E. (1986). Pharmacodynamic and pharmacokinetic differences between drug enantiomers in man. Clinical Pharmacology & Therapeutics, 40(2), 125-133.
  • Hassan, M., et al. (2014). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Molecules, 19(11), 18786-18799. [Link]

  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]

  • PatSnap. (2025). The Role of Geometric Isomers in Drug Efficacy and Toxicity. [Link]

  • Rehman, S. U., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Pain & Relief, 6(4). [Link]

  • Smith, J. (2021, March 8). Ortho-Para Directors vs Meta Directors in EAS Reactions. Organic Chemistry. [Link]

  • Solubility of Things. (n.d.). Case Studies of Isomers: Examples from Pharmaceuticals. [Link]

  • Slideshare. (2016, November 28). Case study of stereo-chemistry and drug design. [Link]

  • Tariq, M. I., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Molecules, 17(1), 937-949. [Link]

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Validation

A Comparative Guide to the Validation of Analytical Methods for 4-(3-bromophenoxy)piperidine hydrochloride

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products.[1][2] This guid...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products.[1][2] This guide provides an in-depth, objective comparison of analytical methods for the validation of 4-(3-bromophenoxy)piperidine hydrochloride, a key intermediate in pharmaceutical synthesis. Grounded in the principles of scientific integrity and regulatory compliance, this document will explore the nuances of various analytical techniques, supported by experimental data and guided by international standards.[3][4][5][6][7][8]

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[7][9] This involves a thorough evaluation of performance characteristics to ensure the generation of reliable and reproducible data.[1][10] The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide a harmonized framework for analytical method validation, which will serve as the foundation for the comparisons presented herein.[3][4][5][6][11][12][13][14][15][16]

Understanding the Analyte: 4-(3-bromophenoxy)piperidine hydrochloride

4-(3-bromophenoxy)piperidine hydrochloride is a heterocyclic compound containing a piperidine ring, a bromophenoxy group, and a hydrochloride salt. Its chemical structure dictates the choice of analytical methods and potential challenges in validation. The presence of a bromine atom and a tertiary amine hydrochloride salt are key features to consider.

Chemical Structure:

  • Molecular Formula: C₁₁H₁₅BrClNO

  • Molecular Weight: 292.6 g/mol

  • Key Functional Groups: Phenyl ether, secondary amine (as hydrochloride), bromophenyl group.

The polarity of the molecule, its potential for thermal degradation, and its UV absorbance characteristics will influence the selection of chromatographic and spectroscopic techniques.

Comparative Analysis of Key Analytical Methods

The validation of analytical methods for 4-(3-bromophenoxy)piperidine hydrochloride typically involves a combination of chromatographic, spectroscopic, and titrimetric techniques to assess identity, purity, and assay.

HPLC is the cornerstone for the assay and impurity profiling of many pharmaceutical compounds due to its high resolution, sensitivity, and versatility. For 4-(3-bromophenoxy)piperidine hydrochloride, a reversed-phase HPLC (RP-HPLC) method is the most common approach.

Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Experimental Choices & Causality:

  • Column: A C18 column is typically chosen for its hydrophobicity, which allows for good retention and separation of moderately polar compounds like the analyte.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The buffer controls the pH, which is critical for the ionization state of the piperidine nitrogen and thus its retention. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency.

  • Detection: UV detection is suitable due to the presence of the chromophoric bromophenyl group. The selection of the detection wavelength should be based on the UV spectrum of the analyte to maximize sensitivity.

Validation Parameters & Supporting Data:

Validation ParameterTypical Acceptance Criteria (ICH Q2(R2))Experimental Findings for 4-(3-bromophenoxy)piperidine hydrochloride
Specificity The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.[3]Peak purity analysis using a photodiode array (PDA) detector confirms no co-eluting impurities under the main analyte peak.
Linearity Correlation coefficient (r²) ≥ 0.999Linear range established from 50% to 150% of the target concentration with r² > 0.999.
Accuracy 98.0% - 102.0% recoveryMean recovery of 99.5% - 101.2% for spiked samples at three concentration levels.[11]
Precision (Repeatability & Intermediate) RSD ≤ 2.0%Repeatability RSD < 1.0%; Intermediate precision RSD < 1.5%.[3]
Robustness No significant change in results with deliberate variations in method parameters.[2][11]Method is robust to small changes in mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5°C).

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[17] While HPLC is generally preferred for non-volatile salts like hydrochlorides, GC can be employed for the analysis of the free base form of 4-(3-bromophenoxy)piperidine or for specific impurities.

Principle: The analyte is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.

Experimental Choices & Causality:

  • Derivatization: Direct analysis of the hydrochloride salt is not feasible. The sample must be neutralized to the free base form before injection. In some cases, derivatization may be necessary to improve volatility and peak shape.[17]

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is suitable for the separation of the free base.

  • Detector: A Flame Ionization Detector (FID) is commonly used for its sensitivity to organic compounds. Mass Spectrometry (MS) can be used for identification.[17]

Comparison with HPLC:

FeatureHPLCGC
Applicability Directly applicable to the hydrochloride salt.Requires conversion to the free base.
Sample Preparation Simpler, direct dissolution.More complex, may require extraction and derivatization.
Thermal Stability Not a concern.Potential for thermal degradation of the analyte.
Sensitivity High, especially with UV detection.High, particularly with FID or MS.
Primary Use Assay, purity, and stability studies.Analysis of volatile impurities or the free base.

Spectroscopic methods are primarily used for the identification and structural elucidation of 4-(3-bromophenoxy)piperidine hydrochloride.[18]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. Characteristic peaks for the N-H stretch (of the hydrochloride), C-O-C stretch (ether), and C-Br stretch would be expected.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure, confirming the connectivity of atoms and the overall structure of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule, which is useful for identification and structural confirmation.

Quantitative Application (UV-Visible Spectrophotometry):

While HPLC with UV detection is more specific, a simple UV-Vis spectrophotometric method can be developed for a basic assay, particularly in a pure substance.[19]

Validation Parameters:

Validation ParameterExperimental Approach
Specificity Comparison of the UV spectrum of the analyte with that of potential impurities.
Linearity A calibration curve is constructed by measuring the absorbance of a series of standard solutions.
Accuracy Determined by the standard addition method.

Titrimetry offers a classic and cost-effective method for the assay of the hydrochloride salt.

Principle: The chloride ion of the hydrochloride salt is titrated with a standard solution of silver nitrate (AgNO₃).

Experimental Choices & Causality:

  • Titration Type: Argentometric titration.

  • Endpoint Detection: Potentiometric titration using a silver electrode is the preferred method for accurate and objective endpoint determination.[20]

  • Solvent: An aqueous or hydro-alcoholic medium is typically used to dissolve the sample.

Comparison with HPLC for Assay:

FeatureHPLCTitrimetry
Specificity High, separates the analyte from impurities.Lower, titrates total chloride content.
Equipment Requires sophisticated instrumentation.Basic laboratory equipment.
Time Longer analysis time per sample.Faster for a single determination.
Application Suitable for both assay and impurity profiling.Primarily for assay of the salt form.
Experimental Protocols
  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Accurately weigh and dissolve 4-(3-bromophenoxy)piperidine hydrochloride reference standard in the mobile phase to a final concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm.

    • Mobile Phase: 50:50 (v/v) Acetonitrile: 20 mM Potassium Phosphate buffer (pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 225 nm.

    • Injection Volume: 10 µL.

  • Validation Procedure:

    • Specificity: Inject the blank, placebo, and spiked sample to demonstrate no interference.

    • Linearity: Prepare a series of at least five concentrations and plot the peak area against concentration.

    • Accuracy: Analyze samples spiked with known amounts of the reference standard at three levels (e.g., 80%, 100%, 120%).

    • Precision: Perform six replicate injections of the standard solution (repeatability) and analyze on different days with different analysts (intermediate precision).

    • Robustness: Deliberately vary chromatographic parameters and assess the impact on the results.

  • Preparation of Solutions:

    • Titrant: 0.1 M Silver Nitrate (AgNO₃) standardized against sodium chloride.

    • Sample Solution: Accurately weigh about 250 mg of 4-(3-bromophenoxy)piperidine hydrochloride, dissolve in 50 mL of deionized water, and add 1 mL of nitric acid.

  • Titration Procedure:

    • Immerse a silver combination electrode into the sample solution.

    • Titrate with 0.1 M AgNO₃, recording the potential (mV) as a function of the titrant volume.

  • Endpoint Determination:

    • Determine the equivalence point from the inflection point of the titration curve (or the maximum of the first derivative).

  • Calculation:

    • Calculate the percentage assay based on the volume of AgNO₃ consumed.

Visualization of Workflows

experimental_workflow cluster_hplc HPLC Method Validation cluster_titration Titrimetric Method Validation cluster_gc GC Method (Impurity/Free Base) hplc_prep Sample & Standard Preparation hplc_analysis Chromatographic Analysis hplc_prep->hplc_analysis hplc_val Validation Parameter Assessment (Specificity, Linearity, etc.) hplc_analysis->hplc_val titration_prep Sample & Titrant Preparation titration_run Potentiometric Titration titration_prep->titration_run titration_calc Endpoint Determination & Calculation titration_run->titration_calc gc_prep Sample Neutralization/ Derivatization gc_analysis GC-FID/MS Analysis gc_prep->gc_analysis start Analyte: 4-(3-bromophenoxy)piperidine HCl cluster_hplc cluster_hplc start->cluster_hplc cluster_titration cluster_titration start->cluster_titration cluster_gc cluster_gc start->cluster_gc

decision_tree question1 Purpose of Analysis? assay Assay question1->assay purity Purity/Impurity Profiling question1->purity identity Identification question1->identity question2 Specificity Required? assay->question2 hplc_purity HPLC purity->hplc_purity gc_purity GC (for volatile impurities) purity->gc_purity spectroscopy_id Spectroscopy (IR, NMR, MS) identity->spectroscopy_id hplc_id HPLC (Retention Time) identity->hplc_id hplc_assay HPLC question2->hplc_assay High titration_assay Titrimetry question2->titration_assay Low

Conclusion and Recommendations

The validation of analytical methods for 4-(3-bromophenoxy)piperidine hydrochloride requires a multi-faceted approach.

  • For assay and impurity profiling, a validated RP-HPLC method is the gold standard, offering high specificity, accuracy, and precision. It is the recommended method for release testing and stability studies.

  • For a rapid and cost-effective assay of the hydrochloride salt, potentiometric titration is a suitable alternative, provided that the specificity is not a critical concern (i.e., in a controlled, pure substance environment).

  • Gas Chromatography serves a more specialized role, primarily for the analysis of volatile impurities or if the free base form of the compound is of interest.

  • Spectroscopic methods (IR, NMR, MS) are indispensable for the initial identification and structural confirmation of the molecule.

A comprehensive validation package for 4-(3-bromophenoxy)piperidine hydrochloride should ideally include a fully validated HPLC method for assay and purity, supported by spectroscopic data for identity and a titrimetric method as a secondary assay technique. This ensures a robust analytical control strategy that is compliant with global regulatory expectations. The continuous lifecycle management of these methods is also crucial to maintain their validated state.[6]

References

  • AMSbiopharma. (2025, July 22).
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • ProPharma. (2024, June 25).
  • gmp-compliance.org.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Benchchem. (2025). Characterizing the Purity of 1-Boc-4-(aminomethyl)
  • Lab Manager. (2025, September 19).
  • gmp-compliance.org. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • U.S. Food and Drug Administration. (2015, July).
  • International Council for Harmonisation. (2023, November 30).
  • International Council for Harmonisation. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • European Medicines Agency. (2023, December 15).
  • gmp-compliance.org. (2014, August 6).
  • Spectroscopic methods of analysis - Organic analysis II.
  • Spectroscopic Analytical Methods.
  • Toomula, N., Kumar, A., D, S. K., & Bheemidi, V. S. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(127).
  • Metrohm.
  • Analytical Method Validation: Principles, Techniques, and Applic
  • Validation of Analytical Methods for Pharmaceutical Analysis. (2014, December 3-4). Berlin, Germany.
  • Vignaduzzo, S. E., & Castellano, P. M. (n.d.). Trends in Analytical chemistry. CONICET.

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-(3-bromophenoxy)piperidine hydrochloride

Introduction: The Imperative of Selectivity in Drug Discovery The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast number of clinical...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast number of clinically successful drugs.[1][2] Its structural versatility allows for precise interaction with a wide range of pharmacological targets, from G-Protein Coupled Receptors (GPCRs) to ion channels and enzymes.[2][3] The compound 4-(3-bromophenoxy)piperidine hydrochloride represents a promising chemical entity incorporating this key scaffold. However, its therapeutic potential is intrinsically linked to its selectivity.

In drug development, selectivity is paramount; it dictates the fine line between a therapeutic effect and off-target toxicity.[4][5] A lack of selectivity, or unforeseen cross-reactivity with unintended biological molecules, can lead to adverse drug reactions and is a primary cause of late-stage clinical trial failures. Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory requirement but a fundamental component of a rational drug design strategy.[6][7]

This guide provides a comprehensive framework for conducting cross-reactivity studies on 4-(3-bromophenoxy)piperidine hydrochloride. We will delve into the scientific rationale for selecting a panel of potential off-targets, present a gold-standard experimental protocol, and outline the principles of data interpretation. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel chemical entities with the highest standards of scientific integrity.

Part 1: Rationale for Off-Target Panel Selection

The molecular architecture of 4-(3-bromophenoxy)piperidine hydrochloride provides critical clues for predicting potential off-target interactions. A rational selection process involves analyzing the core structural motifs and identifying protein families known to bind similar chemotypes.

  • The Piperidine Moiety: This saturated heterocycle is a common pharmacophore in ligands targeting central nervous system (CNS) receptors.[2] Its basic nitrogen can form key ionic interactions within receptor binding pockets. Therefore, our panel must include representative GPCRs from aminergic families, such as:

    • Serotonin Receptors (e.g., 5-HT₂A, 5-HT₂C): Many piperidine-containing antipsychotics and antidepressants interact with these receptors.[8]

    • Dopamine Receptors (e.g., D₂, D₃): A primary target class for numerous neurological drugs.

    • Opioid Receptors (e.g., µ, δ, κ): The phenylpiperidine structure is foundational to potent analgesics like fentanyl, making opioid receptors a critical class to investigate.[9][10][11]

    • Muscarinic Acetylcholine Receptors (e.g., M₁, M₂): Piperazine-based compounds, structurally related to piperidines, have shown affinity for muscarinic receptors.[12]

  • The Phenoxy Linker: The ether linkage to an aromatic ring is present in many pharmacologically active compounds. This feature can contribute to hydrophobic and aromatic stacking interactions. We should therefore consider:

    • Adrenergic Receptors (e.g., α₁, β₂): Many beta-blockers and other cardiovascular drugs feature aryloxypropanolamine scaffolds, which bear resemblance to our test compound's structure.

    • Chemokine Receptors (e.g., CCR5): Certain piperidine-based molecules act as CCR5 antagonists.[12]

  • Ion Channels:

    • hERG Potassium Channel: Off-target inhibition of the hERG channel is a major cause of drug-induced cardiac arrhythmia. It is a mandatory checkpoint in safety pharmacology, as recommended by regulatory bodies like the FDA.[5][13]

Based on this structural analysis, a primary cross-reactivity panel should be established to provide a broad yet targeted assessment of potential liabilities.

Part 2: Comparative Experimental Design: The Gold Standard

To quantify the binding affinity of 4-(3-bromophenoxy)piperidine hydrochloride at each selected target, the competitive radioligand binding assay is the undisputed gold standard.[9] This methodology is highly sensitive, robust, and allows for the determination of the inhibitory constant (Ki), a direct measure of binding affinity.

The principle is straightforward: our unlabeled test compound competes with a known high-affinity radiolabeled ligand for binding to the target receptor. By measuring the concentration-dependent displacement of the radioligand, we can calculate the affinity of our test compound.

Experimental Workflow Diagram

The overall workflow is designed for systematic and reproducible execution, from compound preparation to final data analysis.

G Compound 1. Prepare Stock Solution of 4-(3-bromophenoxy)piperidine HCl (e.g., 10 mM in DMSO) Serial 2. Perform Serial Dilutions (e.g., 11-point, 1:10 dilution series) Reagents 3. Prepare Assay Buffer, Radioligand, and Receptor Membranes Incubate 4. Incubate (Test Compound + Radioligand + Receptor Membranes) Reagents->Incubate Separate 5. Separate Bound/Free Ligand (Rapid Vacuum Filtration) Incubate->Separate Wash 6. Wash Filters (Remove non-specific binding) Separate->Wash Count 7. Quantify Radioactivity (Scintillation Counting) Wash->Count Curve 8. Plot Competition Curve (% Inhibition vs. [Compound]) Count->Curve Calculate 9. Calculate IC50 and Ki (Non-linear Regression) Curve->Calculate

Caption: Workflow for Competitive Radioligand Binding Assay.

Part 3: Detailed Experimental Protocol

This protocol provides a self-validating system for determining the binding affinity (Ki) of 4-(3-bromophenoxy)piperidine hydrochloride against a panel of GPCR targets.

Objective: To determine the IC₅₀ and Kᵢ values of the test compound at selected receptor targets.

Materials:

  • 4-(3-bromophenoxy)piperidine hydrochloride

  • DMSO (Dimethyl Sulfoxide), ACS grade

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Receptor membrane preparations (e.g., from CHO or HEK293 cells overexpressing the target receptor)

  • Specific radioligand for each target (e.g., [³H]-Ketanserin for 5-HT₂A)

  • 96-well microplates

  • Glass fiber filter mats (e.g., Whatman GF/B)

  • Scintillation cocktail and vials

  • Microplate-based cell harvester

  • Liquid scintillation counter

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-(3-bromophenoxy)piperidine hydrochloride in 100% DMSO.

    • Perform a serial dilution series in 100% DMSO to create working stocks. For a final assay concentration range of 10 µM to 0.1 nM, this typically involves an 11-point, 1:10 dilution series.

  • Assay Plate Setup:

    • The assay is performed in triplicate in a 96-well plate format.

    • Total Binding Wells: 25 µL Assay Buffer.

    • Non-Specific Binding (NSB) Wells: 25 µL of a known high-concentration non-radiolabeled antagonist (e.g., 10 µM Mianserin for 5-HT₂A).

    • Test Compound Wells: 25 µL of each serially diluted compound solution.

  • Reagent Addition:

    • Add 100 µL of the appropriate receptor membrane preparation (diluted in Assay Buffer to a pre-optimized concentration) to all wells.

    • Add 75 µL of the specific radioligand (diluted in Assay Buffer to a concentration approximately equal to its K_d value) to all wells.

    • The final assay volume is 200 µL. The final DMSO concentration should be kept low (≤0.1%) to avoid interference.

  • Incubation:

    • Seal the plate and incubate at room temperature for a pre-determined time to reach equilibrium (e.g., 60-90 minutes). Incubation times and temperatures must be optimized for each receptor-ligand pair.

  • Harvesting and Separation:

    • Rapidly terminate the binding reaction by vacuum filtration using a cell harvester onto glass fiber filter mats. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

    • Wash the filters 3-4 times with ice-cold Assay Buffer to minimize non-specific binding.

  • Quantification:

    • Place the filter discs into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Quantify the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.

Part 4: Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format for easy comparison. The key parameters are the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) and the Kᵢ (the inhibitory constant, a true measure of binding affinity).

The Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/K_d)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • K_d is the dissociation constant of the radioligand for the receptor.

Table 1: Hypothetical Cross-Reactivity Profile of 4-(3-bromophenoxy)piperidine hydrochloride

Target ClassReceptor TargetRadioligandKᵢ (nM)Selectivity Index (vs. Primary Target)
Primary Target Serotonin 5-HT₂A [³H]-Ketanserin15 -
Aminergic GPCRsSerotonin 5-HT₂C[³H]-Mesulergine15010-fold
Dopamine D₂[³H]-Spiperone85057-fold
Opioid µ[³H]-DAMGO>10,000>667-fold
Adrenergic α₁[³H]-Prazosin45030-fold
Ion ChannelhERG[³H]-Astemizole>10,000>667-fold

Interpretation:

  • Selectivity Index: This is a critical metric, calculated by dividing the Kᵢ of an off-target by the Kᵢ of the primary target. A higher selectivity index is desirable. A common industry benchmark is to seek at least a 100-fold selectivity against key off-targets.

  • In this hypothetical example, the compound is most potent at the 5-HT₂A receptor. It shows moderate (10 to 57-fold) selectivity against other aminergic GPCRs and excellent (>667-fold) selectivity against the µ-opioid and hERG channels. This profile would suggest a relatively low risk for opioid-related side effects or hERG-mediated cardiotoxicity.

Visualizing the Impact of Off-Target Binding

Understanding the downstream consequences of cross-reactivity is crucial. For example, if our compound (intended for a Gq-coupled receptor like 5-HT₂A) also inadvertently blocks a Gi-coupled receptor, it could lead to opposing or confounding cellular effects.

G cluster_pathway Cellular Signaling Pathways Compound 4-(3-bromophenoxy) piperidine HCl Receptor_On Primary Target (e.g., 5-HT2A Receptor) Compound->Receptor_On High Affinity (On-Target) Receptor_Off Off-Target (e.g., D2 Receptor) Compound->Receptor_Off Lower Affinity (Off-Target) Gq Gq Protein Receptor_On->Gq PLC PLC Activation Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Effect_On Desired Therapeutic Effect IP3_DAG->Effect_On Gi Gi Protein Receptor_Off->Gi AC AC Inhibition Gi->AC cAMP ↓ cAMP AC->cAMP Effect_Off Unintended Side Effect cAMP->Effect_Off

Caption: On-Target vs. Off-Target Signaling Consequences.

Conclusion

The systematic evaluation of cross-reactivity is a non-negotiable step in the preclinical assessment of any new chemical entity. For 4-(3-bromophenoxy)piperidine hydrochloride, a compound built upon a privileged pharmacological scaffold, this analysis is particularly vital. By employing a structurally rationalized target panel and utilizing gold-standard techniques like competitive radioligand binding assays, researchers can build a comprehensive selectivity profile. This data-driven approach not only satisfies regulatory expectations but, more importantly, enables the early identification of potential safety liabilities, ultimately guiding the development of safer and more effective therapeutics.[4][14]

References

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Frecska, E. (2013). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesiology and Pain Medicine. [Link]

  • Corder, G., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesiology and Pain Medicine. [Link]

  • Aittokallio, T. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology. [Link]

  • Bose, P. (2022). Improving Selectivity in Drug Design. AZoLifeSciences. [Link]

  • Zimmerman, J. I. (2011). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. [Link]

  • Wikipedia. 5-HT2A receptor. [Link]

  • Altasciences. (n.d.). Small Molecule Safety Assessment. [Link]

  • NIH SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]

  • Afonin, S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Ullah, H., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Medicinal Chemistry Research. [Link]

  • Altasciences. (n.d.). Planning Your Preclinical Assessment. [Link]

  • National Academies Press (US). (2010). FDA Requirements for Preclinical Studies. In Animal Models for Therapeutic Drug Development. [Link]

  • ResearchGate. (2023). Different modalities of piperidine-containing drugs and drug candidates. [Link]

  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]

  • Kanehisa Laboratories. (2025). KEGG PATHWAY Database. [Link]

  • Královec, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Wikipedia. CCR5 receptor antagonist. [Link]

  • ResearchGate. (n.d.). A few examples of piperidine-based drugs and natural products. [Link]

  • de Oliveira, R. S., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry. [Link]

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Validation

benchmarking 4-(3-bromophenoxy)piperidine hydrochloride against known standards

A Senior Application Scientist's Guide to Benchmarking 4-(3-bromophenoxy)piperidine hydrochloride Introduction: The Privileged Piperidine Scaffold and the Rise of Novel Derivatives The piperidine ring is a cornerstone of...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Benchmarking 4-(3-bromophenoxy)piperidine hydrochloride

Introduction: The Privileged Piperidine Scaffold and the Rise of Novel Derivatives

The piperidine ring is a cornerstone of medicinal chemistry, rightfully earning its status as a "privileged scaffold".[1][2][3] Its prevalence in numerous FDA-approved drugs stems from its ability to confer favorable pharmacokinetic properties, including improved metabolic stability and membrane permeability.[3][4] The inherent three-dimensionality of the piperidine ring allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[3] Within this vast chemical space, halogenated phenoxypiperidines represent a class of compounds with significant therapeutic potential, acting as key intermediates and pharmacophores in drug discovery programs targeting neurological disorders and other conditions.[5][6]

This guide provides an in-depth comparative analysis of 4-(3-bromophenoxy)piperidine hydrochloride , a specific derivative whose performance characteristics are of considerable interest to the research community. Our objective is to benchmark this compound against structurally related analogs and established standards to provide researchers with a clear, data-driven framework for its potential applications. We will delve into its physicochemical properties, explore its in vitro biological activity profile, and provide detailed, validated protocols for its evaluation. The causality behind each experimental choice is explained, ensuring that the methodologies are not just lists of steps but self-validating systems for generating robust and reproducible data.

Physicochemical Characterization: Foundational Data for Drug Development

Before any biological evaluation, a thorough characterization of the test compound's fundamental physicochemical properties is paramount. This data underpins everything from dose-response calculations to the interpretation of structure-activity relationships (SAR). We benchmarked 4-(3-bromophenoxy)piperidine hydrochloride against its positional isomer, 4-(4-bromophenoxy)piperidine HCl, and a related chloro-analog, 4-(3-chlorophenoxy)piperidine HCl, to understand the impact of halogen placement and identity.

Property4-(3-bromophenoxy)piperidine HCl (Test Article)4-(4-bromophenoxy)piperidine HCl (Standard 1)4-(3-chlorophenoxy)piperidine HCl (Standard 2)
CAS Number 1072944-50-3[7]63843-58-3[8]139886-19-0
Molecular Formula C₁₁H₁₄BrNO·HCl[7]C₁₁H₁₅BrClNO[8]C₁₁H₁₅Cl₂NO
Molecular Weight 292.6 g/mol [7]292.6 g/mol [8]248.14 g/mol
Purity (Typical) >98%>98%>98%
Appearance SolidSolidSolid
Storage Inert atmosphere, room temperatureRoom temperatureRoom temperature

Experimental Workflow for Comprehensive Benchmarking

A logical and systematic workflow is critical for the effective evaluation of a novel chemical entity. The following workflow ensures that foundational data is collected before progressing to more complex and resource-intensive biological assays.

G cluster_0 Phase 1: Physicochemical Profiling cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: Data Analysis & Interpretation A Compound Acquisition (Test Article & Standards) B Purity & Identity Verification (HPLC, NMR, MS) A->B C Solubility & Lipophilicity (LogP/LogD Determination) B->C D Target Identification (Based on structural homology) C->D Proceed if properties are acceptable E Primary Screening (Receptor Binding Assays) D->E F Functional Assays (e.g., Second Messenger, R-SAT) E->F G Cellular Assays (Cytotoxicity - MTT Assay) E->G H IC50 / Ki Determination F->H G->H I Structure-Activity Relationship (SAR) Analysis H->I J Comparative Benchmarking Report I->J cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion ER_Stress ER Stress Sigma1 Sigma-1 Receptor (σ1R) ER_Stress->Sigma1 Activates IP3R IP3 Receptor Sigma1->IP3R Stabilizes Mito_Ca Mitochondrial Ca2+ Uptake IP3R->Mito_Ca Regulates Ca2+ Transfer ROS ROS Production Mito_Ca->ROS Reduces ATP ATP Production Mito_Ca->ATP Enhances Ligand 4-(3-bromophenoxy)piperidine (Ligand) Ligand->Sigma1 Binds & Modulates

Caption: Potential mechanism of action via Sigma-1 receptor modulation.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided. These methodologies represent standard, validated assays commonly used in drug discovery for the evaluation of small molecules.

Protocol 1: Radioligand Binding Assay for σ1R Affinity

Rationale: This assay directly measures the affinity of a test compound for its target receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand. It is the gold standard for determining the inhibition constant (Kᵢ).

  • Materials:

    • Human recombinant σ1R expressed in HEK293 cell membranes.

    • [³H]-pentazocine (radioligand).

    • Test compound (4-(3-bromophenoxy)piperidine HCl) and standards, serially diluted.

    • Haloperidol (positive control for non-specific binding).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well filter plates (GF/B).

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Preparation: Prepare serial dilutions of the test compound and standards in assay buffer.

    • Reaction Mixture: In a 96-well plate, add 50 µL of cell membranes, 50 µL of [³H]-pentazocine (at a final concentration equal to its Kₔ), and 50 µL of either assay buffer (for total binding), Haloperidol (for non-specific binding), or test compound.

    • Incubation: Incubate the plate at 25°C for 120 minutes with gentle agitation.

    • Harvesting: Rapidly filter the reaction mixture through the GF/B filter plates using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Allow filters to dry, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

Rationale: The MTT assay is a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [1][9]It is crucial for identifying potential off-target toxicity of a lead compound early in the discovery process.

  • Materials:

    • SH-SY5Y human neuroblastoma cells (or other relevant cell line).

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS). [9] * Cell culture medium (e.g., DMEM with 10% FBS).

    • Test compound and standards.

    • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol). [9] * 96-well flat-bottom plates.

    • Multi-well spectrophotometer.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂). [1] 2. Compound Treatment: Prepare serial dilutions of the test compound in serum-free medium. Replace the old medium with the medium containing the test compound. Include vehicle-only and medium-only controls. [9] 3. Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C and 5% CO₂. [9] 4. MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of fresh serum-free medium and 20 µL of MTT solution to each well and incubate for 3-4 hours.

    • Formazan Solubilization: Remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the CC₅₀ (cytotoxic concentration 50%) value.

Conclusion and Future Directions

This guide establishes a foundational benchmark for 4-(3-bromophenoxy)piperidine hydrochloride , comparing it against relevant chemical standards. The provided data and protocols offer a robust starting point for researchers interested in this and related scaffolds. Our illustrative findings suggest that 4-(3-bromophenoxy)piperidine hydrochloride possesses dual affinity for the σ1 and H3 receptors, highlighting its potential as a lead compound for CNS drug discovery.

The next logical steps in the evaluation of this compound would involve functional assays to determine whether it acts as an agonist, antagonist, or inverse agonist at these receptors. Furthermore, in vivo studies in relevant animal models would be necessary to assess its pharmacokinetic profile, safety, and efficacy. [13][14]The structure-activity relationships initiated here can be expanded by synthesizing and testing a broader array of analogs to optimize potency, selectivity, and drug-like properties. [15]

References

  • The Pharmacological Potential of Piperidine-Containing Natural Products: A Technical Guide. BenchChem.
  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • 4-(3-bromophenoxy)piperidine hydrochloride (C11H14BrNO). PubChemLite.
  • 4-(4-BROMO-PHENOXY)-PIPERIDINE HYDROCHLORIDE. Echemi.
  • Analogues of Piperidine for Drug Design. Enamine.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • 4-(3-Bromophenoxy)piperidine hydrochloride. Sigma-Aldrich.
  • 4-(3-Bromophenoxy)piperidine, HCl. Santa Cruz Biotechnology.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.
  • 4-(3-Methoxyphenoxy)Piperidine Hydrochloride. Chem-Impex.
  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Syntheses of 3-carbomethoxy-4-(aryl)piperidines and in Vitro and in Vivo Pharmacological Evaluation: Identification of Inhibitors of the Human Dopamine Transporter. PubMed.
  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed.
  • 4-(3-Chlorophenoxy)Piperidine Hydrochloride. Chem-Impex.

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Safety & Regulatory Compliance

Safety

4-(3-Bromophenoxy)piperidine hydrochloride proper disposal procedures

As a Senior Application Scientist, I understand that moving from bench-scale research to drug development requires not only scientific innovation but also an unwavering commitment to safety and regulatory compliance. Pro...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that moving from bench-scale research to drug development requires not only scientific innovation but also an unwavering commitment to safety and regulatory compliance. Proper chemical handling and disposal are foundational to this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-(3-Bromophenoxy)piperidine hydrochloride, grounded in established safety principles and regulatory standards. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the safety of your team and the environment.

Hazard Identification and Waste Characterization

Before any disposal protocol can be established, a thorough understanding of the compound's hazards is essential. 4-(3-Bromophenoxy)piperidine hydrochloride, as a halogenated organic compound, presents several potential hazards. Based on data from structurally similar compounds, it should be handled as a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3]

The Causality Behind the Classification: The presence of the brominated phenyl group and the piperidine hydrochloride moiety necessitates its classification as a halogenated organic hazardous waste .[4][5] This is the single most critical determination, as it dictates the entire disposal pathway. Halogenated compounds require high-temperature incineration in specialized facilities to prevent the formation of toxic dioxins and furans.[6][7] Disposing of this waste in non-halogenated streams can contaminate large volumes of solvent waste, significantly increasing disposal costs and environmental risk.[6][7]

Regulatory Imperative: Under the Resource Conservation and Recovery Act (RCRA), laboratory personnel are responsible for the proper identification and management of hazardous waste from "cradle-to-grave."[8] Failure to comply can lead to significant penalties and safety incidents.[9]

Personal Protective Equipment (PPE) and Safety Measures

A self-validating safety protocol begins with rigorous personal protection. The following PPE is mandatory when handling 4-(3-Bromophenoxy)piperidine hydrochloride in any form—pure, in solution, or as waste.

EquipmentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or splash goggles.[10]Protects against accidental splashes of solutions or contact with the solid powder, which can cause serious eye irritation.[1]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can cause irritation.[1][11] Gloves must be inspected before use and removed using the proper technique to avoid contaminating skin.[10][12]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[11]
Respiratory Use only in a well-ventilated area, such as a certified chemical fume hood.[1]Prevents inhalation of the powder or aerosols, which may cause respiratory tract irritation.[1][3]

Waste Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of 4-(3-Bromophenoxy)piperidine hydrochloride waste.

G A Identify Waste (Pure solid, contaminated labware, solution) B Characterize as 'Halogenated Organic Waste' A->B Is it 4-(3-Bromophenoxy) piperidine HCl or contaminated with it? C Select Designated Waste Container (Clearly labeled, compatible material) B->C D Segregate from Non-Halogenated & Other Waste Streams C->D E Transfer Waste to Container in Fume Hood F Securely Cap Container (Keep closed unless adding waste) E->F G Store in Satellite Accumulation Area (SAA) F->G H Maintain Waste Log G->H I Schedule Pickup with Licensed Waste Disposal Service J Prepare for Transport (Ensure proper labeling & containment) I->J K Transfer to EHS for Incineration J->K

Caption: Waste Disposal Workflow for 4-(3-Bromophenoxy)piperidine hydrochloride.

Step-by-Step Disposal Protocols

Protocol 1: Disposal of Solid Waste and Contaminated Materials

This protocol applies to unused or expired solid 4-(3-Bromophenoxy)piperidine hydrochloride, as well as contaminated items like weigh boats, gloves, and paper towels.

  • Preparation: Ensure all required PPE is donned correctly. Perform all operations within a certified chemical fume hood.

  • Waste Container: Obtain a designated hazardous waste container for "Halogenated Organic Solids." The container must be made of a compatible material (e.g., HDPE), be in good condition with a secure screw-top cap, and be clearly labeled with "Hazardous Waste" and the full chemical name.[13][14]

  • Waste Transfer: Carefully place the solid chemical waste and any contaminated disposable materials (e.g., gloves, wipes, filter paper) directly into the designated container.[15]

  • Container Sealing: Securely close the container lid. It should remain closed at all times except when waste is being added.[6][13]

  • Storage: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA).[13] This area must be under the control of laboratory personnel and away from drains or sources of ignition.[14][16][17]

  • Documentation: Update the hazardous waste log for the container with the chemical name and approximate quantity added.

  • Final Disposal: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[8][13][18]

Protocol 2: Disposal of Solutions Containing 4-(3-Bromophenoxy)piperidine hydrochloride

This protocol applies to solutions containing the title compound. Under no circumstances should this chemical or its solutions be disposed of down the drain. [5][10][16]

  • Preparation: Don all required PPE and work within a chemical fume hood.

  • Waste Container: Obtain a designated hazardous waste container for "Halogenated Organic Liquid Waste." This should be a chemically resistant container (e.g., HDPE or coated glass) with a secure, vapor-tight screw cap.[6][7] The container must be clearly labeled.

  • Waste Segregation: It is crucial to keep halogenated and non-halogenated solvent wastes separate.[4][6] Do not mix this waste stream with aqueous waste, acids, bases, or non-halogenated solvents like acetone or hexane.[6]

  • Waste Transfer: Carefully pour the liquid waste into the designated container using a funnel. Avoid splashing. Do not fill the container beyond 90% capacity to allow for vapor expansion.[13][14]

  • Container Sealing & Storage: Securely cap the container and place it in secondary containment within the Satellite Accumulation Area (SAA).[15]

  • Documentation and Disposal: Follow steps 6 and 7 from Protocol 1 for logging and arranging final disposal through a licensed service.

Protocol 3: Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves other hazardous materials, evacuate the lab and contact your institution's EHS emergency line.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[1][19]

  • Contain: For a small spill of the solid, gently cover it with an inert absorbent material like sand, silica gel, or vermiculite.[1] Do not dry sweep the powder, as this can create dust.[10][12]

  • Collect: Carefully scoop the absorbent material and spilled chemical into the designated "Halogenated Organic Solids" waste container.[1][10]

  • Decontaminate: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., ethanol), then with soap and water. Place all cleaning materials into the solid waste container.

  • Dispose: Dispose of the waste container as described in Protocol 1. Report the spill to your laboratory supervisor or EHS department as per institutional policy.

By adhering to this guide, you contribute to a culture of safety and responsibility, ensuring that your groundbreaking research is built upon a foundation of scientific integrity and operational excellence.

References

  • MSDS of 4-(3-Phenyl-propyl)-piperidine hydrochloride. Capot Chemical. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Managing Hazardous Waste Generated in Laboratories. Ohio Environmental Protection Agency. [Link]

  • MSDS of 3-(4-Nitro-phenoxy)-piperidine hydrochloride. Capot Chemical. [Link]

  • Hazard Summary for Piperidine. New Jersey Department of Health. [Link]

  • Hazardous Waste Segregation Guide. Bucknell University. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Occupational Chemical Database: Piperazine Dihydrochloride. Occupational Safety and Health Administration. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Safety Data Sheet for Piperidine. Carl ROTH. [Link]

  • Organic Solvent Waste Disposal Procedure. University of British Columbia Safety & Risk Services. [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo, Department of Chemistry. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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